Methyl 3-bromo-4-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASRAGFWFYHMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426758 | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104901-43-1 | |
| Record name | Methyl 3-bromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104901-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Methyl 3-bromo-4-methylbenzoate via Fischer-Speier Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of Methyl 3-bromo-4-methylbenzoate, a key chemical intermediate, from its corresponding carboxylic acid. The methodology detailed herein is grounded in the principles of Fischer-Speier esterification, a cornerstone of organic synthesis. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring a reproducible and well-understood experimental process.
Introduction and Strategic Importance
This compound is a valuable building block in the fields of medicinal chemistry and material science.[1] Its substituted benzene ring offers multiple points for further functionalization, making it a crucial precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The conversion of 3-bromo-4-methylbenzoic acid to its methyl ester is a critical step to protect the carboxylic acid functionality or to modify the compound's reactivity for subsequent reactions, such as cross-coupling or nucleophilic substitution.[3] This guide focuses on the robust and scalable Fischer-Speier esterification method for this transformation.
The Fischer-Speier Esterification: Mechanistic Underpinnings
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is reversible, and its efficiency is dictated by equilibrium control.[6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[6][7]
The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[4]
The Mechanism involves:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[4][6]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups. This intramolecular transfer converts a hydroxyl group into a much better leaving group: water.[4][6]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4][7]
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6][8]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Reagents:
-
3-bromo-4-methylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol).
-
Addition of Reagents: Add methanol (20 mL) to the flask. Stir the suspension until the acid is partially dissolved.[9]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.04 mL, ~2-3 drops) to the stirring mixture.[9] The addition of the strong acid is exothermic and serves to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 60-65°C using a heating mantle.[9][10] Allow the reaction to reflux for several hours (e.g., 4-42 hours, reaction progress can be monitored by TLC). The refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Quantitative Data Summary
The following table provides an example of reagent quantities for a typical lab-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Role |
| 3-Bromo-4-methylbenzoic acid | 215.05 | 2.0 g | 9.30 | 1.0 | Starting Material |
| Methanol (CH₃OH) | 32.04 | 20 mL | ~494 | ~53 | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~0.04 mL | ~0.74 | ~0.08 | Catalyst |
Product Workup and Purification
The workup procedure is critical for isolating the ester from the reaction mixture, which contains unreacted starting material, excess methanol, sulfuric acid, and water.[5]
Procedure:
-
Solvent Removal: Concentrate the reaction mixture to approximately one-fifth of its original volume using a rotary evaporator to remove the bulk of the excess methanol.[10]
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.[9][11]
-
Neutralization Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 2 x 30 mL) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization of the acid catalyst and any unreacted carboxylic acid.[5][11][12] Continue until the aqueous layer is basic (check with pH paper). Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) solution (e.g., 30 mL). This step helps to remove residual water and water-soluble impurities from the organic phase.[11] Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[9][10] The drying agent will clump together as it absorbs water.
-
Final Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which should appear as an oil or a low-melting solid.[9] Further purification can be achieved by crystallization or column chromatography if necessary.[13]
Caption: Figure 2: Post-Reaction Workup and Purification Workflow.
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
-
Appearance: Colorless to light orange oil or a low-melting solid (Melting Point: 38-44 °C).[2][9][10]
-
¹H NMR Spectroscopy: (500 MHz, CDCl₃) The expected proton NMR spectrum should show distinct signals corresponding to the different protons in the molecule.
-
δ 8.18-8.23 (d or s, 1H): Aromatic proton ortho to the ester group.[10][13]
-
δ 7.85-7.90 (dd, 1H): Aromatic proton ortho to the bromine atom.[10][13]
-
δ 7.28-7.33 (d, 1H): Aromatic proton ortho to the methyl group.[10][13]
-
δ 3.90-3.94 (s, 3H): Methyl protons of the ester group.[10][13]
-
δ 2.44-2.48 (s, 3H): Methyl protons of the ring's methyl group.[10][13]
-
-
Mass Spectrometry: (ESI) The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 231.0, corresponding to the molecular formula C₉H₉BrO₂.[13]
Safety Precautions and Hazard Management
Adherence to safety protocols is paramount during this synthesis.
-
3-bromo-4-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[14][15] It is toxic if swallowed.[16][17]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[14] Highly corrosive. Handle with extreme care, always adding acid to other liquids slowly.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) at all times.[15][16]
-
Handling: All operations involving volatile, flammable, or corrosive materials must be performed within a certified chemical fume hood.[16]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in a designated halogenated waste container.[16][17]
References
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023, January 22). Esterification.
- Chemguide. (n.d.). Mechanism for the esterification reaction.
- Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.
- ALL In Learning. (2020, August 24). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID [Video]. YouTube.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
- Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?.
- ChemBK. (2024, April 9). This compound.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters.
- SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.
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An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-bromo-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights.
Introduction
This compound, with the CAS number 104901-43-1, is a substituted aromatic ester. Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel molecules with potential biological activity. This guide will delve into its fundamental physical properties, spectroscopic signature, safety and handling protocols, and common synthetic procedures.
Physicochemical Properties
The physical state of this compound can be variable, with some sources describing it as an orange-red solid and others as a clear colorless to pale yellow liquid.[1] This discrepancy may be attributed to the purity of the substance or the ambient temperature, as its melting point is near room temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Melting Point | 38-44 °C | [1] |
| Boiling Point | 125-130 °C at 0.1 Torr (130°C at 0.1 mmHg) | [1] |
| Density (predicted) | 1.433 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents. | [1] |
| Appearance | Orange-red solid or clear colorless to pale yellow liquid. | [1] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Two slightly different sets of ¹H NMR data have been reported in the literature, which may be due to variations in experimental conditions or solvents.
Dataset 1:
-
Solvent: CDCl₃
-
Chemical Shifts (δ) and Coupling Constants (J):
-
8.18 ppm (d, J = 2.1 Hz, 1H)
-
7.85 ppm (dd, J = 8.1, 1.9 Hz, 1H)
-
7.28 ppm (d, J = 8.1 Hz, 1H)
-
3.90 ppm (s, 3H)
-
2.44 ppm (s, 3H)
-
Dataset 2:
-
Solvent: CDCl₃ (500 MHz)
-
Chemical Shifts (δ) and Coupling Constants (J):
-
8.23 ppm (s, 1H)
-
7.90 ppm (d, J = 8 Hz, 1H)
-
7.33 ppm (d, J = 8 Hz, 1H)
-
3.94 ppm (s, 3H)
-
2.48 ppm (s, 3H)
-
¹³C NMR, IR, and Mass Spectrometry
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the substituents), and the methyl carbons of the ester and the tolyl group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester (typically around 1720 cm⁻¹), C-O stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 229, so the molecular ion peaks would be expected around m/z 228 and 230. One source reports an HPLC/MS (ESI) with m/z (M+H)⁺ = 231.0.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions must be observed when handling this compound. The following information is derived from the Safety Data Sheet (SDS).[4]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
Ingestion: Clean mouth with water and drink afterwards plenty of water.[4]
It is imperative to consult the full Safety Data Sheet before handling this chemical.[4]
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of 3-bromo-4-methylbenzoic acid. Two common methods are outlined below.
Fischer Esterification
This is a classic acid-catalyzed esterification method.
Procedure:
-
Suspend 3-bromo-4-methylbenzoic acid (1 equivalent) in methanol (a sufficient volume to allow for stirring).[1]
-
Add a catalytic amount of concentrated sulfuric acid.[1]
-
Heat the reaction mixture at 60°C and stir for an extended period (e.g., 42 hours).[1]
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, concentrate the reaction mixture to reduce the volume.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate.[1]
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water wash.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[1]
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.[1]
-
The product can be used as is for subsequent steps or purified further by crystallization or chromatography if necessary.[1]
Acyl Chloride Formation Followed by Esterification
This method proceeds via a more reactive acyl chloride intermediate.
Procedure:
-
Dissolve 3-bromo-4-methylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane.
-
Add oxalyl chloride (typically 1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at ambient temperature for a few hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Suspend the resulting crude acyl chloride in methanol.
-
Stir until the reaction is complete.
-
Concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the pure product.
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
References
- CP Lab Safety. (n.d.). This compound, 25g, Each.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.
- NIST. (n.d.). Methyl 4-(methylamino)benzoate. National Institute of Standards and Technology.
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
Sources
An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1)
Foreword: Understanding a Versatile Chemical Intermediate
Methyl 3-bromo-4-methylbenzoate is a halogenated aromatic ester that has emerged as a crucial building block in the landscape of modern organic synthesis. Its strategic substitution pattern—featuring a bromine atom, a methyl group, and a methyl ester on a benzene ring—provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview, moving from fundamental physicochemical properties and synthesis protocols to its applications in medicinal chemistry and materials science. The insights provided herein are curated to empower researchers and development professionals to effectively harness the synthetic potential of this valuable compound.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound identified by the Chemical Abstracts Service (CAS) number 104901-43-1.[1][2][3] Its structure is foundational to its reactivity and utility in synthesis.
Molecular Structure
The molecule consists of a benzoate core with a bromine atom at position 3 and a methyl group at position 4.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The compound's physical properties are essential for its handling, storage, and application in various reaction conditions. The data below has been consolidated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 104901-43-1 | [1][2][4] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3][5] |
| Molecular Weight | 229.07 g/mol | [2][3][6] |
| Appearance | Colorless to light orange or orange-red solid/liquid | [2][7] |
| Melting Point | 38-44 °C (lit.) | [4][5][7][8] |
| Boiling Point | 130 °C at 0.1 mmHg (lit.) | [4][5][8] |
| Density | ~1.433 g/cm³ (Predicted) | [7][8] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [4][5][7][8] |
| Storage Conditions | Room temperature, under inert atmosphere. | [2][7][8] |
| Flash Point | >230 °F (>110 °C) | [7][8] |
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved via esterification of its corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. The choice of method often depends on the desired scale, reaction time, and available reagents.
Method A: Sulfuric Acid-Catalyzed Fischer Esterification
This classical method is straightforward and cost-effective, making it suitable for large-scale preparations where reaction time is not a critical constraint. The mechanism relies on the protonation of the carbonyl oxygen by the strong acid catalyst, which activates the carboxylic acid toward nucleophilic attack by methanol.
Protocol:
-
Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in an excess of methanol (e.g., 20-25 mL).[4][7]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04-0.5 mL).[4][7]
-
Heat the reaction mixture to 60°C and stir for an extended period (e.g., 42 hours or overnight) until TLC or HPLC analysis indicates the consumption of the starting material.[4][7]
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.[4][7]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.[4][8]
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a water wash.[4][7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4][7] The product is often obtained as an orange oil and can be used without further purification for many subsequent steps.[4][8]
Method B: Acyl Chloride Formation Followed by Esterification
This two-step approach is faster and often proceeds under milder conditions than Fischer esterification, making it ideal for smaller-scale or time-sensitive syntheses. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reaction conditions). This intermediate is then immediately quenched with methanol.
Protocol:
-
Dissolve 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.3 mmol) in a dry, non-protic solvent such as dichloromethane (DCM) (e.g., 25 mL).[6]
-
Add oxalyl chloride (e.g., 1.2 equivalents, 11.2 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 100 μL).[6]
-
Stir the mixture at ambient temperature for approximately 2 hours. Effervescence (evolution of CO and CO₂) will be observed.
-
Concentrate the reaction mixture in vacuo to remove excess solvent and oxalyl chloride.[6]
-
Suspend the resulting crude acyl chloride residue in methanol. The esterification is typically rapid and exothermic.[6]
-
After stirring, concentrate the solution in vacuo.[6]
-
Purify the residue by flash column chromatography on silica gel, typically using a non-polar eluent system like 5% ethyl acetate in hexanes, to afford the pure title compound.[6]
Synthesis Workflow Visualization
Caption: Structure with proton labels for ¹H NMR assignment.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion peak would be:
-
[M+H]⁺: m/z ≈ 231.0 (for ⁷⁹Br) and 233.0 (for ⁸¹Br), showing a characteristic isotopic pattern for a monobrominated compound. [6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
~1720-1730 cm⁻¹: Strong C=O stretch (ester)
-
~2950-3050 cm⁻¹: C-H stretches (aromatic and aliphatic)
-
~1250-1300 cm⁻¹: C-O stretch (ester)
-
~550-650 cm⁻¹: C-Br stretch
Applications in Synthesis and Drug Discovery
This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build more complex molecules. [2][4][5][9]
-
Pharmaceutical Synthesis: It serves as a key starting material or intermediate in the synthesis of various therapeutic agents, including anti-tuberculosis drugs, anti-inflammatory compounds, central nervous system drugs, and antineoplastics. [2][7][9]The bromine atom is particularly useful for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Agrochemical R&D: The compound is used to prepare novel insecticides and fungicides. [2][9]Structural modifications can be tailored to enhance potency and selectivity while minimizing environmental impact. [9]* Materials Science: It is employed in the synthesis of functional materials, such as monomers for special polymers and organic light-emitting diodes (OLEDs), where its structure can influence the final material's optical and mechanical properties. [2][9]
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Solubility Profile of Methyl 3-bromo-4-methylbenzoate in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 3-bromo-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a predictive assessment across a range of common organic solvents. Crucially, this guide furnishes detailed, field-proven experimental protocols for the quantitative determination of solubility, empowering researchers to generate reliable and reproducible data. The methodologies are presented with a focus on the underlying scientific rationale, ensuring a deep understanding of the experimental choices.
Introduction: The Critical Role of Solubility
In the realms of organic synthesis and drug development, solubility is not merely a physical parameter; it is a critical determinant of a compound's utility and fate. For an intermediate like this compound, understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring smooth downstream processing. In drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates directly impacts formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides the foundational knowledge and practical methodologies required to expertly navigate the solubility characteristics of this compound.
Part 1: Physicochemical Characterization of this compound
A thorough understanding of a molecule's intrinsic properties is the prerequisite to predicting its behavior in different solvent systems. This compound (CAS No. 104901-43-1) is an aromatic ester with a distinct substitution pattern that dictates its polarity and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder or solid | [3][4] |
| Melting Point | 38-44 °C | [1][2][5] |
| Boiling Point | 130 °C @ 0.1 mmHg | [1][5] |
| Chemical Structure | (See Figure 1) |
The structure reveals a moderately polar ester functional group (-COOCH₃) and a larger, predominantly non-polar aromatic ring substituted with a methyl group and a bromine atom. The electronegative oxygen and bromine atoms create dipole moments, but the overall polarity is balanced by the non-polar hydrocarbon framework. Its solid state at room temperature necessitates the selection of appropriate solvents for any solution-based application.
Part 2: Theoretical Principles of Solubility
The foundational principle for predicting solubility is the adage "like dissolves like".[6][7] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or form a solution.[8][9][10] The dissolution process is an equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Polar Solvents: These solvents have large dipole moments. They can be further divided into:
-
Protic: Solvents like methanol and ethanol, which can donate hydrogen bonds.
-
Aprotic: Solvents like Dimethyl Sulfoxide (DMSO) and acetone, which have strong dipoles but do not donate hydrogen bonds.
-
-
Non-polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces).
For this compound, the ester group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. The aromatic ring can participate in π-stacking and van der Waals interactions. A solvent that can effectively engage in these interactions will be a good solvent for this compound.
Figure 1: Polarity analysis of this compound.
Part 3: Predicted Solubility Profile
While specific quantitative data is sparse in publicly available literature, a reliable predictive profile can be constructed based on theoretical principles and qualitative observations. The compound is noted to be "easily soluble in organic solvents (such as methanol, ethanol, ethyl acetate, dichloromethane, etc.)" and "soluble in dimethyl sulfoxide".[1][3] It is slightly soluble in water.[3]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low to Moderate | Can interact with the non-polar ring, but lacks the polarity to effectively solvate the ester group. |
| Toluene | Non-polar (Aromatic) | Moderate to High | The aromatic ring of toluene can engage in favorable π-stacking with the solute's ring, enhancing solubility over aliphatic hydrocarbons. |
| Diethyl Ether | Slightly Polar | Moderate | The ether oxygen can interact with the solute, but overall polarity is low. |
| Dichloromethane (DCM) | Polar Aprotic | High | Its polarity is sufficient to dissolve the ester group, and it effectively solvates the rest of the molecule. A common solvent for organic reactions.[3] |
| Ethyl Acetate | Polar Aprotic | High | As an ester itself, its polarity is very similar to the solute ("like dissolves like"), leading to excellent solute-solvent interactions.[3] |
| Acetone | Polar Aprotic | High | The strong dipole of the ketone group effectively solvates the polar ester of the solute. |
| Acetonitrile | Polar Aprotic | Moderate to High | A highly polar solvent that should effectively dissolve the compound. |
| Isopropanol | Polar Protic | High | The alcohol can hydrogen bond with the ester oxygens and has a significant non-polar alkyl portion to interact with the ring. |
| Ethanol | Polar Protic | High | Similar to isopropanol, offering a good balance of polar and non-polar interactions.[3] |
| Methanol | Polar Protic | High | The most polar alcohol; highly effective at solvating the ester group.[3] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Confirmed to be a good solvent.[1][2][5] |
| Water | Highly Polar Protic | Very Low | The large, non-polar aromatic portion of the molecule dominates, making it hydrophobic and only slightly soluble in water.[3] |
Part 4: Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, rigorous experimental determination is necessary. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a solid in a solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)
-
Selected solvent(s) (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument
Experimental Workflow Diagram
Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.
-
Causality: Without excess solid, you would only determine that the compound is soluble up to the tested concentration, not its saturation limit.
-
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Causality: The dissolution process is an equilibrium. Insufficient time will lead to an underestimation of the true solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.45 µm syringe filter into a clean vial.
-
Trustworthiness: This step is self-validating. Filtration is mandatory to remove any microscopic undissolved particles, which would otherwise be measured and lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of this compound.
-
Expertise: HPLC-UV is highly suitable for this compound due to its aromatic ring, which acts as a strong chromophore, allowing for sensitive and accurate detection.
-
-
Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. The final solubility is typically expressed in mg/mL or mol/L.
Conclusion
This compound exhibits a favorable solubility profile in a wide array of common polar aprotic and polar protic organic solvents, a characteristic that is advantageous for its use in organic synthesis. Its solubility is governed by the "like dissolves like" principle, with its ester group and aromatic system dictating the optimal solvent choice. While predictive models provide excellent guidance, this guide underscores the necessity of empirical measurement for obtaining precise, actionable data. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to quantify the solubility of this important intermediate, facilitating more efficient process development, purification, and formulation design.
References
- Lingzhiyue Technology. (2026, January 4).
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
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- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]
- The Fountain Magazine. Like Dissolves Like. [Link]
- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]
- ChemBK. (2024, April 9).
- Course Hero.
- BCC. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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"spectroscopic data for Methyl 3-bromo-4-methylbenzoate"
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-methylbenzoate
Introduction
This compound (CAS No. 104901-43-1) is a substituted aromatic ester with significant utility as a building block and intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.[1][2][3] Its molecular formula is C₉H₉BrO₂, and it possesses a molecular weight of approximately 229.07 g/mol .[4][5] Given its role in complex synthetic pathways, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and lead to an unambiguous structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-spin coupling multiplicity of each signal provide a detailed map of the proton environment.
Causality Behind Experimental Choices
The choice of solvent and spectrometer frequency are critical for acquiring high-quality ¹H NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to the compound's good solubility and the solvent's relative chemical inertness. A high-field spectrometer (e.g., 500 MHz) is employed to achieve superior signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and accurately determining their coupling constants.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Data Summary and Interpretation
The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the three aromatic protons and the two methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.18 - 8.23 | Doublet (d) or Singlet (s) | ~2.1 Hz | 1H | H-2 |
| ~7.85 - 7.90 | Doublet of Doublets (dd) | ~8.1, 1.9 Hz | 1H | H-6 |
| ~7.28 - 7.33 | Doublet (d) | ~8.1 Hz | 1H | H-5 |
| ~3.90 - 3.94 | Singlet (s) | N/A | 3H | -OCH₃ |
| ~2.44 - 2.48 | Singlet (s) | N/A | 3H | Ar-CH₃ |
(Data synthesized from multiple sources[1][5])
Interpretation of the Spectrum:
-
Aromatic Region (δ 7.0-8.5 ppm):
-
H-2 (δ ~8.18 ppm): This proton is deshielded due to its position ortho to the electron-withdrawing carbonyl group of the ester. It appears as a narrow doublet (or sometimes reported as a singlet) due to a small meta-coupling (⁴J) with H-6.[1]
-
H-6 (δ ~7.85 ppm): This proton is also ortho to the electron-withdrawing bromine atom and meta to the ester group. It experiences ortho-coupling with H-5 (³J ≈ 8.1 Hz) and meta-coupling with H-2 (⁴J ≈ 1.9 Hz), resulting in a doublet of doublets.[1]
-
H-5 (δ ~7.28 ppm): This proton is the most shielded of the aromatic protons as it is ortho to the electron-donating methyl group. It shows a clean doublet due to ortho-coupling with H-6 (³J ≈ 8.1 Hz).[1]
-
-
Aliphatic Region (δ 0-5.0 ppm):
-
-OCH₃ (δ ~3.90 ppm): The three protons of the methyl ester group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom within an ester functionality.[1][5]
-
Ar-CH₃ (δ ~2.44 ppm): The protons of the methyl group attached directly to the aromatic ring appear as a singlet. This chemical shift is typical for a methyl group on a benzene ring.[1][5]
-
Visualization: Molecular Structure and Proton Assignments
Caption: ¹H NMR assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 125 MHz (on a 500 MHz ¹H system) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~142 | C-4 | Aromatic carbon attached to the methyl group; deshielded. |
| ~135 | C-2 | Aromatic carbon ortho to the ester, deshielded. |
| ~132 | C-6 | Aromatic carbon ortho to the bromine, deshielded. |
| ~130 | C-1 | Quaternary carbon attached to the ester group. |
| ~129 | C-5 | Aromatic carbon ortho to the methyl group. |
| ~123 | C-3 | Aromatic carbon directly attached to bromine; shielded by bromine's anisotropic effect but influenced by inductive effect. |
| ~52 | -OCH₃ | Characteristic shift for a methyl ester carbon. |
| ~22 | Ar-CH₃ | Typical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within molecular bonds.
Experimental Protocol: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Expected Absorption Bands and Interpretation
The IR spectrum of this compound is dominated by absorptions from the ester group and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2960-2850 | C-H Stretch | Methyl (CH₃) groups |
| ~1725-1710 | C=O Stretch | Ester (strong, sharp) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1300-1100 | C-O Stretch | Ester (strong) |
| Below 800 | C-Br Stretch | Aryl Halide |
The two most diagnostic peaks are the intense C=O stretch of the ester carbonyl group around 1720 cm⁻¹ and the strong C-O stretch between 1300-1100 cm⁻¹.[8] The presence of these two bands is strong evidence for the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like esters, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: LC-MS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Mobile Phase: An appropriate mobile phase (e.g., methanol/water with 0.1% formic acid) is used to carry the sample into the ESI source. Formic acid aids in the protonation of the analyte.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
Data Interpretation
The key feature in the ESI mass spectrum is the molecular ion peak. For this compound, this will be the protonated species, [C₉H₉BrO₂ + H]⁺.
-
Molecular Ion Peak: The calculated monoisotopic mass of the neutral molecule is ~227.98 Da. The ESI spectrum will show a prominent cluster of peaks corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 229.0 and 231.0 .[5]
-
Bromine Isotopic Pattern: A critical feature for confirming the presence of bromine is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom in the molecule.
Visualization: Bromine Isotopic Pattern
Caption: Expected ESI-MS isotopic pattern for the protonated molecule.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the comprehensive characterization of this compound. ¹H NMR confirms the specific substitution pattern on the aromatic ring and the presence of the two distinct methyl groups. IR spectroscopy validates the existence of the key ester functional group. Finally, high-resolution mass spectrometry confirms the elemental composition and unequivocally demonstrates the presence of a single bromine atom through its distinct isotopic signature. Together, these techniques provide an unambiguous confirmation of the molecule's structure and a robust methodology for quality assessment in research and development settings.
References
- ChemBK. (2024, April 9). This compound.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry.
- Lingzhiyue Technology. (2026, January 4). 104901-43-1 this compound.
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
Sources
"1H NMR spectrum of Methyl 3-bromo-4-methylbenzoate"
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of small organic molecules. We will delve into the theoretical underpinnings of the spectrum, predict the expected signals based on molecular structure, analyze empirical data, and provide a field-proven protocol for data acquisition.
The Structural Landscape of this compound
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct chemical environments of its protons. This compound (C₉H₉BrO₂) possesses a 1,2,4-trisubstituted benzene ring, an ester methyl group, and a benzylic methyl group.
The key to its NMR spectrum lies in the asymmetry of the aromatic ring, which renders the three aromatic protons chemically non-equivalent. In total, there are five distinct proton environments:
-
H-2: The aromatic proton positioned ortho to the electron-withdrawing methyl ester group.
-
H-5: The aromatic proton positioned ortho to the electron-donating methyl group.
-
H-6: The aromatic proton positioned between the bromine atom and the methyl ester group.
-
-OCH₃: The three protons of the methyl ester group.
-
Ar-CH₃: The three protons of the methyl group attached to the aromatic ring.
The following diagram illustrates the molecular structure and the unique proton environments.
Caption: Molecular structure of this compound with distinct proton environments labeled.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
The appearance of a ¹H NMR spectrum is governed by three core principles: chemical shift (δ), spin-spin coupling (J), and integration.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like esters and halogens) "deshield" protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like alkyls) "shield" them, causing an upfield shift.[1][2] Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[3][4]
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbons influence each other's magnetic field, causing signals to split. The number of peaks in a split signal generally follows the "n+1 rule," where 'n' is the number of adjacent protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz). For aromatic systems, coupling between ortho protons (³J) is typically 7–10 Hz, while meta coupling (⁴J) is smaller, around 2–3 Hz.[5]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.
Based on these principles, we can predict the spectrum:
-
-OCH₃ (Ester Methyl): These three protons are adjacent to an electron-withdrawing oxygen atom. They have no adjacent protons, so they will appear as a singlet, expected around 3.8-4.0 ppm.
-
Ar-CH₃ (Ring Methyl): These three benzylic protons also lack adjacent protons and will appear as a singlet.[3][4] Their position is typically between 2.2-2.5 ppm.
-
Aromatic Protons (H-2, H-5, H-6): These will be the most complex signals.
-
H-2: This proton is ortho to the strongly electron-withdrawing ester group, making it the most deshielded aromatic proton. It is meta-coupled to H-6 (J ≈ 2-3 Hz), so it should appear as a narrow doublet.
-
H-6: This proton is ortho to H-5 and meta to H-2. It will be split by both, appearing as a doublet of doublets (dd), with one large ortho coupling and one small meta coupling.
-
H-5: This proton is ortho to H-6. It should appear as a doublet with a large ortho coupling constant. Its chemical shift will be influenced by the ortho methyl group (shielding) and the para ester group (deshielding).
-
Analysis of Experimental ¹H NMR Data
An experimental spectrum provides the definitive structural confirmation. The reported ¹H NMR data for this compound, recorded in deuterated chloroform (CDCl₃), is as follows.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| 8.18 | Doublet (d) | 2.1 | 1H | H-2 | Most downfield signal due to the ortho-ester group; small J value indicates meta-coupling to H-6. |
| 7.85 | Doublet of Doublets (dd) | 8.1, 1.9 | 1H | H-6 | Large J value (8.1 Hz) corresponds to ortho-coupling with H-5; small J value (1.9 Hz) is meta-coupling with H-2. |
| 7.28 | Doublet (d) | 8.1 | 1H | H-5 | Large J value corresponds to ortho-coupling with H-6. This is the most upfield aromatic proton. |
| 3.90 | Singlet (s) | N/A | 3H | -OCH₃ | Characteristic chemical shift for a methyl ester; singlet confirms no adjacent protons. |
| 2.44 | Singlet (s) | N/A | 3H | Ar-CH₃ | Typical chemical shift for a benzylic methyl group; singlet confirms no adjacent protons. |
The experimental data aligns perfectly with the predicted spectrum, providing a high-confidence validation of the molecular structure.
Standard Operating Protocol for ¹H NMR Spectrum Acquisition
This section details a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of a small molecule like this compound.
Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and was used for the reference spectrum.[6] The deuterium (²H) is not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent (typically a 1% solution is used). TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial with the analyte. Vortex gently until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4 cm).
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
Instrument Setup and Data Acquisition Workflow
The following workflow is a generalized procedure for a modern Fourier Transform NMR spectrometer.
Sources
A Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 3-bromo-4-methylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document delves into the theoretical prediction of chemical shifts, presents a detailed experimental protocol for spectral acquisition, and offers a thorough assignment of the carbon signals. By integrating established principles of substituent effects with modern predictive tools, this guide serves as a practical reference for the structural elucidation and quality control of this and related substituted aromatic compounds.
Introduction: The Role of ¹³C NMR in Structural Elucidation
This compound is a disubstituted aromatic ester whose precise chemical structure is critical to its function in synthetic pathways. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local magnetic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.
This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing both the theoretical foundation and practical methodology required for its accurate interpretation.
Theoretical Principles and Chemical Shift Prediction
The chemical shifts in a substituted benzene ring can be estimated with reasonable accuracy by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and applying additive corrections for each substituent. The substituents on this compound (–COOCH₃, –Br, and –CH₃) each exert distinct electronic effects, modifying the electron density and thus the magnetic shielding of the aromatic carbons.
Substituent Effects:
-
Carbomethoxy Group (–COOCH₃): This is an electron-withdrawing group (EWG) through both inductive and resonance effects. It deshields the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho and meta positions.
-
Methyl Group (–CH₃): As an electron-donating group (EDG), the methyl group shields the attached carbon (ipso) and particularly the ortho and para carbons, causing them to shift upfield (to lower ppm values).
-
Bromine (–Br): Bromine exhibits a dual nature. It is strongly electronegative, leading to inductive electron withdrawal, which deshields nearby carbons. However, it also has lone pairs that can be donated into the ring via resonance, which would be a shielding effect. For halogens heavier than fluorine, the so-called "heavy atom effect" becomes significant.[1][2] This effect, arising from spin-orbit coupling and increased diamagnetic shielding from the halogen's large electron cloud, often leads to a net shielding (upfield shift) of the directly attached ipso-carbon, counteracting the expected deshielding from electronegativity.[1][3]
To visualize the specific carbon atoms under discussion, the following structure and numbering scheme are used:
Caption: Molecular structure and numbering of this compound.
Based on these principles and data from analogous compounds, a predicted spectrum can be generated.[4] Online prediction algorithms, which use large databases and machine learning, provide a more refined estimation.[5][6][7][8]
Experimental Methodology
The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.
Workflow for ¹³C NMR Spectrum Acquisition
Caption: Standard workflow for ¹³C NMR analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh between 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[9][10]
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that dissolves many organic compounds and provides a deuterium signal for the spectrometer's lock system.[10]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.0 ppm). Alternatively, the solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used for calibration.[11]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are present.[10]
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift.[12]
-
Tune and match the ¹³C probe to the sample to maximize signal transmission and sensitivity.
-
Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, which results in sharp, symmetrical peaks.[12]
-
Set the acquisition parameters. For a standard proton-decoupled ¹³C spectrum, key parameters include the pulse angle (typically 30-45° to allow for faster repetition) and the relaxation delay (d1, e.g., 2 seconds) to allow carbons to return to equilibrium between pulses.[12][13]
-
Initiate the acquisition. The number of scans (ns) will depend on the sample concentration but typically ranges from several hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to produce a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Identify and label the chemical shift of each peak.
-
Spectral Analysis and Signal Assignment
The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, based on computational models and empirical data, are presented below.[6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |
| C₇ (C=O) | ~165.8 | Quaternary (C) | Carbonyl carbon of an ester, characteristically found in the 160-185 ppm region.[14][15] Most downfield signal. |
| C₄ (C-CH₃) | ~141.2 | Quaternary (C) | Aromatic carbon bearing the electron-donating methyl group. Deshielded due to substitution. |
| C₁ (C-COOCH₃) | ~132.6 | Quaternary (C) | Aromatic carbon attached to the electron-withdrawing ester group. |
| C₆ (CH) | ~132.1 | Tertiary (CH) | Aromatic CH ortho to the ester group. Deshielded by the ester's inductive effect. |
| C₅ (CH) | ~130.4 | Tertiary (CH) | Aromatic CH meta to the ester group and ortho to the methyl group. |
| C₂ (CH) | ~128.2 | Tertiary (CH) | Aromatic CH meta to both the bromine and methyl groups. |
| C₃ (C-Br) | ~122.5 | Quaternary (C) | Aromatic carbon bonded to bromine. Its upfield shift relative to other substituted carbons is a classic example of the heavy atom effect.[1] |
| C₈ (O-CH₃) | ~52.4 | Primary (CH₃) | Methoxy carbon of the ester group, typically found in the 50-65 ppm range.[14] |
| C₉ (Ar-CH₃) | ~20.1 | Primary (CH₃) | Aromatic methyl carbon, appearing in the typical alkane region around 10-35 ppm.[14] |
Note: Quaternary carbons (C₁, C₃, C₄, C₇) typically exhibit lower intensity signals in a standard proton-decoupled ¹³C spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and often longer relaxation times.[11]
Conclusion
The ¹³C NMR spectrum of this compound can be fully assigned through a systematic application of chemical shift theory, substituent effect analysis, and established experimental protocols. The carbonyl (δ ≈ 165.8 ppm) and aliphatic methyl/methoxy carbons (δ ≈ 20.1 and 52.4 ppm) are readily identified in their characteristic regions. Within the aromatic region (δ ≈ 122-142 ppm), the interplay of the electron-withdrawing ester, the electron-donating methyl group, and the halogen's heavy atom effect creates a distinct pattern of signals that, when correctly interpreted, confirms the 1,3,4-substitution pattern of the molecule. This guide provides the necessary framework for researchers to confidently utilize ¹³C NMR for the structural verification and purity assessment of this important synthetic intermediate.
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An In-Depth Technical Guide to the FT-IR Spectrum of Methyl 3-bromo-4-methylbenzoate
This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-bromo-4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational characteristics of this substituted aromatic ester, offering insights into how its structural features are translated into a unique spectral signature.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational modes of the bonds within the molecule. Each functional group possesses a characteristic set of vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint." For a molecule such as this compound, with its ester functionality and substituted aromatic ring, FT-IR spectroscopy allows for the confirmation of its structural integrity and the identification of key chemical features.
The utility of FT-IR lies in its ability to provide rapid, non-destructive analysis. In the context of drug development and chemical synthesis, it is a first-line method for verifying the identity of starting materials, intermediates, and final products. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The former is characterized by absorptions corresponding to specific functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.[1][2]
Molecular Structure of this compound
To accurately interpret the FT-IR spectrum, a clear understanding of the molecule's structure is paramount. This compound is a trisubstituted benzene derivative containing:
-
An aromatic ring .
-
An ester functional group (-COOCH₃), which is conjugated with the aromatic ring.
-
A bromine atom at position 3.
-
A methyl group at position 4.
The positions of these substituents create a 1,2,4-trisubstituted pattern on the benzene ring. Each of these structural components will give rise to characteristic absorption bands in the FT-IR spectrum.
A Systematic Approach to Spectral Interpretation
The interpretation of the FT-IR spectrum of this compound can be approached systematically by examining the different regions of the spectrum and assigning the observed absorption bands to specific molecular vibrations. The following diagram illustrates the logical workflow for this process.
Caption: A logical workflow for the systematic interpretation of the FT-IR spectrum of this compound.
Detailed Spectral Analysis
The expected FT-IR absorption bands for this compound are summarized in the table below, followed by a detailed explanation of each region.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Feature |
| 3100-3000 | Weak to Medium | C-H Stretching | Aromatic Ring |
| 2960-2850 | Weak to Medium | C-H Stretching | Methyl Groups (-CH₃) |
| ~1725 | Strong | C=O Stretching | Aromatic Ester (Conjugated) |
| 1600-1585 | Medium | C=C Stretching | Aromatic Ring |
| 1500-1400 | Medium | C=C Stretching | Aromatic Ring |
| 1300-1250 | Strong | Asymmetric C-C-O Stretching | Ester |
| 1130-1100 | Strong | Symmetric O-C-C Stretching | Ester |
| 870-810 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Benzene |
| ~700-600 | Medium to Strong | C-Br Stretching | Bromine Substituent |
The Functional Group Region (4000-1500 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Aromatic compounds exhibit C-H stretching vibrations at wavenumbers slightly higher than 3000 cm⁻¹.[3][4] For this compound, weak to medium intensity bands are expected in this region, confirming the presence of hydrogens attached to the benzene ring.
-
Alkyl C-H Stretching (2960-2850 cm⁻¹): The methyl group of the ester (-OCH₃) and the methyl group on the ring will show characteristic C-H stretching absorptions just below 3000 cm⁻¹.[5][6] These bands are typically of weak to medium intensity.
-
Carbonyl (C=O) Stretching (~1725 cm⁻¹): The most prominent peak in the spectrum of an ester is the C=O stretching vibration.[5] For saturated esters, this band typically appears around 1735-1750 cm⁻¹.[7][8] However, in this compound, the ester group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency to the 1715-1730 cm⁻¹ range.[7][8][9] This is a key diagnostic peak for an aromatic ester.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring has characteristic in-plane C=C stretching vibrations that typically appear as a series of sharp bands of variable intensity in this region.[10][11] Two of the most consistent bands are found near 1600 cm⁻¹ and 1500 cm⁻¹.[12] The presence of these bands is strong evidence for an aromatic ring.
The Fingerprint Region (1500-500 cm⁻¹)
The fingerprint region contains a wealth of structural information, although the bands can be difficult to assign individually due to their complexity.[1][2]
-
Ester C-O Stretching (1300-1100 cm⁻¹): Aromatic esters display two strong, characteristic C-O stretching bands.[9] The asymmetric C-C-O stretch is typically found between 1310-1250 cm⁻¹, while the symmetric O-C-C stretch appears in the 1130-1100 cm⁻¹ range.[9] These two intense absorptions, along with the C=O stretch, form a characteristic "Rule of Three" pattern for esters.[9]
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on a benzene ring can often be determined by analyzing the strong C-H out-of-plane (oop) bending vibrations in this region.[12][13] For a 1,2,4-trisubstituted benzene ring, as in this compound, a strong absorption band is expected in the 870-810 cm⁻¹ range.[12] This is a highly diagnostic feature.
-
C-Br Stretching (~700-600 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum. This band can be of medium to strong intensity and provides direct evidence for the presence of the bromine substituent.
Experimental Protocol: Acquiring an FT-IR Spectrum
A reliable FT-IR spectrum can be obtained using the following generalized protocol with an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, ensure good contact is made by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
The following diagram illustrates the experimental workflow.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 3-bromo-4-methylbenzoate
This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1), a key intermediate in pharmaceutical and organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.
Core Chemical Identity and Properties
This compound is an aromatic ester. Understanding its fundamental physical and chemical properties is the first step in a robust risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[3] |
| Molecular Weight | 229.07 g/mol | PubChem[3] |
| Appearance | Colorless liquid or orange-red solid | ChemBK[1], Echemi |
| Melting Point | 38-44 °C (lit.) | ChemicalBook[2], ChemBK[1] |
| Boiling Point | 130 °C @ 0.1 mmHg (lit.) | ChemicalBook[2], ChemBK[1] |
| Solubility | Soluble in dimethyl sulfoxide. | ChemicalBook[2], ChemBK[1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system.[1][3] Chronic effects have not been fully investigated, and as with any chemical, exposure should be minimized.
First Aid Measures: A Step-by-Step Protocol
In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are based on best practices for handling irritant chemicals.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. The mechanical flushing is critical to remove the substance and mitigate damage.
-
Skin Contact: Remove contaminated clothing and shoes. Wash affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting and Accidental Release Protocols
Firefighting Measures:
While not highly flammable, this compound can combust at high temperatures.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6]
Accidental Release Measures:
A systematic approach is necessary to safely manage a spill.
Caption: Workflow for managing an accidental release of this compound.
Handling and Storage: A Proactive Approach to Safety
The principle of "as low as reasonably achievable" (ALARA) should guide all handling of this chemical.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[7]
-
Use appropriate personal protective equipment (see Section 6).
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the first line of defense.[7] When these are not sufficient, appropriate PPE is mandatory.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact and subsequent irritation.[6] |
| Respiratory Protection | Use a NIOSH-approved respirator if inhalation of vapors is likely. | Protects the respiratory tract from irritation.[4] |
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal processing.[5]
-
Chemical Stability: The compound is stable under recommended storage conditions.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and moisture.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[4] The primary known effects are irritation to the skin, eyes, and respiratory system.[1][3]
-
Ecological Information: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment.[6] Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable regulations.
-
Dispose of this substance and its container to a licensed hazardous-waste disposal contractor.[5]
-
Do not allow the product to enter drains.[6]
Conclusion
This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A thorough understanding of its properties, adherence to the safety protocols outlined in this guide, and a proactive approach to laboratory safety are paramount for its responsible use in research and development.
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A Comprehensive Technical Guide to the Thermal Stability of Methyl 3-bromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 3-bromo-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for optimizing synthetic routes and guaranteeing the integrity of drug development pipelines. This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, including its theoretical decomposition pathways, detailed experimental protocols for thermal analysis, and guidance on data interpretation for risk assessment.
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediates
This compound (CAS No: 104901-43-1), with the molecular formula C₉H₉BrO₂, is a substituted aromatic ester widely employed in organic synthesis.[2][3] Its molecular structure, featuring a brominated and methylated benzene ring attached to a methyl ester group, makes it a versatile building block. However, the presence of the C-Br bond, known for its relative lability at elevated temperatures, introduces potential thermal instability.[4]
An uncontrolled thermal decomposition can lead to off-specification product batches, equipment damage, and, most critically, serious safety incidents. For drug development professionals, a comprehensive thermal hazard assessment is not just a regulatory requirement but a fundamental aspect of process safety and quality control. This guide provides the foundational knowledge and practical methodologies to thoroughly evaluate the thermal stability of this compound.
Physicochemical Properties
A baseline understanding of the physicochemical properties of this compound is essential before undertaking thermal analysis.
| Property | Value | Source |
| CAS Number | 104901-43-1 | [5][6] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molar Mass | 229.07 g/mol | [2] |
| Appearance | White to light orange solid | [7] |
| Melting Point | 38-44 °C (lit.) | [2][5] |
| Boiling Point | 130 °C @ 0.1 mmHg (lit.) | [2][5] |
| Solubility | Soluble in dimethyl sulfoxide | [5] |
While the compound is stable under normal storage conditions, it is noted to potentially decompose upon heating.[2] The relatively low boiling point under vacuum suggests that it is amenable to purification by distillation, but also underscores the need to control temperature to prevent degradation.
Theoretical Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several pathways, influenced by factors such as temperature, heating rate, and the presence of impurities or catalysts. The primary points of bond cleavage are anticipated to be the C-Br bond and the ester linkage.
-
Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is often the weakest point in brominated aromatic compounds.[4] Homolytic cleavage would generate a phenyl radical and a bromine radical, which could then initiate a cascade of further reactions, including hydrogen abstraction and dimerization, potentially leading to the formation of polybrominated species and complex hydrocarbon mixtures.
-
Ester Pyrolysis: Aromatic esters can undergo thermal decomposition via several mechanisms. For methyl esters, a common pathway involves the cleavage of the ester bond, which could lead to the formation of 3-bromo-4-methylbenzoic acid and methane, or through a more complex series of reactions, decarboxylation to yield 2-bromo-5-methylanisole.
The following diagram illustrates a potential initial fragmentation pattern:
Caption: Potential initial fragmentation of this compound.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a detailed picture of the material's behavior under thermal stress.
Experimental Workflow
The following diagram outlines a logical workflow for the thermal stability assessment of this compound.
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An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-4-methylbenzoate, a halogenated aromatic ester, has emerged as a pivotal building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, tracing its historical origins, detailing its various synthetic routes with mechanistic insights, and exploring its contemporary applications. The document emphasizes the strategic importance of the bromine and methyl substituents on the benzene ring, which allows for a diverse range of chemical transformations. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer both theoretical understanding and practical guidance for researchers in the field.
Introduction and Physicochemical Properties
This compound (CAS No. 104901-43-1) is a white to pale yellow solid at room temperature, possessing a molecular formula of C₉H₉BrO₂.[1] Its structure, featuring a methyl ester of 3-bromo-4-methylbenzoic acid, is strategically functionalized for a variety of synthetic transformations. The presence of a bromine atom ortho to the methyl group and meta to the methoxycarbonyl group imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104901-43-1 | [2] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Melting Point | 38-44 °C (lit.) | [2] |
| Boiling Point | 130 °C/0.1mmHg (lit.) | [2] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in dimethyl sulfoxide | [2] |
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its intellectual origins can be traced back to early 20th-century investigations into the reactivity of substituted toluenes and benzoic acids. A significant publication in 1921 by William Davies and William Henry Perkin, Jr. in the Journal of the Chemical Society, Transactions detailed the chlorination and bromination of toluic acids.[4] This work laid the foundational understanding of how to introduce halogens onto the aromatic ring of toluic acid isomers, the direct precursors to compounds like this compound.
The development of robust bromination and esterification techniques throughout the 20th century, including advancements in free-radical halogenation and acid-catalyzed esterification, paved the way for the routine synthesis of this and related compounds. The assignment of its CAS number, 104901-43-1, marks its formal entry into the comprehensive chemical literature, solidifying its identity for researchers and commercial suppliers.
Key Synthetic Methodologies
The synthesis of this compound is most commonly achieved through a two-step process: the bromination of p-toluic acid to yield 3-bromo-4-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid.
Synthesis of the Precursor: 3-Bromo-4-methylbenzoic Acid
The critical intermediate, 3-bromo-4-methylbenzoic acid, is primarily synthesized via the electrophilic bromination of p-toluic acid.
Experimental Protocol: Bromination of p-Toluic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-toluic acid in a suitable inert solvent such as glacial acetic acid.
-
Brominating Agent Addition: Slowly add a solution of bromine in the same solvent to the p-toluic acid solution at room temperature with constant stirring. The reaction is typically carried out in the presence of a catalyst, such as iron filings or iron(III) bromide, to facilitate the electrophilic substitution.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude 3-bromo-4-methylbenzoic acid. The precipitate is then collected by filtration, washed with water to remove any remaining acid and inorganic salts, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-bromo-4-methylbenzoic acid.
The rationale behind this method lies in the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. In the case of p-toluic acid, the bromine atom is directed to the position ortho to the activating methyl group and meta to the deactivating carboxylic acid group, resulting in the desired 3-bromo-4-methylbenzoic acid isomer.
Esterification of 3-Bromo-4-methylbenzoic Acid
Once the precursor is obtained, the final step involves the esterification of the carboxylic acid to form the methyl ester. Two primary methods are commonly employed for this transformation.
This classical method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Mixture: Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in an excess of methanol (e.g., 20 ml).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.04 ml), to the suspension.[2]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically around 60°C, for an extended period (e.g., 42 hours) to drive the equilibrium towards the product side.[2]
-
Work-up: After the reaction is complete, concentrate the mixture to remove the excess methanol. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain this compound.[2] For many applications, the product can be used without further purification.
The use of a large excess of methanol and the removal of water as it is formed are crucial for achieving a high yield in this equilibrium-controlled reaction.
An alternative, often higher-yielding, method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol.
Experimental Protocol: Via Acyl Chloride Intermediate
-
Acyl Chloride Formation: To a solution of 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.3 mmol) in a dry, inert solvent like dichloromethane (e.g., 25 mL), add oxalyl chloride (e.g., 5.6 mL, 11.2 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 100 μL).[3]
-
Reaction Monitoring: Stir the mixture at ambient temperature for approximately 2 hours. The evolution of gas (HCl and CO) indicates the progress of the reaction.
-
Methanolysis: After the formation of the acyl chloride is complete, concentrate the mixture in vacuo to remove excess oxalyl chloride. Suspend the residue in methanol.
-
Isolation and Purification: Concentrate the methanolic solution in vacuo. The resulting residue can be purified by flash column chromatography using a suitable eluent system (e.g., 5% ethyl acetate/hexanes) to afford the pure this compound.[3]
This method is often preferred for its faster reaction times and generally higher yields, as the acyl chloride is a much more reactive electrophile than the corresponding carboxylic acid.
Diagram 1: Synthetic Workflow for this compound
Caption: Key synthetic pathways to this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and functional materials.[1][5] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The methyl and ester groups can also be further modified, providing multiple avenues for molecular elaboration.
Its utility is particularly notable in the synthesis of novel drug candidates, where the specific substitution pattern of the aromatic ring can be crucial for biological activity. For instance, it can be a precursor for the synthesis of inhibitors of various enzymes or ligands for specific receptors. In materials science, it can be incorporated into the synthesis of polymers and liquid crystals, where the bromo- and methyl-substituted aromatic core can influence the material's properties.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its specific "discovery" is embedded in the broader history of aromatic chemistry, its synthesis is well-established and relies on fundamental organic reactions. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis and properties, offering a valuable resource for researchers and professionals in the chemical sciences.
References
- Davies, W., & Perkin, W. H. (1921). CCLXIV.—The chlorination and bromination of the toluic acids and the preparation of the phthalaldehydic acids. Journal of the Chemical Society, Transactions, 119, 2202-2208. [Link]
- This compound. (2024, April 9). In ChemBK.
- 104901-43-1 this compound. (2026, January 4). In Lingzhiyue Technology.
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Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of Methyl 3-bromo-4-methylbenzoate
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-bromo-4-methylbenzoate, a halogenated aromatic ester, has emerged as a pivotal building block for researchers in drug discovery, agrochemical development, and materials science. Its utility lies in the orthogonal reactivity of its functional groups: a bromine atom, an ester, and a methyl group, each offering a distinct handle for molecular elaboration. The bromine atom, positioned meta to the electron-withdrawing ester group, is primed for a variety of palladium-catalyzed cross-coupling reactions. The methyl ester provides a site for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry. Finally, the methyl group can be a site for further functionalization or can play a role in modulating the steric and electronic properties of the final molecule. This guide provides an in-depth exploration of the potential research applications of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Colorless to pale yellow/orange liquid or low melting solid | [2] |
| Melting Point | 38-44 °C (lit.) | [1][2] |
| Boiling Point | 130 °C at 0.1 mmHg (lit.) | [1][2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other common organic solvents. | [1][2] |
Spectroscopic Data:
| Technique | Data | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.23 (s, 1H), 7.90 (d, J=8 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 3.94 (s, 3H), 2.48 (s, 3H) | [3] |
| ¹³C NMR | Data for the analogous 3-bromo-4-methyl-benzoic acid is available as a reference. | [4] |
| Mass Spectrometry (ESI) | m/z (M+H) = 231.0 | [3] |
| IR Spectroscopy | Data for the analogous methyl 3-bromo-4-hydroxybenzoate is available as a reference. | [5] |
Core Synthetic Transformations: A Gateway to Molecular Diversity
The bromine atom on the aromatic ring of this compound is the linchpin for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the application of this versatile building block in three of the most impactful cross-coupling reactions in modern organic chemistry.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[6] this compound serves as an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl groups.
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Introduction: The Imperative for Rigorous Structural Analysis
An In-Depth Technical Guide to the Structural Analysis of Methyl 3-bromo-4-methylbenzoate
This guide provides a comprehensive exploration of the methodologies employed in the complete structural elucidation of this compound, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond procedural outlines to deliver insights into the rationale behind analytical choices, ensuring a robust and self-validating approach to structural verification.
This compound (C₉H₉BrO₂) is an aromatic ester whose structural backbone is a common motif in organic synthesis.[3] Its utility as a precursor, particularly in the development of antineoplastic agents, demands an unambiguous and thorough understanding of its molecular architecture.[2] The precise arrangement of its substituent groups—bromo, methyl, and methyl ester—on the benzene ring dictates its reactivity and suitability for downstream applications. In a regulated environment such as drug development, confirming the identity, purity, and structure of such intermediates is not merely a matter of academic interest but a critical component of quality control and regulatory compliance.
This guide details an integrated analytical workflow, combining spectrometric and spectroscopic techniques to build a complete structural profile, from elemental composition to three-dimensional conformation in the solid state. We will examine Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D correlation experiments), culminating in the definitive analysis provided by X-ray Crystallography.
Caption: Molecular Structure of this compound.
Foundational Characteristics
Before delving into complex analysis, a summary of the compound's fundamental physicochemical properties provides a baseline for sample handling and interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [4] |
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid / solid | [5][6] |
| Melting Point | 38-44 °C | [2][5] |
| Boiling Point | 125-130 °C at 0.1 mmHg | [2] |
| Density | ~1.433 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [2][5] |
| CAS Number | 104901-43-1 | [4] |
Synthesis and Purity: The Starting Point of Analysis
The context of a molecule's synthesis is crucial for its analysis, as the reaction pathway informs potential side-products and impurities. A common and efficient route to this compound is the Fischer esterification of its corresponding carboxylic acid.
Expertise & Experience: The choice of an acid catalyst like H₂SO₄ is fundamental to Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.[5]
-
Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.04-0.5 mL) as a catalyst.[2][5]
-
Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 12-42 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][5]
-
Workup: After cooling to room temperature, concentrate the mixture in vacuo to reduce the volume. Dissolve the residue in a suitable organic solvent like ethyl acetate.[5]
-
Purification: Wash the organic phase sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Final Purification: If necessary, purify the product further by flash column chromatography or crystallization from a solvent system like ethyl acetate/hexanes to achieve high purity (>98.5%) suitable for structural analysis.[2][7]
Mass Spectrometry: Confirming Molecular Weight and Formula
Trustworthiness: Mass spectrometry is the first line of analytical defense. It provides the exact mass of the molecule, which directly validates its elemental composition. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive confirmation of its presence.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Parameters: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Data Interpretation
The mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule, [M+H]⁺, separated by 2 Da, reflecting the natural isotopic abundance of bromine.
| Ion | Calculated m/z | Observed m/z | Description |
| [C₉H₉⁷⁹BrO₂+H]⁺ | 229.9913 | ~230.0 | Protonated molecule with ⁷⁹Br isotope |
| [C₉H₉⁸¹BrO₂+H]⁺ | 231.9893 | ~232.0 | Protonated molecule with ⁸¹Br isotope |
A reported HPLC-MS analysis showed an (M+H) peak at 231.0, which corresponds to the average mass, confirming the molecular weight.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Authoritative Grounding: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The principles of IR absorption are well-established and serve as a foundational standard for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation
The IR spectrum of this compound is expected to show key absorption bands that confirm the presence of the ester and substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H Stretch | Methyl groups (-CH₃) |
| ~1720 | C=O Stretch | Ester carbonyl |
| ~1600, ~1450 | C=C Stretch | Aromatic ring |
| ~1280, ~1100 | C-O Stretch | Ester linkage |
| ~800-900 | C-H Bend | Substituted benzene (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular skeleton.
¹H NMR: Proton Environment and Connectivity
Expertise & Experience: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The substitution pattern on the benzene ring is unambiguously determined by the chemical shifts and, most importantly, the coupling patterns of the aromatic protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Published data confirms the expected ¹H NMR spectrum.[2][7] The aromatic region is particularly informative. The proton at C2 is a singlet because it has no adjacent protons. The protons at C5 and C6 are doublets due to coupling with each other.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.18 - 8.23 | s (singlet) | 1H | H-2 | Deshielded by adjacent ester and bromine. No adjacent protons. |
| ~7.85 - 7.90 | d (doublet, J ≈ 8 Hz) | 1H | H-6 | Ortho to the electron-withdrawing ester group. Coupled to H-5. |
| ~7.28 - 7.33 | d (doublet, J ≈ 8 Hz) | 1H | H-5 | Ortho to the methyl group. Coupled to H-6. |
| ~3.90 - 3.94 | s (singlet) | 3H | -OCH₃ | Ester methyl protons. |
| ~2.44 - 2.48 | s (singlet) | 3H | Ar-CH₃ | Aromatic methyl protons. |
¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. While standard spectra do not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~166 | C | C=O (Ester) |
| ~143 | C | C-4 (bearing CH₃) |
| ~135 | CH | C-6 |
| ~132 | CH | C-2 |
| ~131 | C | C-1 (bearing COOCH₃) |
| ~129 | CH | C-5 |
| ~123 | C | C-3 (bearing Br) |
| ~52 | CH₃ | -OCH₃ |
| ~22 | CH₃ | Ar-CH₃ |
2D NMR: Unambiguous Structural Confirmation
Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments form a self-validating system by showing direct correlations between atoms. This cross-verification is essential for irrefutable structural proof.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A key correlation would be seen between the aromatic protons at H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular fragments and identifying quaternary carbons.
Caption: Key 2D NMR correlations for structural assignment.
X-ray Crystallography: The Definitive 3D Structure
Authoritative Grounding: Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a structure for the title compound is not publicly available, data from the closely related analog, Methyl 3,5-dibromo-4-methylbenzoate , provides an excellent proxy for the type of data one would obtain.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solvent like methanol.
-
Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.
Anticipated Structural Features
Based on the analysis of its dibromo-analog, the molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the methyl ester group.[8] The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O or C-H···Br hydrogen bonds.[8]
Integrated Workflow for Structural Verification
No single technique is sufficient for complete structural proof. The synergy between methods provides the highest level of confidence. The logical flow of analysis ensures that each step builds upon and validates the last.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the orthogonal application of modern analytical techniques. Mass spectrometry and IR spectroscopy provide rapid confirmation of the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments subsequently delivers an unambiguous map of atomic connectivity. Finally, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous, self-validating workflow is indispensable in research and industry, ensuring that key molecular building blocks are precisely what they are intended to be, thereby guaranteeing the integrity of the final products derived from them.
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- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate.
- Autech. (n.d.). Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.
- Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate.
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of Methyl 3-bromo-4-methylbenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is particularly vital in the pharmaceutical and materials science sectors for the synthesis of complex biaryl compounds.[3][4]
This document provides a comprehensive guide to performing the Suzuki coupling of Methyl 3-bromo-4-methylbenzoate, an electron-deficient aryl bromide. The presence of the electron-withdrawing ester group activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1] However, the potential for side reactions, such as ester hydrolysis under basic conditions, necessitates careful selection of reaction parameters.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a selection of suitable palladium catalysts and ligands, and provide detailed, validated protocols for successful execution.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The cycle commences with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond of the aryl halide (this compound).[7][9] This step is often rate-determining and results in the formation of a Pd(II) intermediate.[9] The reactivity order for halides is generally I > Br > OTf >> Cl.[1][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[5][10]
-
Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for a successful Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and can enhance both the oxidative addition and reductive elimination steps.[10][11][12]
For the coupling of an electron-deficient aryl bromide like this compound, a variety of catalyst systems can be effective. Bulky, electron-rich phosphine ligands are often employed to promote the reaction with less reactive coupling partners, though they may not be strictly necessary for this activated substrate.[1][10][12]
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides | Commercially available, reliable for many standard couplings.[4] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Various (e.g., SPhos, XPhos, P(t-Bu)₃) | Aryl bromides and chlorides | Versatile; allows for tuning of reactivity with different ligands.[5][13] |
| PdCl₂(dppf) | dppf | Wide range of aryl halides | Efficient for many couplings, including those with heteroaryl partners. |
| PEPPSI™-Type Precatalysts | N-Heterocyclic Carbene (NHC) | Aryl chlorides and bromides | Highly active and stable, often requiring lower catalyst loadings.[7] |
Rationale for Selection with this compound:
Given that this compound is an activated aryl bromide, standard catalysts like Pd(PPh₃)₄ are often sufficient.[4] However, to ensure high yields and potentially milder reaction conditions, using a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) can be advantageous.[10][12] These ligands are known to accelerate both oxidative addition and reductive elimination.[12]
Experimental Protocols
Important Precaution: All Suzuki coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][14] Solvents should be degassed prior to use.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol provides a reliable starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the reaction vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure using a Pd(OAc)₂ / SPhos Catalyst System
This protocol utilizes a more active catalyst system, which may lead to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine solution
Procedure:
-
In a glovebox or under a positive flow of argon, add Pd(OAc)₂ and SPhos to a flame-dried reaction vessel with a magnetic stir bar.
-
Add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel, remove from the glovebox (if used), and add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps as outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.[14] |
| Poor quality boronic acid. | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[14] | |
| Insufficiently active catalyst system. | Switch to a more active catalyst system, such as one employing a bulky, electron-rich ligand like SPhos or XPhos.[4] | |
| Formation of Side Products | Homocoupling of the boronic acid. | This can occur if the transmetalation is slow. Ensure the base is appropriate and consider a more active catalyst. |
| Protodeborylation (replacement of boron with H). | Use anhydrous conditions if possible, or use a more stable boronate ester.[7] | |
| Dehalogenation of the aryl bromide. | This can be a competing pathway. Optimizing the ligand and reaction temperature may help.[7] | |
| Hydrolysis of the methyl ester. | If using a strong base and extended heating, ester saponification can occur. Consider a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), or reduce the reaction time and temperature.[5][6] |
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-4-methylbenzoate
Introduction: Strategic Olefination of an Electron-Deficient Aryl Bromide
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereo- and regioselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has revolutionized the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[2] This document provides a detailed guide to the application of the Heck reaction for a specific and challenging substrate: Methyl 3-bromo-4-methylbenzoate.
The substrate, this compound, presents a unique set of considerations. The presence of an electron-withdrawing methyl ester group can influence the reactivity of the aryl bromide, while the substitution pattern offers the potential for the synthesis of a variety of functionalized cinnamate derivatives, which are valuable precursors in drug discovery. This guide will delve into the critical parameters, provide a robust experimental protocol, and explain the underlying mechanistic principles to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, particularly for less reactive aryl bromides. Subsequently, the alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the Aryl-Pd bond. The final steps involve β-hydride elimination to yield the substituted alkene product and a hydridopalladium(II) complex. The active Pd(0) catalyst is then regenerated by reductive elimination in the presence of a base, which neutralizes the generated HBr.[1]
Critical Parameters for Success: A Guided Selection
The success of the Heck reaction hinges on the judicious selection of several key parameters. For this compound, the electronic nature of the substrate makes these choices particularly important.
Palladium Precatalyst: The Heart of the Reaction
A variety of palladium sources can be employed, which generate the active Pd(0) species in situ.
-
Palladium(II) Acetate (Pd(OAc)₂): This is a common, air-stable, and relatively inexpensive precatalyst. It is often reduced to Pd(0) in the presence of phosphine ligands or other reducing agents in the reaction mixture.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) complex and can be used directly. However, it can be sensitive to air and may require more careful handling.[1]
-
Palladacycles: These are highly stable and active precatalysts that can lead to lower catalyst loadings and are often preferred in industrial settings.[2]
For initial trials with this compound, Pd(OAc)₂ is a recommended starting point due to its ease of handling and proven efficacy.
Ligands: Stabilizing and Activating the Catalyst
Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity. The choice of ligand can significantly impact the reaction's efficiency.
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields by promoting reductive elimination.
-
-
Bulky, Electron-Rich Phosphines: For less reactive aryl bromides, bulky and electron-rich phosphines like Tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands can be highly effective. They facilitate the oxidative addition step and can lead to higher turnover numbers.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity.[3]
Given the electron-deficient nature of the aryl bromide, a moderately electron-rich and sterically demanding ligand such as P(o-tol)₃ or a more robust system involving P(t-Bu)₃ is recommended.
Base: The Key to Catalyst Turnover
The base is essential for regenerating the Pd(0) catalyst at the end of the cycle. The choice of base can influence the reaction rate and selectivity.
-
Inorganic Bases:
-
Organic Bases:
-
Triethylamine (Et₃N): A common organic base, though its boiling point can be a limitation for higher temperature reactions.[1]
-
Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic amine base often used to avoid side reactions.
-
For the reaction of this compound, an inorganic base like K₂CO₃ is a good starting point due to its low cost and proven effectiveness.
Solvent: The Reaction Medium
The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.
-
Polar Aprotic Solvents:
-
Other Solvents:
-
Acetonitrile (MeCN): Can be a suitable solvent, particularly for reactions at moderate temperatures.
-
Toluene or Xylene: Non-polar solvents that can be used, sometimes in combination with a phase-transfer catalyst.
-
DMF is a highly recommended solvent for this reaction due to its ability to dissolve the polar organic substrate and the inorganic base, facilitating a homogeneous reaction mixture.[4][5]
Summary of Recommended Starting Conditions
For the Heck reaction of this compound with an acrylate (e.g., methyl or butyl acrylate), the following table summarizes a robust set of starting conditions for optimization.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | Air-stable, cost-effective, and reliable. |
| Ligand | P(o-tol)₃ (2-4 mol%) or PPh₃ (2-4 mol%) | Provides good stability and activity. |
| Base | K₂CO₃ (2.0 equivalents) | Mild, inexpensive, and effective.[4][5] |
| Solvent | DMF | Excellent solvating power for reactants and base.[4][5][7] |
| Olefin | Methyl or Butyl Acrylate (1.0-1.2 equiv.) | Electron-deficient olefins are ideal for the Heck reaction.[1] |
| Temperature | 100-120 °C | Sufficient thermal energy for oxidative addition of the aryl bromide. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidative degradation. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Heck reaction of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Potassium Carbonate (2.0 eq), Palladium(II) Acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature. Then, add methyl acrylate (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature (up to 140 °C in DMAc), using a more active ligand system (e.g., a Buchwald ligand), or a stronger base (e.g., Cs₂CO₃).
-
Formation of Side Products: The formation of homocoupled biaryl products can sometimes be observed. This may be mitigated by adjusting the ligand-to-palladium ratio or by using a different ligand.
-
Poor Reproducibility: Ensure all reagents are of high purity and that anhydrous and anaerobic conditions are strictly maintained.
Conclusion
The Heck reaction of this compound provides a reliable pathway to valuable substituted cinnamate derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields and reproducible results. The principles and procedures outlined in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction in a variety of research and development settings.
References
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-c
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing, 2023.
- Pd-Catalyzed Heck Reactions of Aryl Bromides with 1,2-Diarylethenes.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Heck coupling reaction of iodobenzene with methyl acrylate.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- The Heck coupling reactions of aryl bromides with styrene.
- Optimization of Heck reaction conditions. a.
- Heck reaction. Wikipedia.
- Heck coupling reaction of aryl bromide with methyl acrylate.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Heck Reaction—St
- Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-bromo-4-methylbenzoate with Terminal Alkynes
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[2] The reaction's utility stems from its generally mild conditions and tolerance of a wide array of functional groups, making it a favored method for late-stage functionalization in drug development.[2]
This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of Methyl 3-bromo-4-methylbenzoate with various terminal alkynes. This particular aryl bromide is a valuable building block, and its successful coupling opens avenues to a diverse range of substituted benzoic acid derivatives, which are prevalent motifs in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges.
The Sonogashira Coupling Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly orchestrates the activities of two distinct catalytic cycles: a palladium cycle and a copper cycle. While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a clear rationale for the choice of reagents.[1][3]
The palladium cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step and can be influenced by the steric and electronic properties of the aryl halide and the phosphine ligand.[4]
Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base (typically an amine) to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium(II) intermediate to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst.[3]
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and decomposition of the palladium catalyst.[5] Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas through the solvent for an extended period.
-
Reagent Purity: The purity of all reagents, particularly the aryl bromide, terminal alkyne, and base, is crucial for obtaining high yields and reproducible results.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine salts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
To mitigate the risk of alkyne homocoupling, a copper-free protocol can be employed. This often requires the use of more active palladium catalysts and potentially more forcing conditions.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base like DBU (2-3 equivalents)
-
Anhydrous and degassed polar aprotic solvent (e.g., DMF, NMP, or Dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound, the base, and the terminal alkyne.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Representative Reaction Parameters
The following table provides illustrative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on established protocols for similar substrates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 70 | 12 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPEA | Toluene | 80 | 16 | ~80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (3 mol%), XPhos (6 mol%) | K₂CO₃ | Dioxane | 100 | 24 | ~75-85 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Low reaction temperature | - Use fresh catalyst and ligands.- Ensure proper degassing of solvents and use of inert gas.- Purify starting materials.- Gradually increase the reaction temperature.[5] |
| Significant Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Improve inert atmosphere techniques.- Reduce the amount of CuI.- Add the alkyne slowly to the reaction mixture.- Switch to a copper-free protocol. |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or impurities | - Ensure a strictly inert atmosphere.- Use high-purity reagents and solvents. |
| Difficulty with Sterically Hindered Substrates | - Steric hindrance impeding oxidative addition | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[3] - Employ more active palladium precatalysts. |
Workflow for Protocol Optimization
Figure 2: A logical workflow for optimizing the Sonogashira coupling protocol.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields and minimize side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to employ this powerful transformation in their synthetic endeavors.
References
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters, 10(17), 3793–3796.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2014). Journal of the American Chemical Society, 136(44), 15595–15601.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938–4943.
- Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Inform
- Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems. (2021). The Journal of Organic Chemistry, 86(21), 15217–15228.
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- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.
- Methyl 4-(trimethylsilylethynyl)benzoate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4363.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). University of California, Santa Barbara.
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(6), 2798–2809.
- Methyl 4-(phenylethynyl)benzoate. (n.d.). PubChem.
- Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. (2007). Tetrahedron Letters, 48(44), 7855-7858.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). ACS Chemical Biology, 7(8), 1384–1388.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron, 70(34), 5843-5848.
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Application Notes and Protocols: The Strategic Use of Methyl 3-bromo-4-methylbenzoate in Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Aryl halides are foundational starting materials, and among them, Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) emerges as a particularly valuable and versatile building block.[1][2] Its structure, featuring a bromine atom ortho to a methyl group and a methyl ester para to the methyl group, provides a unique combination of steric and electronic properties. This arrangement allows for selective, high-yield transformations, making it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3]
The strategic importance of this molecule lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of drug candidates.[4] Furthermore, the methyl ester and methyl groups offer additional points for synthetic diversification. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and expert insights into experimental design, empowering researchers to leverage its full synthetic potential.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 104901-43-1 | [5] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Orange oil or solid | [1] |
| Purity | Typically >97% | [2] |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. As with all aryl halides, it is advisable to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit in organic synthesis, enabling the precise and efficient formation of C-C bonds. This compound is an ideal substrate for these transformations. The general catalytic cycle, which underpins reactions like the Suzuki, Heck, and Sonogashira, is a foundational concept for understanding these powerful methods.[6]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for creating C(sp²)-C(sp²) bonds.[7][8] It couples an organohalide with an organoboron compound, typically a boronic acid or ester, under basic conditions. This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron byproducts.[8] For this compound, this provides a direct route to substituted biaryl compounds, a common motif in pharmaceuticals.[7][9]
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with Phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or a specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights & Causality:
-
Catalyst System: Pd(OAc)₂ is a common and cost-effective palladium precursor. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) catalyst. For more challenging couplings, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.
-
Base: The base (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[8]
-
Solvent System: The biphasic Toluene/Water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, creating substituted alkenes.[6][10] This reaction is instrumental for introducing vinyl groups, which can be further functionalized or are themselves part of a pharmacophore. The reaction typically proceeds with trans selectivity.[10]
Protocol 2: Representative Heck-Mizoroki Reaction
This protocol details the coupling of this compound with Styrene.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in the anhydrous solvent.
-
Reagent Addition: Add the base (e.g., Et₃N) followed by the alkene (Styrene).
-
Reaction Execution: Heat the mixture to 80-120 °C. The reaction is typically complete within 6-24 hours. Monitor by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the stilbene derivative.
Expert Insights & Causality:
-
Mechanism: The Heck reaction follows a Pd(0)/Pd(II) cycle. After oxidative addition of the aryl bromide, the alkene coordinates to the palladium center and undergoes migratory insertion. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is neutralized by the base to regenerate the Pd(0) catalyst.[6][11]
-
Choice of Base: A hindered organic base like Et₃N or DIPEA is used to neutralize the HBr generated during the catalytic cycle without competing as a nucleophile.
-
Ligand: P(o-tol)₃ is a classic ligand for the Heck reaction. Its steric bulk and electronic properties promote the desired catalytic turnover.
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[12] This reaction is invaluable for introducing the rigid, linear alkyne linker into molecules, a common strategy in drug design for probing binding pockets or constructing complex heterocyclic systems. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[13]
Protocol 3: Representative Sonogashira Coupling
This protocol outlines the coupling of this compound with Phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent/Base Addition: Add anhydrous THF (if used) followed by the amine (e.g., Et₃N).
-
Alkyne Addition: Add the terminal alkyne (Phenylacetylene) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude solid or oil by column chromatography or recrystallization.
Expert Insights & Causality:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the R-Pd(II)-X complex, which is a key step in the Sonogashira mechanism.[13]
-
Copper-Free Conditions: Concerns about copper contamination in APIs have led to the development of copper-free Sonogashira protocols. These often require more sophisticated palladium catalysts/ligands and are run at higher temperatures but are advantageous in a pharmaceutical context.[12]
General Experimental Workflow
The practical execution of these cross-coupling reactions follows a standardized laboratory workflow, ensuring reproducibility and safety.
Conclusion
This compound is a high-value intermediate whose utility is unlocked through well-established yet powerful synthetic transformations. Its predictable reactivity in Suzuki, Heck, and Sonogashira cross-coupling reactions allows for the systematic and modular construction of diverse molecular scaffolds. By understanding the principles behind these protocols and the causal relationships between reagents and outcomes, researchers in drug development can effectively utilize this compound to accelerate the synthesis of novel pharmaceutical candidates. The protocols and insights provided herein serve as a robust foundation for the application of this compound in pioneering medicinal chemistry programs.
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- Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
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Application Note & Protocol: The Grignard Reaction with Methyl 3-bromo-4-methylbenzoate for the Synthesis of Tertiary Alcohols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility and efficacy.[1][2] This document provides a detailed guide to the application of the Grignard reaction using methyl 3-bromo-4-methylbenzoate as the aryl halide precursor. We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and discuss critical parameters for success. This guide is intended for researchers in both academic and industrial settings, particularly those involved in the synthesis of complex organic molecules and drug development, where the generation of tertiary alcohols from aryl precursors is a common and vital transformation.
Introduction: The Significance of Aryl Grignard Reagents
The synthesis of Grignard reagents, organomagnesium halides (R-Mg-X), by reacting an organic halide with magnesium metal, is a foundational reaction in synthetic organic chemistry.[1][3] When the organic group 'R' is an aryl moiety, the resulting aryl Grignard reagent is a powerful nucleophile, capable of attacking a wide range of electrophilic carbon centers.[4] The reaction with esters is particularly noteworthy as it provides a direct route to tertiary alcohols, a structural motif prevalent in many biologically active compounds and pharmaceutical intermediates.
The substrate of focus, this compound, presents an interesting case. The presence of both an aryl bromide and an ester functionality on the same molecule requires careful consideration of the reaction design to ensure the desired intermolecular reaction with an external Grignard reagent occurs, rather than unwanted intramolecular reactions or polymerization. This application note will focus on the reaction of a separate Grignard reagent with the ester functionality of this compound.
Mechanistic Pathway: Double Addition to an Ester
The reaction of a Grignard reagent with an ester does not stop at the ketone intermediate.[5][6] This is because ketones are generally more reactive towards Grignard reagents than esters.[5][6] The reaction, therefore, proceeds via a two-step nucleophilic addition process to yield a tertiary alcohol.[7][8][9]
Step 1: Nucleophilic Acyl Substitution. The Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxy group (-OCH₃) as a leaving group to form a ketone.[8]
Step 2: Nucleophilic Addition. A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, leading to a second tetrahedral intermediate, a magnesium alkoxide.[8]
Step 3: Protonation. An acidic workup is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[5]
Below is a diagram illustrating the general mechanism for the reaction of a Grignard reagent (R'-MgBr) with an ester (R-COOR'').
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-methylbenzoate with Boronic Acids
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a privileged structural element in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide provides a direct route to these valuable biaryl structures under relatively mild conditions, with a high degree of functional group tolerance and the generation of non-toxic byproducts.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of methyl 3-bromo-4-methylbenzoate with a variety of boronic acids. This specific transformation is of significant interest as it furnishes substituted methyl biphenyl-3-carboxylate derivatives, which are valuable intermediates in the synthesis of complex molecules with potential biological activity.[5][6] By leveraging our expertise, this document will not only outline the procedural steps but also delve into the mechanistic underpinnings and the rationale behind the selection of reaction parameters, empowering researchers to confidently and successfully implement this powerful synthetic tool.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) species.[2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For aryl bromides like our substrate, this step is typically facile.
-
Transmetalation: This is often the rate-determining step of the cycle. It involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new carbon-palladium bond. The choice of base is therefore crucial and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols: A Guide to Successful Synthesis
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be necessary for specific boronic acids to achieve maximum yield and purity.
General Reaction Setup and Workflow
A systematic approach, from reagent preparation to product analysis, is crucial for reproducible results.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Detailed Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[7]
Table of Reaction Conditions for Various Boronic Acids
The following table provides a summary of representative conditions for the Suzuki-Miyaura coupling of this compound with different boronic acids. These conditions are based on established protocols for similar aryl bromides and serve as a strong starting point for optimization.[8][9][10]
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 90-98 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 75-85 |
| 5 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 85 | 12 | 88-96 |
Workup and Purification: Ensuring Product Integrity
Proper workup and purification are critical for obtaining the desired biphenyl product in high purity, free from residual catalyst and byproducts.
Standard Workup Procedure:
-
Quenching: After the reaction is complete, as determined by TLC or LC-MS, the reaction mixture is cooled to room temperature.
-
Phase Separation: The mixture is transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted two to three more times with the organic solvent.
-
Washing: The combined organic layers are washed with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification by Column Chromatography:
The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective. The fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and concentrated to yield the purified methyl biphenyl carboxylate derivative.[11]
Product Characterization: Confirmation of Structure and Purity
The identity and purity of the synthesized methyl 4'-substituted-[1,1'-biphenyl]-3-carboxylate derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum will show the characteristic signals for the aromatic protons of the biphenyl system, the methyl ester, and the methyl group on the benzoate ring, as well as the protons from the coupled boronic acid moiety. The ¹³C NMR spectrum will provide information on the number and type of carbon atoms in the molecule.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl group (typically around 1720 cm⁻¹).
-
Melting Point: The melting point of a solid product is a good indicator of its purity. A sharp melting point range suggests a pure compound.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of methyl 4'-substituted-[1,1'-biphenyl]-3-carboxylate derivatives, which are valuable building blocks in the pursuit of new chemical entities.
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- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
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- Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
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- 8. pubs.rsc.org [pubs.rsc.org]
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- 11. rsc.org [rsc.org]
Application Notes and Protocols: A Researcher's Guide to the Suzuki Coupling Workup of Methyl 3-bromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Robust Suzuki Coupling Workup
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds, particularly in the creation of biaryl structures essential to pharmaceutical and materials science.[1][2] The coupling of Methyl 3-bromo-4-methylbenzoate with various boronic acids or esters exemplifies a common yet critical transformation, yielding substituted biaryl compounds that are often precursors to complex molecular targets. While the optimization of the coupling reaction itself receives considerable attention, the subsequent workup and purification are equally vital for obtaining the desired product in high purity and yield. A well-designed workup procedure is not merely a procedural formality; it is a scientifically driven process to efficiently remove unreacted starting materials, catalyst residues, and byproducts.
This guide provides a detailed examination of the workup procedure for the Suzuki coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the knowledge to not only follow a protocol but also to troubleshoot and adapt it to their specific needs.
Pre-Workup Considerations: Ensuring a Successful Starting Point
Before commencing the workup, it is imperative to ascertain the status of the reaction. Monitoring the reaction's progress is crucial to avoid premature or unnecessarily prolonged reaction times, which can lead to byproduct formation.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring the disappearance of the starting materials (this compound and the boronic acid/ester) and the appearance of the product. A suitable eluent system should be developed to achieve good separation between the starting materials, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive analysis, LC-MS can provide precise information on the conversion of starting materials and the formation of the desired product, as well as identify potential side products.[3]
Once the reaction is deemed complete, the workup process can begin.
The Workup Protocol: A Step-by-Step Guide with Rationale
The following protocol outlines a general yet robust workup procedure for the Suzuki coupling of this compound. The specific quantities and volumes may need to be adjusted based on the reaction scale.
Part 1: Quenching and Initial Filtration
The initial steps focus on stopping the reaction and removing insoluble materials, including the palladium catalyst.
Experimental Protocol:
-
Cooling the Reaction: Allow the reaction mixture to cool to room temperature.[4] This is a critical safety step before handling and quenching.
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The choice of quenching agent can depend on the specific boronic acid used and the reaction pH. Water is often sufficient to halt the catalytic cycle.
-
Dilution: Dilute the quenched mixture with an organic solvent in which the desired product is highly soluble, such as ethyl acetate or toluene.[5][6] This facilitates the subsequent extraction process.
-
Filtration through Celite®: Prepare a short pad of Celite® in a Büchner funnel and filter the diluted reaction mixture.[6][7] Wash the Celite® pad with additional portions of the organic solvent to ensure complete recovery of the product.[5]
Causality and Expertise:
-
Why Celite®? Palladium catalysts, especially those that have agglomerated into palladium black, can be finely dispersed and difficult to remove by standard filtration.[8] Celite®, a diatomaceous earth, provides a porous filter bed that effectively traps these fine particles.[7][9]
-
Ligand Considerations: The choice of palladium removal technique can be influenced by the ligands used. For instance, phosphine ligands can oxidize to phosphine oxides, which may have different solubility properties.[10]
Part 2: Liquid-Liquid Extraction for Byproduct Removal
This phase of the workup is designed to separate the organic product from water-soluble byproducts, including boronic acid residues and inorganic salts from the base.
Experimental Protocol:
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water: To remove the bulk of water-soluble impurities.
-
Aqueous Base (e.g., 5% Na₂CO₃ or NaHCO₃ solution): To remove unreacted boronic acid and any acidic byproducts.[5][11] Boronic acids are acidic and will be deprotonated by the base, rendering them water-soluble.
-
Brine (saturated aqueous NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and aid in the separation of the layers.[5]
-
-
Separation and Collection: Carefully separate the organic layer from the aqueous layer. It is good practice to save all aqueous layers until the product is successfully isolated and characterized.
Data Presentation: Typical Extraction Parameters
| Step | Reagent | Volume (relative to organic layer) | Purpose |
| 1 | Water | 1x | Initial removal of water-soluble impurities. |
| 2 | 5% Na₂CO₃ | 1x | Removal of unreacted boronic acid. |
| 3 | Brine | 1x | Enhance phase separation and remove residual water. |
Part 3: Drying and Concentration
The final steps of the initial workup involve removing residual water from the organic layer and concentrating the solution to obtain the crude product.
Experimental Protocol:
-
Drying: Dry the collected organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filtration: Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Purification: Isolating the Target Compound
The crude product obtained from the workup will likely contain residual impurities. Further purification is almost always necessary to obtain the desired biaryl compound in high purity.
Column Chromatography
Column chromatography is a widely used and effective method for purifying the products of Suzuki couplings.[6]
Experimental Protocol:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the mobile phase.[6] The polarity of the eluent is gradually increased to elute the product from the column. The optimal eluent system should be determined by TLC analysis of the crude product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[12]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl compounds include hexanes, ethanol, or mixtures thereof.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[5]
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
The following diagram illustrates the comprehensive workup and purification procedure for the Suzuki coupling of this compound.
Caption: Workflow for Suzuki Coupling Workup and Purification.
Troubleshooting Common Workup Challenges
| Issue | Potential Cause | Suggested Solution |
| Persistent Emulsion during Extraction | High concentration of reactants or byproducts; inefficient mixing. | Add brine to the separatory funnel; allow the mixture to stand for a longer period; gentle swirling instead of vigorous shaking. |
| Product Loss during Aqueous Wash | The product has some water solubility. | Minimize the volume of aqueous washes; back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| Incomplete Removal of Boronic Acid | Insufficient amount or concentration of the basic wash. | Use a more concentrated basic solution or perform additional washes; monitor the removal by TLC. |
| Palladium Residue in the Final Product | Inefficient filtration through Celite®; soluble palladium species. | Use a thicker Celite® pad; consider treatment with activated carbon or a palladium scavenger.[13] |
| Ester Hydrolysis | Presence of strong base and water, especially with heating. | Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄); avoid prolonged heating during workup.[14][15] |
Conclusion: The Path to a Pure Product
A successful Suzuki coupling is not solely defined by the C-C bond formation but by the ability to isolate the desired product in a pure form. The workup procedure is a critical and scientifically nuanced part of this process. By understanding the function of each step, from quenching the reaction to the final purification, researchers can confidently navigate the challenges of isolating their target molecules. The protocols and insights provided in this guide are intended to empower scientists to not only execute these procedures effectively but also to adapt and optimize them for the unique demands of their specific synthetic targets.
References
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- ResearchGate. How to remove palladium catalyst from reaction mixture ?. ResearchGate. Published December 30, 2017. Accessed January 4, 2026. [Link]
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Accessed January 4, 2026. [Link]
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Published February 6, 2014. Accessed January 4, 2026. [Link]
- Google Patents. US20050256327A1 - Method of removing palladium. Accessed January 4, 2026.
- The ScienceMadness Discussion Board. Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board. Published October 12, 2013. Accessed January 4, 2026. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 4, 2026. [Link]
- R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. Published July 1, 2001. Accessed January 4, 2026. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. Published December 23, 2014. Accessed January 4, 2026. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. Published July 9, 2021. Accessed January 4, 2026. [Link]
- ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Published June 30, 2022. Accessed January 4, 2026. [Link]
- ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate. Published August 3, 2025. Accessed January 4, 2026. [Link]
- ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Accessed January 4, 2026. [Link]
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Accessed January 4, 2026. [Link]
- National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Accessed January 4, 2026. [Link]
- Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Published October 27, 2014. Accessed January 4, 2026. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
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- Google Patents.
- University of Missouri–St. Louis. Preparation of Methyl Benzoate. University of Missouri–St. Louis. Accessed January 4, 2026. [Link]
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Application Note: A Practical Guide to Monitoring Reactions of Methyl 3-bromo-4-methylbenzoate by Thin-Layer Chromatography
Abstract
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique indispensable in the modern organic synthesis lab.[1][2] This application note provides a detailed protocol and expert insights for monitoring chemical transformations involving Methyl 3-bromo-4-methylbenzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] We will focus on a representative reaction—the Fischer esterification of 3-bromo-4-methylbenzoic acid—to illustrate the principles and practical steps of using TLC to assess reaction initiation, progression, and completion. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to optimize reaction conditions and ensure product purity.
Introduction: The Rationale for Reaction Monitoring
In organic synthesis, simply mixing reactants and waiting for a prescribed time is often insufficient to guarantee a successful outcome. Reaction monitoring is a critical practice that provides real-time insight into the conversion of starting materials to products.[5] Thin-Layer Chromatography is an ideal tool for this purpose because it is fast, requires minimal sample, and offers a clear visual representation of the reaction's progress.[1][5]
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (a less polar organic solvent or solvent mixture).[2] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values.[6][7] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding higher Rf values.[6]
For our target molecule, this compound, we will monitor its formation from the more polar carboxylic acid precursor, 3-bromo-4-methylbenzoic acid. The conversion of the polar carboxylic acid group (-COOH) to a less polar methyl ester group (-COOCH₃) provides a significant difference in polarity, making the separation and monitoring by TLC straightforward and effective.
Experimental Workflow: A Visual Overview
The process of monitoring a reaction by TLC follows a logical sequence of steps, from initial setup to final analysis. This workflow ensures reproducible and reliable results.
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Introduction: The Strategic Importance of Methyl 3-bromo-4-methylbenzoate
An Application Guide for the Scalable Synthesis of Methyl 3-bromo-4-methylbenzoate
This compound is a pivotal building block in the landscape of modern organic synthesis. Its structural arrangement, featuring a bromine atom and a methyl ester on a toluic acid backbone, provides two distinct points for chemical modification, making it a highly versatile intermediate.[1][2] This compound is instrumental in the development of complex molecules, serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), novel agrochemicals, and advanced materials.[1][3] Its utility in cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the bromine atom acts as an excellent leaving group, further underscores its importance in constructing complex molecular architectures.[3][4]
This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers and process chemists. We will explore a robust and scalable two-step synthetic pathway, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for safety and process optimization.
Strategic Synthesis Pathway: A Two-Step Approach
The most industrially viable and scalable route to this compound begins with the commercially available starting material, 3-bromo-4-methylbenzoic acid. The synthesis is achieved through a direct esterification process. This method is selected for its high efficiency, atom economy, and straightforward execution on a large scale.
The overall transformation is as follows:
Caption: High-level overview of the selected synthetic pathway.
Part I: Esterification of 3-Bromo-4-methylbenzoic Acid
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. For large-scale production, two primary methods are considered: Fischer-Speier Esterification and conversion via an acyl chloride intermediate.
Method A: Direct Acid-Catalyzed (Fischer) Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.
Causality and Expertise: The mechanism involves the protonation of the carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfers and elimination of a water molecule yield the ester. Using methanol as the solvent ensures the reaction equilibrium is shifted towards the product side, maximizing the yield.
Method B: Esterification via Acyl Chloride Intermediate
For substrates that may be sensitive to strong acidic conditions or for achieving faster reaction times, a two-step sequence involving an acyl chloride is highly effective. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This intermediate is then reacted with methanol to rapidly and irreversibly form the ester.
Causality and Expertise: Thionyl chloride converts the carboxylic acid into an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This reaction is highly favorable as the gaseous byproducts escape the reaction medium, driving the reaction to completion. The resulting acyl chloride is much more electrophilic than the parent carboxylic acid, allowing it to react readily with a weak nucleophile like methanol without the need for an acid catalyst. This method often results in higher yields and simpler purifications.
Experimental Protocols
The following protocols are designed for scalability, with safety and efficiency as primary considerations.
Protocol 1: Fischer Esterification of 3-Bromo-4-methylbenzoic Acid
This protocol is adapted from established laboratory procedures for direct esterification.[6]
Step-by-Step Methodology:
-
Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-bromo-4-methylbenzoic acid (2.15 kg, 10.0 mol).
-
Reagent Addition: Add methanol (20 L, excess) to the reactor. Begin stirring to suspend the solid.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 100 mL) to the stirred suspension. An exotherm will be observed; ensure the temperature does not exceed 40°C during the addition.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 12-24 hours.[6] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into 50 L of chilled water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a suitable extraction vessel. Extract the product with ethyl acetate (3 x 10 L).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine (saturated NaCl solution).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, an orange oil, can be purified by vacuum distillation to afford this compound as a colorless liquid or low-melting solid.[2][6]
Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride
This protocol leverages the high reactivity of an acyl chloride intermediate for a more rapid conversion.[5]
Step-by-Step Methodology:
-
Reactor Setup: To a 50 L reactor equipped with a mechanical stirrer, addition funnel, reflux condenser connected to a gas scrubber (for HCl and SO₂), and a temperature probe, add 3-bromo-4-methylbenzoic acid (2.15 kg, 10.0 mol) and dichloromethane (DCM, 20 L).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 50 mL).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂, 1.1 L, 15.0 mol) via the addition funnel over 1-2 hours. Control the addition rate to maintain the internal temperature below 30°C. Vigorous gas evolution will occur.
-
Reaction: Stir the mixture at ambient temperature for 2-4 hours after the addition is complete. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess thionyl chloride and the DCM solvent. This leaves the crude 3-bromo-4-methylbenzoyl chloride.
-
Ester Formation: Cool the crude acyl chloride in the reactor to 0-5°C. Slowly add methanol (5 L) via the addition funnel, maintaining the temperature below 20°C.
-
Final Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Work-up and Purification: Concentrate the mixture in vacuo to remove excess methanol. Redissolve the residue in ethyl acetate and wash with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation as described in Protocol 1.
Process Optimization and Data Summary
| Parameter | Method A: Fischer Esterification | Method B: Via Acyl Chloride |
| Starting Material | 3-Bromo-4-methylbenzoic acid | 3-Bromo-4-methylbenzoic acid |
| Key Reagents | Methanol, Sulfuric Acid | Thionyl Chloride, DMF, Methanol |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Temperature | Reflux (~65°C) | 25°C (acyl chloride), <20°C (ester) |
| Typical Yield | 85-95% | >95%[6] |
| Key Advantages | Fewer hazardous reagents | Faster, higher yield, irreversible |
| Key Disadvantages | Long reaction time, equilibrium | Use of highly corrosive SOCl₂ |
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR (500 MHz, CDCl₃): δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H).[5]
-
Mass Spectrometry (ESI): m/z (M+H)⁺ = 231.0, 233.0 (characteristic isotopic pattern for bromine).[5]
-
Physical Appearance: Colorless to light orange liquid or a low-melting solid.[2][6][7]
Workflow Visualization
Caption: Detailed step-by-step workflow for synthesis and purification.
Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to liberate toxic gases (SO₂ and HCl).[8][9] All operations must be conducted in a well-ventilated chemical fume hood or a closed reactor system connected to a caustic scrubber.[9][10] Personal protective equipment (PPE) must include acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11] An emergency shower and eyewash station must be readily accessible.[10]
-
Sulfuric Acid (H₂SO₄): A strong corrosive acid that can cause severe burns. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly to dissipate heat.
-
Dichloromethane (DCM): A volatile chlorinated solvent that is a suspected carcinogen. Minimize exposure by working in a well-ventilated area.
-
General Precautions: Ensure all glassware and reactors are dry before introducing water-reactive reagents like thionyl chloride.[10] Plan for proper waste disposal, as halogenated organic waste must be segregated and disposed of according to institutional and governmental regulations.
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- 3-Bromo-4-methylbenzoic acid, 98% | 7697-26-9. Otto Chemie Pvt. Ltd. [Link]
- Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
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- Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Quick Company. [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 3-bromo-4-methylbenzoate in Chemical Synthesis
Abstract
Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) is a strategically important chemical intermediate, valued for its specific substitution pattern on the benzene ring.[1][2] The presence of a bromine atom, a methyl group, and a methyl ester provides three distinct points for chemical modification, making it a versatile building block in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.
Compound Profile and Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₉BrO₂.[2] It typically appears as a clear, colorless to pale yellow liquid or an orange-red to white/light orange solid, depending on purity and ambient temperature.[1][3][4] Its utility as an intermediate is largely defined by its physical and chemical characteristics, which dictate handling, storage, and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104901-43-1 | [1][5] |
| Molecular Weight | 229.07 g/mol | [1][6] |
| Melting Point | 38-44 °C (lit.) | [1][5] |
| Boiling Point | 125-130 °C at 0.1 mmHg (lit.) | [1][5] |
| Appearance | Clear colorless to pale yellow liquid / White to light orange solid | [3][4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other common organic solvents. | [1][5] |
| Refractive Index | 1.5570 to 1.5610 @ 20°C | [1][3] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[1][4] |
Synthesis of the Intermediate
The reliable synthesis of this compound is a prerequisite for its use in further synthetic steps. The most common and straightforward method is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. This approach is high-yielding and utilizes readily available, cost-effective reagents.
Protocol 2.1: Fischer Esterification of 3-bromo-4-methylbenzoic acid
This protocol describes the acid-catalyzed esterification of 3-bromo-4-methylbenzoic acid using methanol.
Rationale: The reaction employs a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated to drive the equilibrium towards the product side. A post-reaction wash with a weak base like sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5]
Experimental Procedure:
-
Suspend 3-bromo-4-methylbenzoic acid (e.g., 25.0 g, 116.3 mmol) in methanol (250 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Carefully add concentrated sulfuric acid (0.5 mL) to the suspension as a catalyst.[1]
-
Heat the reaction mixture to 60°C and maintain this temperature overnight with continuous stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and reduce the volume of the solvent to approximately one-fifth of the original volume using a rotary evaporator.[1]
-
Dilute the concentrated residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and water.[1][5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.[5] The product is often obtained as an oil or a low-melting solid with sufficient purity for subsequent steps.[5]
Caption: Workflow for the synthesis of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is its most valuable feature, serving as a highly effective handle for constructing new carbon-carbon and carbon-nitrogen bonds. This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science synthesis.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species. This compound can be coupled with a wide array of aryl or vinyl boronic acids or esters to generate complex molecular scaffolds.[8][9]
Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid for transmetalation but can also promote undesired side reactions like protodeboronation.[10] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[10]
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%), or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Heat the reaction mixture to the required temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed reaction of an aryl halide with an amine to form an aryl amine, a structure ubiquitous in pharmaceuticals.[11] This reaction has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[11][12]
Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex, and subsequent reductive elimination.[11] The choice of ligand is crucial for the success of this reaction, with sterically hindered, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step.[13]
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) to a Schlenk tube.[14]
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).
-
Seal the tube and heat the reaction mixture (typically 80-110°C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-aryl product.
Safety and Handling
This compound and its isomer are classified as irritants.[2][4] Proper personal protective equipment (PPE) is mandatory.
-
Hazard Identification: Irritating to eyes, respiratory system, and skin.[2][4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin and eyes.
Conclusion
This compound is a high-value intermediate whose utility is centered on the reactivity of its aryl bromide moiety.[15] Its application in robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[7][15]
References
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- Lingzhiyue Technology. (2026, January 4). 104901-43-1 this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Amerigo Scientific. (n.d.). Methyl 4-bromo-3-methylbenzoate (95%).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Application Notes and Protocols: The Strategic Utility of Methyl 3-bromo-4-methylbenzoate in Modern Synthesis
Foreword: A Scaffold of Potential
In the landscape of synthetic chemistry, the true value of a building block is measured by its versatility—its capacity to serve as a reliable and adaptable starting point for a multitude of complex molecular architectures. Methyl 3-bromo-4-methylbenzoate (CAS No. 104901-43-1) stands as a testament to this principle.[1][2] With its strategically positioned reactive handles—a bromine atom amenable to a host of cross-coupling reactions and a methyl ester group ready for further modification—this compound is more than a simple intermediate; it is a versatile scaffold for innovation.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond mere procedural outlines to provide a deeper understanding of the causality behind experimental choices. We will explore the transformation of this humble benzoate into sophisticated derivatives and detail their applications in critical fields such as oncology and materials science. The protocols herein are presented not as rigid recipes, but as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The Building Block: Synthesis and Properties of this compound
The utility of any scaffold begins with its accessibility and characterization. This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid, through Fischer esterification.[1] This reaction is straightforward, high-yielding, and scalable.
Protocol 1: Synthesis of this compound
Principle: This protocol employs a classic acid-catalyzed esterification. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials & Reagents:
-
3-bromo-4-methylbenzoic acid (CAS: 7697-26-9)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (e.g., 25.0 g, 116.3 mmol) in methanol (250 mL) in a 500 mL round-bottom flask.[3]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the suspension while stirring. The acid acts as a catalyst for the esterification.[3]
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Reduce the volume of methanol to about one-fifth of the original volume using a rotary evaporator.[3] Dilute the residue with ethyl acetate (200 mL) and carefully pour it into a separatory funnel containing saturated NaHCO₃ solution (150 mL) to neutralize the excess acid.
-
Phase Separation: Separate the organic layer. Wash it sequentially with water (100 mL) and brine (100 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, an orange oil or low-melting solid, is often of sufficient purity for subsequent steps.[1] If necessary, it can be further purified by crystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.[3][4]
Expected Yield: >90%[3] Physicochemical Properties:
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [4] |
| Melting Point | 38-44 °C | [1][2][3] |
| Boiling Point | 130 °C / 0.1 mmHg | [1][2] |
| Appearance | Colorless to light orange liquid or solid |[5] |
Core Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is the gateway to immense molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing this position, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
// Main reactant node main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Reaction pathway nodes suzuki [label="Suzuki Coupling\n(+ R-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heck [label="Heck Coupling\n(+ Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\nAmination (+ R₂NH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product class nodes prod_suzuki [label="Biaryl Derivatives\n(Kinase Inhibitors, Materials)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_heck [label="Stilbene Analogs\n(Organic Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_buchwald [label="N-Aryl Derivatives\n(PARP/Kinase Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges main -> suzuki [label="Pd Catalyst,\nBase"]; main -> heck [label="Pd Catalyst,\nBase"]; main -> buchwald [label="Pd Catalyst,\nBase, Ligand"];
suzuki -> prod_suzuki; heck -> prod_heck; buchwald -> prod_buchwald; } enddot Caption: Key synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
Principle: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an aryl halide and an organoboron compound.[6] For this compound, this reaction is instrumental in creating biaryl structures, which are privileged scaffolds in many kinase inhibitors and advanced materials.[7][8][9] The reaction requires a palladium catalyst, a phosphine ligand to stabilize the palladium complex, and a base to activate the boronic acid for transmetalation.[6]
Protocol 2: Synthesis of a Biaryl Derivative via Suzuki Coupling
Materials & Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent.
-
Reaction Assembly: Add the solvent (e.g., Toluene and Water, 4:1 v/v) to the flask containing the solids. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Initiation: Add the catalyst slurry to the reaction mixture under a positive pressure of inert gas.
-
Execution: Heat the reaction to 80-110°C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure biaryl product.
Buchwald-Hartwig Amination: Forging C-N Bonds for Bioactive Molecules
Principle: The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[10] This reaction has largely superseded harsher classical methods.[10] The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners to achieve high yields and avoid side reactions.[11][12][13] This transformation is particularly relevant for synthesizing precursors to kinase and PARP inhibitors.[14][15][16]
Protocol 3: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination
Materials & Reagents:
-
This compound
-
Amine (primary or secondary) (1.1-1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XantPhos, t-BuXPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried flask.
-
Reagent Addition: Add the solvent, followed by this compound and the amine.
-
Reaction: Seal the flask and heat to 80-120°C with stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Applications in Drug Discovery: Targeting Cancer Pathways
Derivatives of this compound are prominently featured in the development of targeted cancer therapies. The scaffold's geometry and electronic properties make it an ideal foundation for inhibitors of key oncogenic proteins like kinases and PARP.
// Nodes DNA_Damage [label="DNA Damage\n(e.g., from Chemotherapy)", fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP-1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR_synthesis [label="Poly(ADP-ribose) Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair_Recruitment [label="Recruitment of\nDNA Repair Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; SSB_Repair [label="Single-Strand Break (SSB)\nRepair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="PARP Inhibitor\n(Derived from Scaffold)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapping [label="PARP Trapping on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Fork [label="Replication Fork Collapse", fillcolor="#FBBC05", fontcolor="#202124"]; DSB_Formation [label="Double-Strand Break (DSB)\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death\n(Synthetic Lethality in\nBRCA-deficient cells)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> PARP1; PARP1 -> PAR_synthesis; PAR_synthesis -> Repair_Recruitment; Repair_Recruitment -> SSB_Repair; PARP1 -> Trapping [style=dashed, arrowhead=tee, color="#4285F4", label="Inhibition"]; Inhibitor -> Trapping [style=invis]; Trapping -> Replication_Fork; Replication_Fork -> DSB_Formation; DSB_Formation -> Cell_Death; } enddot Caption: Mechanism of PARP inhibitors leading to synthetic lethality.
Application Focus: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[17] In cancers with mutations in the BRCA1/2 genes, which impair double-strand break repair, inhibiting PARP leads to a "synthetic lethality" effect, causing cancer cell death.[14][18] Several approved PARP inhibitors like Olaparib and Rucaparib have revolutionized treatment for certain cancers.[14]
The development of new PARP inhibitors often involves creating complex heterocyclic systems. This compound serves as an excellent starting point for such endeavors. For instance, a Buchwald-Hartwig amination can install a nitrogen-containing heterocycle, followed by modification of the methyl ester to a primary carboxamide—a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for PARP's catalytic activity.
Application Focus: Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate most cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19] Kinase inhibitors are a major class of targeted therapies.[20] The biaryl and N-aryl structures readily accessible from this compound are common cores in many kinase inhibitors.[21][22] For example, a Suzuki coupling can be used to synthesize a biaryl system that correctly orients functional groups to interact with the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.[23]
| Representative Inhibitor Class | Key Synthetic Reaction | Resulting Core Structure | Therapeutic Target(s) | Reference(s) |
| PARP Inhibitors | Buchwald-Hartwig Amination | 3-Aminoaryl Benzoate Derivative | PARP-1, PARP-2 | [14][15][17] |
| Multi-Kinase Inhibitors | Suzuki-Miyaura Coupling | Biaryl Benzoate Derivative | VEGFR, BRAF, c-Met, Src | [21][22][23] |
| Specialized Kinase Inhibitors | Heck Coupling | Stilbene-like Benzoate | Specific signaling kinases | [24] |
Applications in Materials Science
Beyond pharmaceuticals, derivatives of this compound have potential applications in materials science. The extended π-conjugated systems formed through reactions like Suzuki and Heck coupling can give rise to molecules with interesting photophysical properties.[25] These derivatives can be incorporated into the synthesis of organic light-emitting diodes (OLEDs), photoactive materials, and other functional organic materials where tuning of electronic properties is crucial.[26][27]
Conclusion
This compound is a powerful and economically viable starting material for accessing a wide range of high-value chemical entities. Its true strength lies in the predictable and efficient reactivity of its functional groups, particularly the bromine atom, which serves as a linchpin for modern palladium-catalyzed cross-coupling chemistry. By understanding the principles behind these transformations, researchers can strategically leverage this scaffold to construct novel derivatives for critical applications in drug discovery and materials science. The protocols and insights provided here serve as a foundation for further innovation, empowering scientists to translate the potential of this versatile building block into tangible solutions.
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- ACS Publications. On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111)
- Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Patsnap. Synthesis method for 3-bromine-4-(methylol)
- PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
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- NIH. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. [Link]
- MDPI.
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- Preprints.org. From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. [Link]
- ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]
- 19. journaljcti.com [journaljcti.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]
- 26. 104901-43-1 this compound [lingzhiyuechem.com]
- 27. Buy Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Suzuki Coupling of Methyl 3-bromo-4-methylbenzoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-4-methylbenzoate. This substrate, while seemingly straightforward, presents specific hurdles due to steric hindrance and electronic factors that can lead to low yields and complex product mixtures. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you optimize your reaction and achieve your desired synthetic outcomes.
Understanding the Challenge: The Nature of the Substrate
This compound is a sterically hindered aryl bromide. The methyl group ortho to the bromine atom can impede the approach of the bulky palladium catalyst, slowing down the rate-determining oxidative addition step of the catalytic cycle.[1][2][3] Furthermore, the electronic properties of the aryl ring influence reactivity.[4][5] Successfully coupling this substrate requires a carefully optimized system that can overcome these steric and electronic barriers.
The Suzuki-Miyaura Catalytic Cycle: A Quick Overview
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and is heavily influenced by steric hindrance and the ligand choice.[6][7]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation by a base.[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[6][8][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when coupling this compound?
The most common issue is the slow rate of oxidative addition due to the steric hindrance imposed by the ortho-methyl group.[1][3] Standard catalyst systems, like those using PPh₃, may be ineffective because the ligands are not bulky enough to promote the necessary structural changes at the palladium center to facilitate this step.[4] This sluggish primary reaction can allow side reactions to become more prominent, further reducing the yield of the desired product.
Q2: What is the optimal catalyst system (palladium precursor and ligand) for this substrate?
For sterically demanding aryl bromides, the catalyst system must be specifically chosen to accelerate the oxidative addition and subsequent reductive elimination steps.[4][11]
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern palladium precatalysts are often more effective and air-stable, leading to more reproducible results.[10] Good choices include Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts like the Buchwald G3 or G4 types.[10][12]
-
Ligands: This is the most critical component. Bulky, electron-rich phosphine ligands are the industry standard for these challenging couplings.[4][11] They stabilize the palladium center and promote the key steps of the catalytic cycle.[2] N-heterocyclic carbene (NHC) ligands are also highly effective.[13]
| Ligand Type | Examples | Rationale |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered substrates; promotes fast oxidative addition and reductive elimination.[3][4][14][15] |
| Dialkyl Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, increasing catalyst activity.[16] |
| NHC Ligands | IPr, SIMes | Strong σ-donors that form stable palladium complexes, effective for difficult couplings.[13][17] |
Q3: How do I select the appropriate base and solvent?
The base and solvent system is crucial for the transmetalation step and for maintaining the stability of all reaction components.[4][9][10]
-
Bases: For challenging couplings, stronger bases are often required to facilitate the formation of the reactive boronate species.[4] Aqueous inorganic bases are common, but anhydrous conditions can sometimes be beneficial.
-
Potassium Phosphate (K₃PO₄): An effective and widely used strong base.[4]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results, particularly in difficult cases, though it is more expensive.[18]
-
Potassium Carbonate (K₂CO₃): A standard, milder base that can be effective if the system is otherwise optimized.[8]
-
-
Solvents: Aprotic polar or ethereal solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.[10][18]
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water [18]
-
Q4: What are the most common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, lowering your yield and complicating purification.[10][19]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[20] It is often accelerated by excess water, high temperatures, and certain bases.[4][20][21] To minimize it, use fresh boronic acid, consider using a more stable boronic ester (e.g., pinacol or MIDA esters), and avoid unnecessarily long reaction times.[20][22][23]
-
Homo-coupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[10][24][25] Rigorous deoxygenation of the reaction mixture and the use of a Pd(0) source or an efficient precatalyst can suppress this pathway.[12][24]
-
Dehalogenation: The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can occur if a hydride source is present in the reaction.[10][26] Using high-purity, anhydrous solvents can help mitigate this issue.
Systematic Troubleshooting Guide
When a reaction fails or gives a low yield, a systematic approach is the key to identifying and solving the problem. Use the following decision tree and detailed guide to diagnose your experiment.
Issue 1: No or Very Low Conversion of Starting Material
-
Potential Cause: Inactive Catalyst System. The active Pd(0) species is highly sensitive to oxygen.[26] Improperly degassing the solvent or having leaks in your reaction setup can kill the catalyst before the reaction starts.[26] Furthermore, using a Pd(II) source like Pd(OAc)₂ without an effective in-situ reduction can lead to an induction period or complete failure.[10][27]
-
Recommended Solution:
-
Ensure an Inert Atmosphere: Use Schlenk techniques or a glovebox.[4] Purge the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[4]
-
Degas Solvents: Sparge the solvent with an inert gas for 15-30 minutes before use or use the freeze-pump-thaw method.[12][28]
-
Use a Reliable Catalyst Source: Employ a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald precatalysts) that cleanly generates the active Pd(0) species in situ.[10][12]
-
-
Potential Cause: Oxidative Addition is Too Slow. As discussed, the steric hindrance of the substrate requires a specialized ligand. If the ligand is not sufficiently bulky and electron-donating, the first step of the catalytic cycle will be prohibitively slow.[3][4]
-
Recommended Solution:
-
Switch to a More Effective Ligand: Screen a set of bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[14][15] These are specifically designed for sterically hindered substrates.
-
Optimize Ligand:Palladium Ratio: A ratio of 1:1 to 2:1 is typical, but for some systems, excess ligand can be beneficial or detrimental.[29]
-
Increase Temperature: Suzuki reactions often require heat.[30] If you are running the reaction at a low temperature, increasing it to 80-110 °C can significantly improve the rate.[4][18]
-
Issue 2: Significant Formation of Homo-coupled Byproduct
-
Potential Cause: Oxygen in the Reaction. The presence of O₂ can facilitate the oxidative homocoupling of the boronic acid, mediated by palladium.[10][25]
-
Recommended Solution:
-
Improve Deoxygenation: This is the most critical factor. Ensure all components, especially the solvent and base solution, are rigorously degassed.[12] A subsurface sparge with nitrogen or argon is highly effective.[24]
-
Control Palladium Oxidation State: Using a Pd(II) source can sometimes increase the rate of homocoupling as it must first be reduced to Pd(0), a process that can consume the boronic acid.[10][24] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can mitigate this.[12]
-
Issue 3: Evidence of Protodeboronation (Aryl Boronic Acid is Consumed)
-
Potential Cause: Unstable Boronic Acid. Boronic acids, particularly electron-deficient ones, can be susceptible to hydrolysis (protodeboronation), especially under basic conditions at elevated temperatures.[20][22]
-
Recommended Solution:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[20][23] These reagents slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[20]
-
Optimize Base and Water Content: Avoid strong hydroxide bases if possible. Switch to K₃PO₄ or K₂CO₃.[4][20] While some water is often needed, excess water can accelerate protodeboronation. Try reducing the amount of water or running the reaction under anhydrous conditions with a base like K₃PO₄.[4]
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time. Monitor by TLC or LC-MS and work up the reaction once the starting material is consumed.
-
Validated Experimental Protocol
This general protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos G3 Precatalyst, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Anhydrous, degassed solvents are required.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][23]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.[23]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[23]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Chemistry Notes. (2022, August 13).
- Wikipedia. Suzuki reaction. [Link]
- C. A. Baxter, et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- A. V. Leontiev, et al. (2020).
- D. Z. de Oliveira, et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Wikipedia.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- A. Suzuki. (1999). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- J. J. G. T. Driessen, et al. (2024).
- S. D. Dreher, et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH. [Link]
- Organic Chemistry Portal. (2012).
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
- ResearchGate. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Y. Wang, et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- J. Chen, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- S. H. Cho, et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- D. G. A. M. d. Santos, et al. (2016).
- ResearchGate. (2020). Side reactions of Suzuki cross-coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- T. Fantoni, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
- M. D. G. L. de la Rosa, et al. (2016).
- D. G. A. M. d. Santos, et al. (2016).
- S. L. Buchwald, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- ResearchGate. (2014).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 28. reddit.com [reddit.com]
- 29. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of Methyl 3-bromo-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound, and what are the critical stages for impurity formation?
The most common and cost-effective synthesis is a two-step process. The first step is the electrophilic aromatic bromination of 4-methylbenzoic acid (p-toluic acid) to yield 3-bromo-4-methylbenzoic acid. The second step is the esterification of this intermediate to the final product, this compound.
Impurity formation is a significant concern at both stages:
-
Bromination: This stage is prone to forming isomeric and poly-brominated side products. Additionally, incorrect reaction conditions can lead to benzylic bromination on the methyl group.
-
Esterification: The primary challenge here is the equilibrium nature of the common Fischer esterification method, often resulting in incomplete conversion and the presence of unreacted starting material.[1][2]
An alternative to Fischer esterification involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with methanol.[3] While this method avoids the equilibrium issue, it introduces its own set of potential impurities and handling considerations.
Troubleshooting Guide: Side Products in the Bromination of 4-Methylbenzoic Acid
This section addresses specific impurities that can arise during the conversion of 4-methylbenzoic acid to 3-bromo-4-methylbenzoic acid.
Q2: My analysis (¹H NMR, LC-MS) of the crude product after bromination shows an additional aromatic isomer. What is it and why did it form?
Likely Side Product: 2-bromo-4-methylbenzoic acid.
Causality: The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring. In 4-methylbenzoic acid, you have:
-
A methyl group (-CH₃) : An activating, ortho, para-director.
-
A carboxylic acid group (-COOH) : A deactivating, meta-director.
Both groups direct incoming electrophiles to the 3-position (ortho to -CH₃ and meta to -COOH), making the desired 3-bromo-4-methylbenzoic acid the major product.[4] However, the 2-position is also ortho to the activating methyl group. While it is sterically hindered by the adjacent carboxylic acid, under certain conditions (e.g., elevated temperature, prolonged reaction time), bromination at this position can occur, leading to the formation of the 2-bromo isomer.
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a lower reaction temperature to enhance selectivity.
-
Catalyst Choice: Use a mild Lewis acid catalyst (e.g., iron powder) and avoid overly harsh conditions.[5]
-
Monitoring: Track the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed, preventing over-reaction.
Q3: Mass spectrometry indicates the presence of a dibrominated compound. How can this be prevented?
Likely Side Product: 3,5-dibromo-4-methylbenzoic acid.
Causality: The product of the first bromination, 3-bromo-4-methylbenzoic acid, is still susceptible to a second electrophilic substitution. The aromatic ring remains activated enough for a second bromine atom to add. The formation of dibrominated by-products is a common issue in the halogenation of activated aromatic rings.[6]
Troubleshooting & Mitigation:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination.
-
Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration, which disfavors the second bromination event.
-
Reaction Time: Avoid unnecessarily long reaction times after the consumption of the starting material.
Q4: I've detected a product where the bromine is attached to the methyl group, not the aromatic ring. What caused this radical reaction?
Likely Side Product: 4-(bromomethyl)benzoic acid or 3-bromo-4-(bromomethyl)benzoic acid.
Causality: This is a classic case of benzylic radical bromination competing with electrophilic aromatic substitution. The C-H bonds of the methyl group attached to the benzene ring (benzylic protons) are relatively weak and susceptible to abstraction by radicals.[7] This pathway is favored under specific conditions:
-
Reagent: Using N-bromosuccinimide (NBS) is common for benzylic brominations.[8]
-
Initiator: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light promotes the formation of bromine radicals.[8]
-
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) are typically used for radical reactions.[9]
Troubleshooting & Mitigation:
-
Reagent Selection: For aromatic bromination, use molecular bromine (Br₂) with a Lewis acid catalyst like Fe or FeBr₃. If using NBS, ensure conditions favor electrophilic substitution (e.g., using an acid catalyst in a polar solvent) rather than radical reaction.[10]
-
Exclude Radical Initiators: Ensure no radical initiators are present and protect the reaction from light, especially if using NBS.[8]
Summary of Bromination Side Products
| Side Product Name | Causality | Key Analytical Signature (LC-MS) | Mitigation Strategy |
| 2-bromo-4-methylbenzoic acid | Suboptimal regioselectivity | Same m/z as desired product, different retention time | Control temperature, monitor reaction closely |
| 3,5-dibromo-4-methylbenzoic acid | Over-bromination | m/z = +78/80 vs. desired product | Precise stoichiometry, slow addition of bromine |
| 4-(bromomethyl)benzoic acid | Radical substitution | Same m/z as desired product, different retention time | Use Br₂/FeBr₃, avoid NBS/light/radical initiators |
Troubleshooting Guide: Side Products in the Esterification of 3-bromo-4-methylbenzoic Acid
This section addresses impurities arising from the conversion of the carboxylic acid intermediate to the final methyl ester product.
Q5: My final product is contaminated with a significant amount of the starting carboxylic acid. How can I drive the Fischer esterification to completion?
Likely Impurity: Unreacted 3-bromo-4-methylbenzoic acid.
Causality: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[11]
Carboxylic Acid + Alcohol ⇌ Ester + Water
Troubleshooting & Mitigation:
-
Use Excess Alcohol: The most common strategy is to use the alcohol (methanol, in this case) as the reaction solvent, creating a large excess that drives the equilibrium to the right.[1][12]
-
Remove Water: Water is a product, so its removal will also shift the equilibrium. This can be done by:
-
Adding a dehydrating agent like molecular sieves.
-
Using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (e.g., toluene) is used.
-
-
Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
Q6: I'm using an acyl chloride intermediate route to avoid equilibrium, but the reaction is still not clean. What are the potential side products?
Causality: While forming the acyl chloride with reagents like oxalyl chloride or thionyl chloride avoids the equilibrium problem, it can introduce other issues.[3]
-
Incomplete Acyl Chloride Formation: If the first step is incomplete, you will carry over unreacted carboxylic acid.
-
Excess Reagent: Residual oxalyl chloride or thionyl chloride can react with the methanol to form by-products (e.g., dimethyl oxalate, dimethyl sulfite).
-
Hydrolysis: The intermediate, 3-bromo-4-methylbenzoyl chloride, is moisture-sensitive. If it is exposed to water during workup or handling, it will hydrolyze back to the carboxylic acid.
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents.
-
Removal of Excess Reagent: After forming the acyl chloride, remove the excess volatile reagent (oxalyl chloride/thionyl chloride) and the HCl byproduct in vacuo before adding methanol.[3]
-
Temperature Control: Add the methanol to the acyl chloride solution at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
Visualization of Synthetic Pathways and Side Reactions
The following diagram illustrates the main synthetic route and the points at which common side products are formed.
Caption: Synthetic pathway and common side product formation.
Troubleshooting Workflow
Use this decision tree to diagnose and address issues based on your analytical data.
Caption: A troubleshooting decision tree for impurity analysis.
Experimental Protocols
Protocol 1: Fischer Esterification of 3-bromo-4-methylbenzoic acid[12]
-
Reaction Setup: In a round-bottom flask, suspend 3-bromo-4-methylbenzoic acid (1.0 eq., e.g., 2.0 g, 9.30 mmol) in methanol (20-40 eq., e.g., 20 mL).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-42 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the excess methanol.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and the H₂SO₄ catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified further by flash column chromatography or recrystallization if necessary.[3]
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for removing unreacted carboxylic acid from the neutral ester product.
-
Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution.
-
Shake the funnel gently at first (to release CO₂ if using bicarbonate) and then vigorously. Allow the layers to separate. The unreacted 3-bromo-4-methylbenzoic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction with fresh aqueous base one or two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with water and then brine to remove any residual base and salts.
-
Proceed with drying the organic layer and concentrating the solvent to isolate the purified ester product.
References
- Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Brainly. Provide the equation for the bromination of 4-methyl benzoic acid to give 4-bromomethyl benzoic acid.
- Quick Company. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
- Organic Syntheses. 2-bromo-3-methylbenzoic acid.
- ChemBK. This compound.
- International Journal of Chemical Engineering and Applications. Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
- Transtutors. 14 Free Radical Bromination Of 4-Methylbenzoic Acid....
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Unknown Source.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Google Patents. Method for producing 3-bromomethylbenzoic acids.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- National Institutes of Health. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- Common Organic Chemistry. Bromination - Common Conditions.
- Semantic Scholar. Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
- NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
- Chegg.com. Solved In the experiment about bromination of m-Toluic acid.
- Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
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"purification of Methyl 3-bromo-4-methylbenzoate by column chromatography"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of Methyl 3-bromo-4-methylbenzoate via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this specific separation.
Part 1: Pre-Chromatography Planning & FAQs
Effective purification begins with meticulous planning. Before you even touch a glass column, addressing these key questions will prevent common failures and ensure a successful separation.
Q1: How do I determine the optimal solvent system before running the column?
Answer: The single most critical preparatory step is Thin-Layer Chromatography (TLC) analysis.[1][2] TLC serves as a small-scale, rapid proxy for your column conditions. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of approximately 0.3 .[3]
-
Why an Rf of 0.3? An Rf in this range indicates that the compound has a balanced affinity for both the stationary phase (silica) and the mobile phase (your solvent). If the Rf is too high (>0.5), the compound will elute too quickly, mixing with non-polar impurities (the "solvent front"). If it's too low (<0.1), the elution will take an excessively long time and volume of solvent, leading to band broadening and poor resolution.[4]
-
Starting Point for this compound: This compound is relatively non-polar. Begin with a low-polarity mixture. A documented successful eluent system is 5% ethyl acetate in hexanes .[5]
-
Testing Procedure: Prepare several small beakers with varying ratios (e.g., 2% EtOAc/Hexane, 5% EtOAc/Hexane, 10% EtOAc/Hexane). Spot your crude reaction mixture on a TLC plate, develop it in these solvent systems, and visualize under a UV lamp (254 nm).[2][6] The system that yields an Rf of ~0.3 for the product spot is your ideal starting eluent.
-
Q2: How much silica gel do I need and what size column should I use?
Answer: The amount of silica gel is determined by the mass of your crude product and the difficulty of the separation.
-
Silica-to-Compound Ratio: A general rule is to use a weight ratio of silica gel to crude material between 30:1 and 100:1 .[3]
-
For a relatively straightforward separation where TLC shows good spot separation, a 30-50:1 ratio is sufficient.
-
If impurities are very close to your product spot on the TLC plate, a higher ratio (~100:1 ) will be necessary to achieve baseline separation.[3]
-
-
Column Diameter: Choose a column diameter that allows for a silica bed height of approximately 15-20 cm. Overly tall, thin columns can lead to excessive back-pressure, while short, wide columns can compromise separation efficiency.
| Crude Sample Weight | Recommended Silica Weight (50:1 Ratio) | Suggested Column Diameter |
| 100 mg | 5 g | 1 cm |
| 500 mg | 25 g | 2 cm |
| 1.0 g | 50 g | 3 cm |
| 5.0 g | 250 g | 5 cm |
Q3: My compound is a solid at room temperature. How should I load it onto the column?
Answer: Since this compound is a low-melting solid (m.p. 38-44 °C)[7][8], you have two primary loading options: Wet Loading and Dry Loading. Dry loading is strongly recommended to ensure the best possible resolution.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.[3]
-
Causality: The primary drawback is that the loading solvent can interfere with the separation at the top of the column. If the loading solvent is more polar than your eluent, it will carry the compound partway down the column in a diffuse band, ruining the separation before it even begins.
-
-
Dry Loading (Preferred Method): Dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the weight of your crude product).[3][9] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[9]
-
Causality: This method introduces the sample in a very narrow, uniform band at the absolute top of the column, which is the ideal starting condition for achieving sharp, well-resolved bands during elution.
-
Part 2: Experimental Workflow & Troubleshooting
This section provides a step-by-step protocol for the purification, integrated with troubleshooting for issues that may arise at each stage.
Workflow Diagram: Column Chromatography Purification
Caption: A typical workflow for purification by column chromatography.
Step-by-Step Protocol
-
Column Preparation:
-
Secure a glass column of the appropriate size vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom, ensuring it's tight enough to hold sand but loose enough for solvent flow.[10]
-
Add a ~0.5 cm layer of sand.[3]
-
Fill the column about one-third full with your starting eluent (e.g., 5% EtOAc/Hexane).
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, make a slurry of your pre-weighed silica gel with the starting eluent. It should be just thin enough to be pourable.[11]
-
Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Continuously and gently tap the side of the column with a piece of rubber tubing to help the silica pack into a dense, uniform bed. This is critical for preventing cracks and channels.[11]
-
Once all the silica has settled, add another ~0.5 cm layer of sand on top to protect the silica bed from being disturbed.[3]
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading and Elution:
-
Carefully add your dry-loaded sample powder onto the top sand layer.
-
Gently add your eluent, taking care not to disturb the surface.
-
Begin collecting fractions as soon as you add the eluent. Monitor the fractions by TLC to identify which ones contain your pure product.[10]
-
Troubleshooting Guide: Question & Answer Format
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Q: My product is not coming off the column. What's wrong?
-
Possible Cause 1: Eluent is not polar enough. Your initial TLC may have been misleading. The bulk silica in a column can be more retentive than a thin layer on a plate.
-
Solution: Gradually increase the polarity of your mobile phase.[4] For example, move from 5% EtOAc/Hexane to 7%, then 10%. This is called a "gradient elution." Make these changes slowly to avoid cracking the silica bed.
-
-
Possible Cause 2: Compound decomposition. Silica gel is slightly acidic and can cause sensitive compounds to decompose.[4][11]
-
Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely. You may need to switch to a less acidic stationary phase like neutral alumina or use silica gel that has been deactivated (e.g., with triethylamine).[4]
-
Q: The separation is terrible! All my fractions contain a mix of product and impurities.
-
Possible Cause 1: You overloaded the column. The band of your crude material was too wide to begin with, making separation impossible.
-
Solution: You must use less crude material for the amount of silica you have. Refer to the silica-to-compound ratio table.[3]
-
-
Possible Cause 2: Poor column packing. The presence of air bubbles or cracks in the silica bed creates channels where the solvent and sample flow through unevenly, preventing proper separation.[11]
-
Solution: The column must be repacked. Ensure the silica is fully wetted in the slurry and tap the column consistently during packing to create a uniform bed.[11]
-
-
Possible Cause 3: Improper sample loading. If you used the wet-loading method with too much or too polar a solvent, you created a wide initial band.
-
Solution: Use the dry-loading method for optimal results.[9]
-
Q: My product is eluting, but it's streaking/tailing badly across many fractions.
-
Possible Cause 1: The eluent polarity is marginal. The compound is sticking to the silica and then slowly washing off, rather than moving in a tight band.
-
Solution: Once the product starts to elute, slightly increase the eluent polarity (e.g., from 5% to 8% EtOAc). This will help push the compound off the column more quickly and tighten the band.[4]
-
-
Possible Cause 2: Unidentified acidic impurity or product interaction. Trace acidic impurities (like unreacted 3-bromo-4-methylbenzoic acid) can interact strongly with silica sites, causing streaking.
-
Solution: While less common for this specific molecule, adding a tiny amount of a modifier to the eluent (e.g., 0.1% acetic acid) can sometimes improve the peak shape of acidic compounds by competing for the active sites on the silica gel.
-
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Yost, R.W., et al. (n.d.). HPLC Troubleshooting Guide.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Hawach Scientific. (n.d.). Chromatographic Column Packing Manufacturer.
- University of Alberta. (n.d.). Column Chromatography. Retrieved from an equivalent authoritative source on academic chemistry procedures.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 相关内容暂不可用 [sigmaaldrich.cn]
- 7. echemi.com [echemi.com]
- 8. This compound | 104901-43-1 [chemicalbook.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Methyl 3-bromo-4-methylbenzoate
An authoritative guide for laboratory professionals on the purification of Methyl 3-bromo-4-methylbenzoate.
As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[1][2] Recrystallization is the primary technique for its purification, but it is a process sensitive to multiple variables. This guide, structured in a question-and-answer format, serves as a technical resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the principles of its recrystallization.
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the compound's physical properties is critical for designing a successful recrystallization protocol. The most important parameter is its low melting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
| CAS Number | 104901-43-1 | Unique identifier for the compound.[1] |
| Molecular Formula | C₉H₉BrO₂ | --- |
| Molecular Weight | 229.07 g/mol | --- |
| Appearance | White to off-white or orange-red solid.[1][3] | The color of your crude material can indicate the presence of impurities. A successful recrystallization should yield a purer, likely lighter-colored, product. |
| Melting Point | 38-44 °C (literature value).[1][4][5][6] | This low melting point is a critical factor. It increases the risk of the compound "oiling out" if the boiling point of the chosen solvent is too high.[7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, and other organic solvents like ethyl acetate; slightly soluble in water.[2][4][8] | This information is the foundation for selecting an appropriate solvent system. |
Q2: How do I select the best solvent system for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10] This differential solubility is the driving force for crystallization upon cooling. For this specific compound, a mixed-solvent system is often most effective.[9]
-
The Principle: A "good" solvent is used to completely dissolve the compound when hot, and a "poor" or "anti-solvent" (in which the compound is insoluble) is then added to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]
-
Recommended System: A combination of Ethyl Acetate (EtOAc) as the "good" solvent and a non-polar solvent like Hexanes or Heptane as the "anti-solvent" is a proven system for this compound.[1]
-
Screening Process: If you need to determine a solvent system empirically, test the solubility of a small amount (~50 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then at their boiling points.
Table 2: Solvent Selection Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Role in Recrystallization | Rationale |
| Water | High | 100 | Poor | The compound is an organic ester with low polarity and is unlikely to dissolve well in water even when hot.[11] |
| Methanol/Ethanol | High | 65 / 78 | Possible "Good" Solvent | The compound is soluble in methanol.[8] These may be too effective, dissolving the compound even at room temperature, leading to low recovery.[12] |
| Ethyl Acetate | Medium | 77 | Recommended "Good" Solvent | Dissolves the compound well when hot. Its boiling point is safely above the compound's melting point, but not so high as to guarantee oiling out. |
| Dichloromethane | Medium | 40 | Poor | Its boiling point is very close to or below the compound's melting point, making it difficult to achieve a significant solubility differential upon cooling. |
| Hexanes/Heptane | Low | 69 / 98 | Recommended "Anti-Solvent" | The compound has low solubility in non-polar alkanes. These are miscible with ethyl acetate and effectively reduce the solubility of the product upon addition. |
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization process.
Workflow for Recrystallization of this compound
Caption: General workflow for the recrystallization process.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (pre-heated in a beaker on a hot plate) dropwise while swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[12][13]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Saturation and Cooling: Heat the clear solution again. Slowly add hexanes (the anti-solvent) dropwise until the solution remains faintly cloudy (turbid). Add a final 1-2 drops of hot ethyl acetate to re-clarify the solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or paper towels).[7] Slow cooling is essential for the formation of large, pure crystals.[10] Rushing this step can cause the product to precipitate out with impurities trapped inside.[14] Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a mixture of hexanes/ethyl acetate with a high proportion of hexanes) to remove any soluble impurities adhering to the crystal surfaces. Using ice-cold solvent is critical to avoid redissolving your product.[12]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. Then, transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature (e.g., <30°C) to avoid melting the product.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the experiment, providing explanations and actionable solutions.
Q3: My compound melted into a gooey liquid at the bottom of the flask instead of crystallizing. What happened and how do I fix it?
A3: This phenomenon is known as "oiling out." It is the most common problem for compounds with low melting points like this compound.[7]
-
Causality: Oiling out occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature that is above the compound's melting point.[7] High concentrations of impurities can also depress the melting point of the mixture, exacerbating the problem.[15]
-
Solutions:
-
Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (ethyl acetate). This increases the total volume, meaning the solution will remain unsaturated until it cools to a lower temperature, hopefully one that is below the compound's melting point.[7][15]
-
Lower the Boiling Point: Switch to a solvent system with a lower boiling point. However, given the very low melting point of your compound, this is often impractical. The first solution is usually more effective.
-
Ensure Slow Cooling: Avoid "shock cooling" by placing the hot flask directly into an ice bath.[14] Let it cool undisturbed at room temperature first.
-
Q4: I've let my solution cool and no crystals have formed. What should I do?
A4: This is a common issue that typically indicates either the solution is not sufficiently saturated (too much solvent was used) or that crystallization requires an initiation event (nucleation).[15]
Caption: Decision-making flowchart for inducing crystallization.
-
Solutions:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystals to begin growing.[7][13]
-
Seed Crystal: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12][15] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: If crystals have formed but the yield seems low, cool the solution in a salt-ice bath to reach temperatures below 0 °C, which will further decrease the compound's solubility.
-
Q5: My final product has a very low yield (<50%). What are the likely causes?
A5: A low yield is typically a result of material loss during the procedural steps.
-
Potential Causes:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause.[7][12] A significant portion of your compound will remain in the "mother liquor" upon cooling.
-
Premature Crystallization: Filtering the hot solution too slowly can cause the product to crystallize on the filter paper or in the funnel, where it is then discarded with the insoluble impurities.
-
Excessive Washing: Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a portion of the product.[12]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will leave product in the solution.
-
Q6: My purified crystals are still colored. How can I remove colored impurities?
A6: If the purified crystals retain a color (e.g., yellow or orange), it indicates the presence of persistent, often polar and highly conjugated, impurities.
-
Solution: Activated Charcoal Treatment:
-
Redissolve the colored crystals in the minimum amount of hot ethyl acetate.
-
Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently heat the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the recrystallization as described in the protocol (add anti-solvent, cool, etc.).
-
Note: Using too much charcoal can adsorb your product as well as the impurities, leading to a lower yield.[7]
-
References
- Docherty, K. M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Lingzhiyue Technology. (2026). This compound.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Rocha, F., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
- Nývlt, J. (2001). The influence of impurities and solvents on crystallization. ResearchGate.
- Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
- Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
- ChemBK. (2024). This compound.
- Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization.
- ChemTalk. (n.d.). Lab Procedure Recrystallization Chemistry.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- Reddit. (2020). Recrystallisation Help. r/Chempros.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- Wellesley College. (n.d.). Recrystallization.
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?. r/chemhelp.
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Technical Support Center: Troubleshooting the Heck Reaction with Methyl 3-bromo-4-methylbenzoate
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of Methyl 3-bromo-4-methylbenzoate. Here, we address common experimental failures through a structured, question-and-answer-based approach, grounding our advice in established mechanistic principles and field-proven insights.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
The Heck reaction, a cornerstone of C-C bond formation, couples unsaturated halides with alkenes using a palladium catalyst and a base.[1][2] While powerful, its success hinges on a delicate interplay of catalyst, substrate, ligand, base, and solvent. This compound, an electron-neutral to slightly electron-poor aryl bromide, presents its own unique set of challenges. This guide will walk you through diagnosing and resolving common issues.
Q1: My reaction shows no product formation, and I've recovered my starting material. What are the likely causes?
This is a common and frustrating outcome. The primary suspects are issues with the catalytic cycle initiation or catalyst stability.
Initial Diagnostic Checks:
-
Inert Atmosphere: Was the reaction performed under a strictly inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), effectively poisoning the reaction.[3] Ensure all solvents are thoroughly deoxygenated.
-
Reagent Purity: Are all reagents, especially the solvent and base, anhydrous? Water can interfere with the catalyst and base.
-
Catalyst Source: Is your palladium source reliable? If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4][5] This reduction is often facilitated by phosphine ligands or amine bases.[6]
Workflow for Troubleshooting Catalyst Inactivity:
dot graph TD { A[Start: No Product Formation]; B{Is the Catalyst System Active?}; C[Verify Inert Atmosphere & Reagent Purity]; D{Catalyst Precursor Issue}; E[Switch to a Pd(0) Precatalyst e.g., Pd(PPh₃)₄]; F{Ligand Issue}; G[Screen Different Ligands]; H{Base Incompatibility}; I[Change Base Type]; J[Successful Reaction];
} caption="Fig 1: Troubleshooting Catalyst Inactivity"
In-Depth Solutions:
-
Palladium Precatalyst: While Pd(OAc)₂ is a common and effective precatalyst[5], its reduction can sometimes be inefficient.
-
Protocol 1: Switching to a Pd(0) Precatalyst: Try using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This eliminates the need for an in-situ reduction step.
-
-
Ligand Selection: The ligand stabilizes the Pd(0) catalyst and influences its reactivity. For an aryl bromide like this compound, monodentate phosphine ligands are a good starting point.
-
Expert Insight: If triphenylphosphine (PPh₃) fails, consider more electron-rich and bulky phosphines like Tri(o-tolyl)phosphine or bulky biaryl phosphines, which can promote the oxidative addition step.[7]
-
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[5]
Q2: The reaction is sluggish and gives a low yield, even after an extended reaction time. How can I improve the conversion?
Low conversion suggests a slow or inefficient catalytic cycle. The rate-limiting step is often the oxidative addition of the aryl bromide to the Pd(0) center.
Key Parameters to Optimize for Increased Yield:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 80-100 °C | Increase in 10-20 °C increments (up to ~140 °C) | Overcomes the activation energy for oxidative addition. |
| Solvent | Toluene, THF | Switch to a high-boiling polar aprotic solvent (DMF, DMA, NMP) | Can stabilize charged intermediates in the catalytic cycle and improve solubility.[6][8] |
| Catalyst Loading | 1-2 mol% | Increase to 5 mol% | A higher catalyst concentration can increase the overall reaction rate. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Be cautious with high ratios as excess ligand can inhibit the reaction.[10] | A 2:1 ratio is often optimal for monodentate ligands. |
Workflow for Optimizing a Sluggish Reaction:
dot graph TD { A[Start: Low Yield]; B{Is the reaction temperature optimal?}; C[Increase Temperature]; D{Is the solvent appropriate?}; E[Switch to a Polar Aprotic Solvent]; F{Is catalyst loading sufficient?}; G[Increase Catalyst Loading]; H[Optimized Reaction];
} caption="Fig 2: Optimizing for Higher Conversion"
Expert Insight on Substrate Reactivity:
Your substrate, this compound, has an electron-donating methyl group and an electron-withdrawing ester group. While aryl bromides are generally good substrates for the Heck reaction[4], the electronic nature of the substituents can have a subtle influence on reactivity. For substrates that are not strongly activated, optimizing the reaction conditions as outlined above is critical.
Q3: My reaction produces palladium black, and the reaction stalls. What causes this, and how can I prevent it?
The formation of palladium black is a clear sign of catalyst decomposition.[3] This occurs when the Pd(0) species, if not properly stabilized by ligands, aggregates into inactive palladium metal.
Causes and Prevention of Palladium Black Formation:
-
Insufficient Ligand: The Pd(0) intermediate is coordinatively unsaturated and requires ligands for stability.
-
Solution: Ensure you are using an adequate amount of ligand. A Pd:Ligand ratio of 1:2 or 1:4 is typical for monodentate phosphine ligands.
-
-
High Temperatures: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[11]
-
Solution: Find the optimal temperature that balances reaction rate and catalyst stability. If high temperatures are necessary, consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or bulky biaryl phosphine ligands.[8]
-
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leading to loss of the stabilizing ligand and subsequent catalyst precipitation.[11]
-
Solution: If ligand degradation is suspected, switch to a more robust ligand system.
-
Protocol 2: Screening for a More Stable Catalyst System
-
Setup: Prepare several small-scale reactions in parallel under an inert atmosphere.
-
Variables:
-
Reaction 1 (Control): Your original conditions.
-
Reaction 2: Use a more robust ligand like XPhos or SPhos (1:1 Pd:Ligand ratio).
-
Reaction 3: Use an N-heterocyclic carbene (NHC) precursor with Pd(OAc)₂.
-
Reaction 4: Lower the reaction temperature by 20 °C from your original condition.
-
-
Analysis: Monitor the reactions for the formation of palladium black and product formation by TLC or GC-MS. This will help identify a more stable and active catalyst system.
Frequently Asked Questions (FAQs)
Q: Is a ligand always necessary for the Heck reaction? A: While ligands are typically used to stabilize the palladium catalyst and modulate its reactivity, "ligand-free" Heck reactions have been reported.[6] These often rely on specific bases and solvents, like K₃PO₄ in DMA, to stabilize the catalytic species.[6] However, for troubleshooting a failed reaction, starting with a well-defined ligand system is recommended.
Q: My alkene is electron-poor. Does this affect the reaction? A: Yes, electron-poor alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction and often give higher yields.[2][12] The electron-withdrawing group enhances the rate of the migratory insertion step.
Q: What is the role of the base in the Heck reaction? A: The base plays a critical role in the final step of the catalytic cycle. It neutralizes the H-X acid that is formed during the β-hydride elimination step, which regenerates the active Pd(0) catalyst.[5] The choice of base can also influence the reaction's selectivity and rate.[13]
Q: Can I use an aryl chloride instead of an aryl bromide? A: Aryl chlorides are significantly less reactive than aryl bromides in the Heck reaction due to the stronger C-Cl bond, making the oxidative addition step much more difficult.[4][12] Specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or NHCs, are typically required for the successful coupling of aryl chlorides.[14]
The Heck Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves a Pd(0)/Pd(II) couple.[2]
dot graph TD { subgraph Heck Catalytic Cycle A["Pd(0)L₂ (Active Catalyst)"] -- "Oxidative Addition(Ar-Br)" --> B["Ar-Pd(II)-Br(L)₂"]; B -- "Alkene Coordination" --> C["[Ar-Pd(II)-Br(L)₂(alkene)]"]; C -- "Migratory Insertion" --> D["R-CH₂-CH(Ar)-Pd(II)-Br(L)₂"]; D -- "β-Hydride Elimination" --> E["[HPd(II)Br(L)₂] + Product"]; E -- "Reductive Elimination(+ Base)" --> A; end } caption="Fig 3: The Mizoroki-Heck Catalytic Cycle"
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[1][2] This is often the rate-limiting step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond.[1][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.[2][4]
-
Reductive Elimination: The base assists in the elimination of H-Br, regenerating the Pd(0) catalyst to continue the cycle.[11]
By systematically addressing each potential point of failure in this cycle, you can effectively troubleshoot and optimize your Heck reaction for a successful outcome.
References
- Heck reaction - Wikipedia.
- Heck Reaction Mechanism - BYJU'S.
- Heck Coupling | NROChemistry.
- Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Heck Reaction - Chemistry LibreTexts.
- CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry.
- Heck Reaction—State of the Art - MDPI.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.
- Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited - ACS Publications.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.
- Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Heck Reaction - Organic Chemistry Portal.
- ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate.
- The Heck Reaction: Reaction mechanism and tutorial - YouTube.
- Practical Heck Reaction problems! : r/chemhelp - Reddit.
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- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. Heck Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Methyl 3-bromo-4-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning in reactions involving Methyl 3-bromo-4-methylbenzoate. Our goal is to move beyond simple procedural lists to explain the underlying causality, empowering you to diagnose and solve challenges in your catalytic cross-coupling experiments.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.
Issue 1: My reaction has stalled or shows low conversion.
Q: I've set up my Suzuki-Miyaura (or similar cross-coupling) reaction with this compound, but the reaction is incredibly sluggish or has stopped completely. What's the likely cause?
A: A stalled reaction is a classic symptom of catalyst deactivation, often due to poisoning. The catalytically active species, typically Palladium(0), is being inhibited or consumed by contaminants. Let's diagnose the root cause.
Possible Causes & Immediate Actions:
-
Impurities in Starting Materials: Your commercial this compound or boronic acid partner may contain trace impurities that are potent catalyst poisons. Elemental sulfur, in particular, has been identified as a culprit in Suzuki coupling reactions, even in starting materials not expected to contain it.[1][2][3][4]
-
Atmospheric Contamination: Insufficient degassing allows oxygen to enter the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive state, often resulting in the formation of palladium black.[5][6] Similarly, moisture can interfere with the catalytic cycle.
-
Sub-optimal Ligand Choice: For a somewhat sterically hindered substrate, a standard ligand like triphenylphosphine (PPh₃) may not be robust enough. It might not adequately stabilize the palladium center or promote the rate-limiting oxidative addition step, leading to catalyst decomposition over time.[5]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: A black precipitate has formed in my reaction flask.
Q: I'm observing a fine black powder crashing out of my reaction solution. What is it, and is my reaction salvageable?
A: The black precipitate is almost certainly palladium black , which consists of finely divided, catalytically inactive palladium metal aggregates.[5][6] Its formation is a definitive sign of catalyst decomposition. While the reaction may not be completely dead, the concentration of the active catalyst is severely depleted.
Primary Causes of Palladium Black Formation:
-
Oxygen Exposure: The most common cause. Inadequate degassing allows dissolved oxygen to oxidize the active Pd(0) catalyst.[5]
-
Thermal Instability: Running the reaction at excessively high temperatures can accelerate the rate of catalyst aggregation and decomposition, especially with less stable ligand systems.[5][6]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand fails to adequately coordinate and stabilize the palladium nanoparticles, making them prone to aggregation.
Preventative Measures:
-
Rigorous Degassing: Employ robust methods like freeze-pump-thaw cycles for your solvent and reaction mixture.
-
Temperature Optimization: A delicate balance is needed. While heat increases reaction rates, it can also speed up decomposition.[5][7] Consider running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.
-
Use of Robust Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands form more stable complexes with palladium, preventing aggregation and promoting the desired catalytic cycle.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of for palladium-catalyzed reactions?
A1: Palladium catalysts are sensitive to a range of substances that can bind to the metal's active sites and inhibit their function.[10][11] Key poisons include:
| Poison Class | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Impurities in reagents (elemental sulfur, thiols), solvents, or H₂S from side reactions.[2][3][4][12] | Strong, often irreversible, adsorption to the palladium surface, blocking active sites.[13][14] |
| Excess Halides | High concentrations of halide salts or from the aryl halide substrate itself (especially iodides).[15] | Can form stable, less reactive palladium-halide complexes, slowing the catalytic cycle.[15] |
| Lewis Bases | Nitrogen-containing heterocycles (e.g., pyridine-like impurities), some amines. | Coordinate to the palladium center, competing with the desired reactants and forming inactive species.[1][16] |
| Other Poisons | Carbon monoxide (CO), cyanides, phosphites, and sulfites.[17] | Strong coordination to the metal center, leading to deactivation. |
Mechanism of Sulfur Poisoning on a Palladium Surface
Caption: Sulfur impurities irreversibly bind to palladium active sites.
Q2: Can I regenerate a poisoned catalyst?
A2: Yes, regeneration is often possible, but the method depends on the nature of the poison and the catalyst support. For palladium catalysts deactivated by organic deposits or certain chemical poisons, several methods can be employed.[10]
-
Thermal Treatment: Heating the catalyst under an inert atmosphere can remove volatile carbon-containing materials.[7][18] For sulfur poisoning, higher temperatures (above 500°C) may be required.[6]
-
Chemical Washing: Treating the catalyst with acidic or basic solutions can remove surface contaminants.[10]
-
Oxidative/Reductive Cycles: Controlled exposure to an oxidizing agent (like air at high temperature) followed by a reduction step (with H₂) can burn off organic residues and then reactivate the metal.[10][18]
See Protocol 3 for a general laboratory-scale regeneration procedure.
Q3: How do phosphine ligands help prevent catalyst poisoning?
A3: Phosphine ligands are crucial for more than just solubilizing the metal; they are key to catalyst stability and reactivity.[8][9]
-
Steric Shielding: Bulky ligands, like those from the Buchwald or cataCXium® families, create a protective sphere around the palladium atom. This steric hindrance physically blocks potential poisons from easily accessing and binding to the metal's active sites.
-
Electronic Tuning: Electron-rich phosphines donate electron density to the palladium center. This strengthens the Pd-Ligand bond, making the ligand less likely to dissociate, which is often a first step toward catalyst decomposition. It also accelerates key steps in the catalytic cycle, like oxidative addition, which can help the desired reaction outcompete deactivation pathways.
-
Stabilization of Nanoparticles: In many catalytic systems, the active species are palladium nanoparticles. Ligands coordinate to the surface of these particles, preventing them from aggregating into inactive palladium black.
Experimental Protocols
Protocol 1: Purification of this compound
If you suspect your starting material is the source of catalyst poisons, recrystallization or column chromatography is recommended.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Alternative - Chromatography: For more persistent impurities, purify via flash column chromatography using a hexane/ethyl acetate gradient.[19]
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This procedure is essential for removing dissolved oxygen from the reaction solvent.
-
Setup: Place your solvent in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Freeze: Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it liquefies.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved gases.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 3: General Procedure for Catalyst Regeneration (Chemical Washing)
This protocol is a starting point for regenerating a catalyst that has precipitated as palladium black.
-
Isolation: Under an inert atmosphere, carefully filter the reaction mixture to isolate the palladium black precipitate.
-
Washing: Wash the precipitate thoroughly with the reaction solvent to remove adsorbed organic species, followed by a wash with a solvent like THF or diethyl ether.
-
Acid Treatment: Suspend the black solid in a dilute solution of a non-coordinating acid (e.g., 1 M HCl or HNO₃). Stir the suspension for 1-2 hours. This step can help dissolve metallic impurities and re-oxidize the palladium surface.
-
Filtration and Neutralization: Filter the catalyst again, and wash extensively with deionized water until the washings are neutral, followed by a final wash with ethanol or acetone.
-
Drying: Dry the catalyst thoroughly under high vacuum.
-
Activity Test: The regenerated catalyst must be tested in a small-scale reaction to evaluate its recovered activity. Note that full activity may not always be restored.[6]
References
- Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). StudySmarter. [Link]
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
- Regeneration of palladium based catalyst for methane ab
- Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). IntechOpen. [Link]
- US4152291A - Regeneration of palladium hydrogenation catalyst. (n.d.).
- PD - PT Catalyst Regener
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. [Link]
- Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. (n.d.).
- Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society (RSC Publishing). [Link]
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (n.d.). CCS Chemistry - Chinese Chemical Society. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Catalyst poisoning. (n.d.). Wikipedia. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017).
- Poisoning and deactivation of palladium c
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017).
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (2008). PubMed. [Link]
- A comprehensive review of caged phosphines: synthesis, catalytic applications, and future perspectives. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. (n.d.).
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. (n.d.). Wiley-VCH. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]
- Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. (n.d.).
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.).
- ACS Catalysis Journal. (n.d.).
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dcl-inc.com [dcl-inc.com]
- 8. nbinno.com [nbinno.com]
- 9. cfmot.de [cfmot.de]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. scispace.com [scispace.com]
- 13. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 18. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
"optimizing base selection for Sonogashira coupling of Methyl 3-bromo-4-methylbenzoate"
Topic: Optimizing Base Selection for the Sonogashira Coupling of Methyl 3-bromo-4-methylbenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing a crucial parameter of the Sonogashira reaction: the choice of base. As Senior Application Scientists, we combine mechanistic understanding with field-proven experience to help you troubleshoot and enhance your coupling reactions involving moderately activated aryl bromides like this compound.
The Critical Role of the Base in Sonogashira Coupling
The Sonogashira coupling is a cornerstone of C(sp²)–C(sp) bond formation, invaluable for synthesizing complex molecules.[1][2] The reaction's success hinges on the interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] The base plays a multifaceted and non-negotiable role in this process:
-
Deprotonation of the Terminal Alkyne: This is the primary function. The base must be strong enough to remove the terminal proton from the alkyne, generating the nucleophilic acetylide species. In the classical copper-co-catalyzed mechanism, this leads to the formation of a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[1][3]
-
Neutralization of Byproducts: The coupling reaction generates a hydrogen halide (HBr in this case) as a byproduct. The base neutralizes this acid, preventing it from protonating the acetylide, deactivating amine ligands, or promoting side reactions.[1]
-
Influence on the Catalytic System: The base can also interact with the catalyst itself. Amines, for example, can act as ligands for the palladium center, influencing its reactivity. In some cases, this can be beneficial, but in others, it may lead to catalyst inhibition.[2][5]
The choice of base is therefore not a trivial decision but a critical optimization parameter that can dictate the yield, reaction rate, and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common "go-to" base for a standard Sonogashira coupling with an aryl bromide?
A1: Triethylamine (Et₃N or TEA) is the most frequently used base for standard Sonogashira couplings.[1][6] It is often used in excess and can sometimes serve as both the base and the solvent or co-solvent. Its basicity is generally sufficient for deprotonating many terminal alkynes without being excessively strong, which could cause unwanted side reactions.
Q2: My aryl bromide, this compound, is not very reactive. Will a standard base like triethylamine be sufficient?
A2: It's a good starting point, but optimization may be necessary. Aryl bromides are less reactive than aryl iodides.[1] While the ester group is electron-withdrawing, which can help activate the C-Br bond towards oxidative addition, the adjacent methyl group is electron-donating. This mixed electronic character means that standard conditions might be sluggish. If you observe low conversion, switching to a stronger or different type of base is a key troubleshooting step.
Q3: I am seeing a lot of alkyne homocoupling (Glaser coupling). Is this related to my choice of base?
A3: Indirectly, yes. Glaser homocoupling is an oxidative dimerization of the alkyne, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7] If the desired Sonogashira cross-coupling is slow—perhaps because the base is not optimal for generating the copper acetylide efficiently—the competing homocoupling pathway can become dominant.[8] Ensuring your reaction is strictly anaerobic is the first step. If the problem persists, optimizing the base to accelerate the primary reaction or switching to a copper-free protocol may be necessary.
Q4: Can I use an inorganic base like potassium carbonate (K₂CO₃)?
A4: Yes, inorganic bases are frequently used, especially in copper-free Sonogashira protocols.[1][9] Bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ can be very effective.[10][11] They are particularly useful when using amine-sensitive substrates or when trying to avoid the potential for the amine base to act as a competing ligand for the palladium catalyst. However, their effectiveness is highly dependent on the solvent system, as they have limited solubility in many organic solvents.[12]
Visualizing the Role of the Base
The following diagram illustrates the crucial steps where the base participates in the classical copper-co-catalyzed Sonogashira reaction.
Caption: The base's primary role is the deprotonation of the alkyne.
Troubleshooting Guide: Base Selection
This section provides solutions to common problems encountered during the Sonogashira coupling of this compound, with a specific focus on base optimization.
Problem 1: Low to No Conversion of this compound
This is the most common failure mode and often points to an issue with reaction kinetics, where the chosen base may be the primary culprit.
Q: I've set up my reaction with Pd(PPh₃)₂Cl₂, CuI, and triethylamine in THF, but I'm seeing only starting material after several hours. What should I try first?
A: The issue is likely insufficient reactivity. Your substrate, an aryl bromide, requires more forcing conditions than a corresponding iodide.[1] Here's a systematic approach to troubleshoot:
Possible Cause 1: Insufficient Basicity The pKa of the base's conjugate acid must be high enough to efficiently deprotonate the terminal alkyne. Triethylamine (pKa of Et₃NH⁺ ≈ 10.7) is generally adequate, but for less acidic alkynes or sluggish reactions, a stronger base may be required.
-
Solution: Switch to a stronger amine base. Diisopropylethylamine (DIPEA or Hünig's base, pKa ≈ 10.7) offers similar basicity but is more sterically hindered, which can prevent it from coordinating to the palladium catalyst.[7] Alternatively, consider stronger options like piperidine or DBU (1,8-Diazabicycloundec-7-ene).
Possible Cause 2: Steric Hindrance While your substrate is not excessively bulky, steric factors can play a role. The base itself could be too hindered to effectively deprotonate the alkyne, or it may not be bulky enough, allowing it to coordinate to and inhibit the palladium catalyst.
-
Solution: Experiment with bases of varying steric bulk. If you suspect catalyst inhibition by a smaller amine like triethylamine, switching to the bulkier DIPEA can be beneficial.[13]
Possible Cause 3: Poor Solubility of Base/Reactants The reaction medium must effectively solvate all components. If the base or the copper acetylide intermediate has poor solubility, the reaction will be slow or fail.
-
Solution: Change the solvent. While THF is common, a more polar aprotic solvent like DMF or NMP can enhance solubility and often allows for higher reaction temperatures, which can be beneficial for less reactive aryl bromides.[14][15]
Possible Cause 4: Inappropriate Reaction Temperature Many Sonogashira couplings of aryl bromides require elevated temperatures to facilitate the rate-limiting oxidative addition step.[15]
-
Solution: Increase the reaction temperature. If you started at room temperature, try heating the reaction to 50-80 °C. Ensure your solvent is appropriate for the chosen temperature.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
This side reaction plagues many Sonogashira couplings and indicates that the desired cross-coupling pathway is not efficient enough to outcompete the alkyne dimerization.
Q: My reaction produces the desired product, but I'm getting an almost equal amount of the homocoupled alkyne. How can I suppress this side reaction by changing the base?
A: This is a classic optimization challenge. The goal is to accelerate the main reaction.
Possible Cause 1: Slow Cross-Coupling Reaction As mentioned, if the main catalytic cycle is slow, the copper acetylide has more time to undergo oxidative dimerization.
-
Solution: Revisit the solutions for Problem 1. A stronger, more effective base can increase the rate of the Sonogashira coupling, thereby outcompeting the Glaser pathway. Sometimes, simply increasing the temperature can favor the desired reaction.
Possible Cause 2: Presence of Oxygen This is the most direct cause of Glaser coupling.
-
Solution: While not a base issue, it's critical to ensure your entire system is rigorously degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).[7] Ensure your amine base is distilled and degassed before use, as amines can absorb significant amounts of air.[7]
Possible Cause 3: High Copper(I) Concentration Excess copper can favor the homocoupling pathway.
-
Solution: Consider a copper-free protocol. Copper-free Sonogashira reactions are well-established and completely eliminate the Glaser coupling side reaction.[9] This change requires a change in base selection. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU are often used in these systems, frequently in polar solvents like DMF or NMP.[9]
Data Summary: A Guide to Selecting Your Base
The table below summarizes key properties of common bases used in Sonogashira couplings to guide your selection process.
| Base | Structure | pKa (Conjugate Acid) | Typical Solvents | Key Characteristics & Use Cases |
| Triethylamine (TEA) | Et₃N | ~10.7 | THF, Dioxane, Toluene, DMF | The industry standard; can also act as a solvent. Can sometimes inhibit Pd catalysts.[1][6] |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | ~10.7 | THF, DMF, CH₂Cl₂ | Sterically hindered and non-coordinating; a good alternative if TEA is suspected of inhibiting the catalyst.[7] |
| Piperidine | C₅H₁₁N | ~11.1 | THF, DMF | More basic than TEA; can lead to faster reactions but also potentially more side products.[10] |
| DBU | C₉H₁₆N₂ | ~13.5 | THF, DMF, Acetonitrile | A strong, non-nucleophilic organic base. Often used in copper-free conditions. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, NMP, Water | Common inorganic base for copper-free systems. Requires a polar solvent for solubility.[10] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | DMF, Dioxane, Toluene | More soluble in organic solvents than K₂CO₃, often giving better results in copper-free protocols.[1][10] |
Systematic Workflow for Base Optimization
For a logical and efficient approach to finding the optimal base for your specific system, follow this decision-tree workflow.
Caption: A decision tree for systematic base optimization.
Experimental Protocol: Parallel Base Screening
This protocol describes a robust method for efficiently screening multiple bases to identify the optimal conditions for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Screening Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine, Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Reaction vials with stir bars and septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions: To ensure accurate and rapid dispensing, prepare stock solutions of your reactants in the chosen solvent (DMF).
-
Aryl Bromide Solution: Prepare a 0.5 M solution of this compound.
-
Alkyne Solution: Prepare a 0.6 M solution of the terminal alkyne (this will result in 1.2 equivalents).
-
-
Reaction Setup (Array Format):
-
In a glovebox or under a flow of inert gas, add the solid reagents to a series of labeled reaction vials. To each vial, add:
-
Pd(PPh₃)₂Cl₂ (e.g., 0.02 mmol, 4 mol%)
-
CuI (e.g., 0.01 mmol, 2 mol%)
-
Magnetic stir bar
-
-
To the designated vials, add the solid inorganic base:
-
Vial 4: Cs₂CO₃ (1.0 mmol, 2.0 equiv)
-
-
-
Addition of Liquid Reagents:
-
Seal all vials with septa.
-
Via syringe, add the Aryl Bromide stock solution (1.0 mL, 0.5 mmol, 1.0 equiv) to each vial.
-
Via syringe, add the Alkyne stock solution (1.0 mL, 0.6 mmol, 1.2 equiv) to each vial.
-
To the designated vials for amine bases, add the liquid bases via syringe:
-
Vial 1: TEA (0.14 mL, 1.0 mmol, 2.0 equiv)
-
Vial 2: DIPEA (0.17 mL, 1.0 mmol, 2.0 equiv)
-
Vial 3: Piperidine (0.10 mL, 1.0 mmol, 2.0 equiv)
-
-
-
Reaction Execution:
-
Place the array of vials on a stirrer hotplate pre-heated to the desired temperature (e.g., 60 °C).
-
Stir the reactions vigorously for a set period (e.g., 12 hours).
-
-
Monitoring and Analysis:
-
After the reaction time, cool the vials to room temperature.
-
Take a small aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analyze the crude samples by TLC, GC-MS, or LC-MS to determine the relative conversion of starting material and the formation of product and side products (like the Glaser dimer).
-
References
- Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- BYJU'S. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Khan, I. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Al-Amin, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
- Dou, W. (2022). Sonogashira coupling in natural product synthesis. ResearchGate.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Influence of base on the Sonogashira coupling reaction.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Schilling, J. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Al-Shameri, A. et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- da Rosa, R. G. et al. (2017). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Fairlamb, I. J. S. et al. (2006). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Book Chapter.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Larrow, J. F. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.
- Kanger, T. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Kuan, S. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate.
- Wang, D. et al. (2010). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate.
- ResearchGate. Effect of different bases in the Sonogashira reaction.
- Al-Zoubi, R. M. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
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- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
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- 14. books.lucp.net [books.lucp.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Temperature Effects on Methyl 3-bromo-4-methylbenzoate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature in reactions involving Methyl 3-bromo-4-methylbenzoate. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your synthetic outcomes.
Part 1: Foundational Principles - Temperature and Reaction Kinetics
Before troubleshooting specific reactions, it is crucial to understand the fundamental relationship between temperature and reaction rates. This section addresses the core principles that govern the phenomena you observe at the bench.
Q1: How does temperature fundamentally alter the rate of a chemical reaction?
A1: Temperature is a measure of the average kinetic energy of molecules in a system. For a reaction to occur, reactant molecules must collide with sufficient energy—known as the activation energy (Ea)—and with the correct orientation.[1] Increasing the temperature has two primary effects:
-
Increased Collision Frequency: Molecules move faster, leading to more frequent collisions.
-
Increased Collision Energy: A greater proportion of colliding molecules possess energy equal to or greater than the activation energy.
This relationship is quantitatively described by the Arrhenius equation, which is a cornerstone of chemical kinetics.[2][3]
-
Arrhenius Equation: k = A * exp(-Ea / RT)
-
k: The reaction rate constant.
-
A: The pre-exponential factor, related to collision frequency and orientation.
-
Ea: The activation energy, the minimum energy barrier for the reaction.
-
R: The universal gas constant.
-
T: The absolute temperature in Kelvin.
-
The exponential nature of this equation means that even a small increase in temperature can lead to a significant increase in the reaction rate constant (k).[4]
Q2: I've heard a "rule of thumb" that the reaction rate doubles for every 10°C increase. Is this accurate?
A2: This is a useful but rough approximation that holds true for many organic reactions near room temperature.[3] The actual factor depends on the activation energy (Ea) of the specific reaction. For reactions with a higher Ea, the rate is more sensitive to temperature changes. While it's a helpful guideline for initial thinking, it is not a substitute for empirical optimization for your specific reaction involving this compound.
Q3: If higher temperatures accelerate my desired reaction, can I simply run my reaction at the solvent's reflux to maximize the rate?
A3: This is a common but potentially counterproductive strategy. While the rate of your desired product formation will increase, so will the rates of competing, undesired pathways. Excessively high temperatures can lead to:
-
Thermal Decomposition: this compound, like many organic molecules, can decompose at high temperatures.[5]
-
Catalyst Degradation: In metal-catalyzed reactions (e.g., palladium cross-couplings), high temperatures can cause the catalyst to decompose into an inactive form, such as palladium black.[6]
-
Reduced Selectivity: If multiple side reactions are possible (e.g., hydrolysis of the ester, hydrodehalogenation), their rates will also increase, leading to a more complex product mixture and lower yield of the desired compound.
-
Safety Hazards: Highly exothermic reactions can become difficult to control at elevated temperatures, posing a risk of thermal runaway, especially at scale.[7]
The goal is not to maximize temperature, but to find the optimal temperature that provides a reasonable reaction rate while minimizing degradation and side reactions.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a classic aryl bromide substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation.[8][9] Temperature control is paramount for success.
Q4: My Buchwald-Hartwig amination is showing low conversion after several hours at 80°C. Should my first step be to increase the temperature?
A4: While insufficient temperature is a possibility, it should not be the first and only variable you change. A systematic approach is more effective. Before increasing the heat, verify the following:
-
Inert Atmosphere: Ensure the reaction was properly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can deactivate the palladium catalyst.[10]
-
Reagent Purity: Confirm that the amine, base (e.g., NaOtBu, K₃PO₄), and solvent are anhydrous and pure. Water can poison the catalyst and react with the base.[11]
-
Catalyst and Ligand Integrity: The palladium precatalyst and phosphine ligand are critical. Bulky, electron-rich ligands like XPhos or SPhos are often required for challenging substrates.[12] Ensure they have not been degraded through improper storage.
If these factors are confirmed to be correct, then a controlled increase in temperature is a logical next step.
Experimental Protocol: Temperature Screening for a Cross-Coupling Reaction
-
Set up three to four identical small-scale reactions (e.g., 0.1 mmol scale) in parallel reaction vials.
-
Charge each vial with this compound, the coupling partner, base, ligand, and palladium precatalyst.
-
Add the degassed solvent to each vial.
-
Place each vial in a separate well of a heating block set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C).
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via TLC or LC-MS.
-
Compare the conversion to the desired product against the formation of impurities at each temperature to identify the optimal balance.
Q5: I increased the temperature of my Suzuki coupling to 110°C and saw an initial rate increase, but the reaction stalled at ~60% conversion and I see palladium black precipitating. What happened?
A5: This is a classic symptom of thermally induced catalyst decomposition. The initial rate increase follows the Arrhenius principle. However, at elevated temperatures, the catalytically active Pd(0) species can agglomerate and precipitate as inactive palladium black.[6] The solvent choice can also influence catalyst stability.[13]
Troubleshooting Steps:
-
Lower the Temperature: Re-run the reaction at a lower temperature (e.g., 90-100°C) where the catalyst is more stable, even if it means a longer reaction time.
-
Change the Ligand: Some phosphine ligands form more thermally stable palladium complexes than others. Consult literature for ligands known for their high thermal stability.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently at lower temperatures, which can improve catalyst longevity.[6][14]
Q6: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction at high temperatures. How can I prevent this?
A6: Hydrodehalogenation is a common side reaction, often promoted by high temperatures and certain sources of hydride (e.g., trace water, alcohol solvents, or the amine coupling partner itself). To mitigate this:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of this undesired pathway.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after full conversion is reached, as this provides more opportunity for side reactions to occur.
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting a low-yielding cross-coupling reaction where temperature is a key variable.
Caption: Troubleshooting workflow for a low-yield cross-coupling reaction.
Part 3: Managing Competing Reactions - Ester Hydrolysis
The methyl ester group on your substrate is also susceptible to reaction, particularly hydrolysis under basic or acidic conditions, a reaction that is also accelerated by heat.
Q7: I am attempting a reaction that requires a strong base, but I am seeing cleavage of my methyl ester to the corresponding carboxylic acid. How can I use temperature to control this?
A7: This is a classic selectivity challenge. Both your desired reaction and the undesired ester hydrolysis have their own activation energies and temperature dependencies.
-
Use the Minimum Effective Temperature: Find the lowest possible temperature at which your primary reaction proceeds at an acceptable rate. This will disproportionately slow down the hydrolysis side reaction if it has a higher activation energy.
-
Change the Base: If possible, switch to a non-nucleophilic, non-hydroxide-generating base. For example, in some cross-coupling reactions, K₃PO₄ or Cs₂CO₃ can be effective and are less prone to causing hydrolysis than NaOtBu, which can generate small amounts of NaOH in the presence of trace water.[12]
-
Limit Reaction Time: As soon as the primary reaction is complete, work up the reaction mixture promptly to prevent the product from being exposed to basic conditions at elevated temperatures for extended periods.
Conceptual Relationship: Temperature vs. Selectivity
This diagram illustrates the conceptual trade-off between reaction rate and selectivity as temperature increases.
Caption: The relationship between temperature, reaction rates, and overall selectivity.
Part 4: Quantitative Data Summary
While specific kinetic data for this compound is sparse, the following table provides general temperature ranges for the reaction classes discussed. These should be used as starting points for optimization.
| Reaction Type | Substrate Class | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl Bromide | 70 - 110 °C | Catalyst stability above 110°C can be an issue.[15] |
| Buchwald-Hartwig Amination | Aryl Bromide | 80 - 120 °C | Highly dependent on ligand choice; bulkier ligands may allow for lower temperatures.[10][16] |
| Base-Mediated Ester Hydrolysis | Methyl Ester | 25 - 100 °C | Rate is highly dependent on base concentration and strength. |
| Acid-Catalyzed Esterification | Carboxylic Acid | 60 - 80 °C | Often run at reflux in methanol, but lower temperatures can be used.[17] |
References
- Wikipedia. Arrhenius equation.
- Britannica. Arrhenius equation.
- Advanced Combustion Technologies Class Notes. Reaction Rates and Arrhenius Equation.
- BYJU'S. Arrhenius Equation.
- ChemBK. This compound.
- Wikipedia. Aryl halide.
- University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ResearchGate. Optimization of reaction parameters for Buchwald-Hartwig amination....
- MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles....
- Lingzhiyue Technology. 104901-43-1 this compound.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. Aryl Halides.
- UNIMAS Institutional Repository. Effect of reaction temperature on acidic hydrolysis of methyl benzoate.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions....
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
- Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
Sources
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- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
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- 4. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Aryl halide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. This compound | 104901-43-1 [chemicalbook.com]
"preventing homocoupling in Suzuki reactions with Methyl 3-bromo-4-methylbenzoate"
Topic: Preventing Homocoupling in Suzuki Reactions with Methyl 3-bromo-4-methylbenzoate For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Introduction: Navigating the Challenges of Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, when working with specific substrates like This compound , researchers can encounter frustrating side reactions that diminish yield and complicate purification. The most common of these is the undesired homocoupling of the boronic acid partner.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established mechanistic principles and field-proven optimization strategies. Our goal is to empower you to diagnose issues, refine your reaction conditions, and achieve high yields of your desired biaryl product.
Troubleshooting Guide: From Problem to Solution
This section is designed to address specific issues you may be observing in your experiments.
Q1: I'm seeing a significant amount of boronic acid homocoupling product in my reaction. What are the primary causes and how can I minimize it?
A1: This is the most common issue in Suzuki reactions and typically points to problems with the palladium catalyst's oxidation state and the presence of oxygen. Homocoupling is primarily mediated by Palladium(II) species, which can arise from two main sources: the use of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by dissolved oxygen.[4][5][6]
Core Mechanisms of Homocoupling:
-
Pd(II)-Mediated Pathway: Pd(II) salts can react directly with two molecules of the boronic acid to produce the homocoupled biaryl and Pd(0). While this can serve to generate the active catalyst, an excess of free Pd(II) leads to significant byproduct formation.[5][7][8]
-
Presence of Oxygen: Dissolved oxygen in your solvent and reaction headspace will readily oxidize the active Pd(0) catalyst back to Pd(II), fueling the homocoupling side reaction.[4][6][7]
Here is a logical workflow to diagnose and solve this issue:
Caption: A step-by-step workflow for troubleshooting boronic acid homocoupling.
Actionable Solutions:
-
Implement Rigorous Deoxygenation: This is the most critical first step. Before adding your catalyst, you must remove dissolved oxygen from your reaction mixture. A subsurface sparge with an inert gas (nitrogen or argon) for 20-30 minutes is highly effective.[5][9] Maintaining a positive pressure of inert gas throughout the reaction is mandatory.[7] (See Experimental Protocol 1).
-
Re-evaluate Your Palladium Source:
-
Avoid Pd(II) Salts Where Possible: Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires an in situ reduction to the active Pd(0) species. This reduction can be initiated by the homocoupling of your boronic acid.[4][8]
-
Favor Pd(0) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue as they can enter the catalytic cycle directly.[7][8]
-
Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which helps to minimize side reactions.[8]
-
-
Add a Mild Reducing Agent: To scavenge any residual Pd(II) species without interfering with the main catalytic cycle, consider adding a mild reducing agent. Potassium formate has been shown to be highly effective, reproducibly suppressing homocoupling to below 0.1% in some systems.[5][7] Add it just before the palladium catalyst.
| Palladium Source | Homocoupling Potential | Rationale |
| Pd(OAc)₂, PdCl₂ | High | Requires in situ reduction to Pd(0), which can be mediated by boronic acid homocoupling.[4][5] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Low | Pd(0) source; enters the catalytic cycle directly without needing a reduction step.[7][8] |
| Buchwald Precatalysts | Very Low | Designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing side reactions.[8] |
Q2: My choice of ligand and base seems to be affecting the reaction. Which combinations are best for minimizing homocoupling with an electron-deficient aryl bromide like this compound?
A2: Your intuition is correct. The ligand and base are critical for controlling the kinetics and selectivity of the reaction. For your specific substrate, which contains a potentially base-sensitive ester functional group, careful selection is paramount.
Ligand Selection: The goal is to accelerate the reductive elimination step, which forms your desired product. If this step is fast, it will outcompete the side reactions leading to homocoupling.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos and XPhos , or N-heterocyclic carbenes (NHCs), are ideal.[4][8][10][11] Their steric bulk promotes the final reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.[4][10]
Base Selection: The base's primary role is to activate the boronic acid to facilitate transmetalation.[1][12][13] However, with this compound, a strong base like NaOH could cause saponification of the methyl ester.
-
Recommendation: Use milder inorganic bases. The choice of base can significantly impact the reaction's success. (See Experimental Protocol 2 for a screening method).
| Base | Strength | Suitability for Ester-Containing Substrates | Notes |
| NaOH, KOH | Strong | Poor | High risk of ester saponification. |
| K₃PO₄, Cs₂CO₃ | Moderate-Strong | Good | Generally effective and compatible with many functional groups.[3] Cs₂CO₃ is more soluble in organic solvents. |
| K₂CO₃ | Moderate | Good | A common and cost-effective choice. |
| KF | Mild | Excellent | Powdered KF is particularly useful for substrates with highly base-labile groups.[12] |
Q3: Can temperature and reaction time be optimized to prevent homocoupling?
A3: Absolutely. Reaction kinetics are highly dependent on temperature.
-
Temperature: Often, side reactions have a different activation energy than the desired cross-coupling. While higher temperatures can increase reaction rates, they can also accelerate decomposition and byproduct formation.[14] A good starting point for many Suzuki couplings is between 60–80 °C.[15][16] If homocoupling is severe, lowering the temperature may favor the desired pathway.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Once your starting material (this compound) is consumed, continued heating can promote the degradation of the product and catalyst, potentially leading to more byproducts. Monitor the reaction progress by TLC or LC-MS and work it up promptly upon completion.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of boronic acid homocoupling?
A1: The formation of the homocoupled biaryl (R¹-R¹) from the boronic acid (R¹-B(OH)₂) primarily occurs via a Pd(II)-mediated pathway, especially when oxygen is present. The general catalytic cycle for the desired Suzuki reaction and the competing homocoupling pathway are shown below.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
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- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Methyl 3-bromo-4-methylbenzoate Reactions
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical and safety information for managing reaction exotherms during the large-scale synthesis of Methyl 3-bromo-4-methylbenzoate. The bromination of methyl 4-methylbenzoate is a classic electrophilic aromatic substitution that presents significant thermal hazards upon scale-up. This resource is designed to provide actionable insights and troubleshooting strategies to ensure process safety and reaction efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events in the synthesis of this compound?
A1: The primary exothermic event is the electrophilic aromatic substitution reaction itself, where bromine reacts with methyl 4-methylbenzoate.[1] The reaction of bromine with aromatic compounds can be highly energetic.[2][3] A secondary, and often overlooked, exotherm can occur during the quenching of excess bromine, especially if the quenching agent is added too quickly to a concentrated solution of unreacted bromine.[4][5] The enthalpy of mixing the reactants, particularly when using a catalyst or strong acid, can also contribute to the initial heat evolution.[6][7]
Q2: What are the key process parameters that influence the reaction exotherm?
A2: Several parameters critically influence the exotherm:
-
Rate of Bromine Addition: This is the most critical parameter. A rapid addition rate can lead to an accumulation of unreacted bromine, followed by a sudden, rapid reaction that can overwhelm the cooling capacity of the reactor.[8]
-
Reaction Temperature: Higher temperatures increase the reaction rate, leading to a faster rate of heat generation.[9][10]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the concentration of reactants is high, leading to a rapid, localized exotherm.
-
Concentration of Reactants: More concentrated reaction mixtures will generate more heat per unit volume.
-
Heat Transfer Capacity of the Reactor: The ability of the reactor to remove heat is a limiting factor in how quickly the reaction can be safely run.[11][12]
Q3: What are the risks associated with a poorly controlled exotherm in this reaction?
A3: A poorly controlled exotherm can lead to a thermal runaway.[10][12][13] The consequences of a runaway reaction can be severe and include:
-
Over-pressurization of the Reactor: The rapid increase in temperature can cause the solvent to boil, leading to a dangerous increase in pressure that could rupture the reactor.[14][15]
-
Release of Toxic and Corrosive Vapors: A runaway reaction can lead to the release of bromine and hydrogen bromide (HBr) gas, which are highly toxic and corrosive.[16][17][18]
-
Secondary Decomposition Reactions: At elevated temperatures, the starting materials, intermediates, or product may decompose, potentially generating non-condensable gases and further increasing the pressure.
-
Fire and Explosion: If flammable solvents like toluene are used, a loss of containment could lead to a fire or explosion.[13][19]
Q4: What are the recommended engineering and administrative controls for this process?
A4: A robust Process Safety Management (PSM) program is essential.[20][21][22][23][24] Key controls include:
-
Engineering Controls:
-
Reactor Design: Use a reactor with a high heat transfer capacity (e.g., glass-lined or Hastelloy with good jacket design).[25]
-
Automated Dosing System: Employ a calibrated dosing pump for the controlled addition of bromine.
-
Emergency Quenching System: Have a readily available and appropriately sized quench solution (e.g., sodium thiosulfate) that can be rapidly introduced into the reactor.[4][26]
-
Pressure Relief System: The reactor must be equipped with a properly sized rupture disc or relief valve that vents to a safe location, preferably through a scrubber.[14][15]
-
Redundant Cooling: Consider a secondary or emergency cooling source.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed and clear SOPs are crucial.
-
Operator Training: Thorough training on the process, its hazards, and emergency procedures is mandatory.[23]
-
Process Hazard Analysis (PHA): A comprehensive PHA should be conducted to identify and mitigate potential hazards.[20]
-
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise During Bromine Addition | 1. Bromine addition rate is too high. 2. Inadequate cooling. 3. Poor mixing. 4. Incorrect initial temperature. | 1. Immediately stop the bromine addition. 2. Ensure maximum cooling is applied to the reactor jacket. 3. Verify agitator is functioning correctly and at the appropriate speed. 4. If the temperature continues to rise, prepare for an emergency quench. |
| Reaction Fails to Initiate (No Exotherm Observed) | 1. Catalyst (if used) is inactive or absent. 2. Low reaction temperature. 3. Presence of an inhibitor. | 1. Do NOT add more bromine. An accumulation of unreacted bromine is a significant safety hazard.[8]2. Verify the presence and activity of the catalyst. 3. Slowly and carefully increase the reaction temperature in small increments to the recommended initiation temperature. 4. If the reaction still does not initiate, the batch may need to be safely quenched and investigated. |
| Exotherm During Quenching of Excess Bromine | 1. Quenching agent added too quickly. [4]2. Concentration of unreacted bromine is high. 3. Inadequate cooling during the quench. | 1. Add the quenching solution (e.g., 10% aqueous sodium thiosulfate) slowly and in a controlled manner. [4]2. Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) before beginning the quench. [4]3. Maintain cooling throughout the quenching process. |
| Formation of a Precipitate During Quenching | 1. Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur. [4] | 1. Adjust the pH of the reaction mixture to neutral or slightly basic before or during the quench. 2. Alternatively, use sodium bisulfite or sodium sulfite as the quenching agent. [4]3. If sulfur has formed, it can often be removed by filtration through celite. [4] |
| Pressure Buildup in the Reactor | 1. Evolution of Hydrogen Bromide (HBr) gas. 2. Solvent boiling due to a runaway reaction. 3. Secondary decomposition reactions. | 1. Ensure the reactor's vent is not blocked and is connected to a scrubber to neutralize HBr. 2. If pressure is rising due to a temperature increase, immediately stop reagent addition and apply maximum cooling. 3. If pressure continues to rise uncontrollably, evacuate the area and follow emergency procedures. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Reaction Calorimetry for Heat Flow Measurement
Understanding the heat evolution of your reaction is critical for safe scale-up.[27][28] Reaction calorimetry allows for the determination of key safety parameters.[11][29][30]
Objective: To determine the heat of reaction, maximum heat output, and adiabatic temperature rise for the bromination of methyl 4-methylbenzoate.
Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature-controlled jacket, agitator, and a dosing pump for the bromine addition.
Methodology:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the overall heat transfer coefficient (UA).
-
Charging Reactants: Charge the reactor with methyl 4-methylbenzoate and the chosen solvent (e.g., dichloromethane or acetic acid).
-
Thermal Equilibration: Stir the mixture and allow it to reach the desired initial reaction temperature (e.g., 10 °C).
-
Bromine Addition: Begin the controlled, semi-batch addition of bromine at a pre-determined rate.
-
Data Acquisition: Continuously monitor the reaction temperature, jacket temperature, and bromine addition rate. The instrument software will calculate the heat flow in real-time.
-
Post-Reaction Analysis: After the bromine addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Data Interpretation: Analyze the data to determine the total heat of reaction (ΔHrxn), the maximum rate of heat evolution (qmax), and the theoretical adiabatic temperature rise (ΔTad).
Protocol 2: Large-Scale Reaction Setup and Execution
Safety Precautions: This reaction should only be performed by trained personnel in a facility designed for handling hazardous chemicals.[1][16][31] All operations involving bromine must be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing.[17][18][25]
Equipment:
-
Jacketed glass-lined or Hastelloy reactor with overhead stirrer, temperature probe, and a bottom outlet valve.
-
Condenser connected to a scrubber containing a sodium bisulfite or sodium thiosulfate solution.
-
Calibrated dosing pump for bromine addition.
-
Emergency quench solution (10-15% aqueous sodium thiosulfate) in a vessel that can be readily added to the reactor.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with methyl 4-methylbenzoate and the solvent.
-
Cooling: Cool the reactor contents to the desired starting temperature (e.g., 5-10 °C).
-
Bromine Dosing: Begin the slow, subsurface addition of bromine via the dosing pump. The addition rate should be determined based on the reaction calorimetry data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
-
Temperature Monitoring: Continuously monitor the internal temperature. If the temperature deviates from the setpoint by a predetermined amount (e.g., > 2-3 °C), the bromine addition should be paused.
-
Reaction Completion: After the bromine addition is complete, stir the reaction mixture at the set temperature for a specified time to ensure complete conversion.
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly add the sodium thiosulfate solution, carefully monitoring the temperature to control the quenching exotherm.
-
Work-up: Proceed with the appropriate aqueous work-up and product isolation.
Section 4: Visualizations
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A logical workflow for responding to an unexpected temperature increase.
Diagram 2: Key Factors Influencing Exotherm Control
Caption: Interplay of critical parameters for maintaining thermal control.
References
- Process Safety Management Overview: Key Elements for Safety - Weeklysafety.com
- Process Safety Management (PSM): OSHA Standards & Safety - Sigma-HSE
- Process Safety Management (PSM)
- Heat Transfer and Process Scale-up - Mettler Toledo
- A Guide to OSHA's Process Safety Management (PSM) Standard
- Technical Support Center: Handling and Quenching Reactions with Bromin
- OSHA Process Safety Management (PSM) Requirements
- Reaction Calorimeters | Reaction & He
- What is Heat Flow Calorimetry? - Overview Video - METTLER TOLEDO - EN - YouTube
- Advances in Continuous Flow Calorimetry | Organic Process Research & Development
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study
- Bromin
- Practical approach to prediction and prevention of runaway reactions
- Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup - YouTube
- Runaway reactions, case studies, lessons learned - ARIA
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices
- Chemical runaway reaction at a pharmaceutical plant following the loss of a utility - La référence du retour d'expérience sur accidents technologiques
- (PDF)
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way
- How to slow down a runaway reaction - Quora
- Enthalpy of mixing - Wikipedia
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Runaway Chemical Reactions: Causes and Prevention - zeal
- bromin
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Buy Methyl 4-bromo-3-methyl-2-nitrobenzo
- Methyl 3-bromo-4-methylbenzo
- Organic Syntheses Procedure
- Safest way to conduct a reaction with bromine under reflux conditions - ECHEMI
- Safest way to conduct a reaction with bromine under reflux conditions
- Synthesis method for 3-bromine-4-(methylol)
- (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief
- How does adding more reactants affect an exothermic or endothermic chemical reaction? What are the potential results and why? - Quora
- Synthesis routes of Methyl 3-bromo-4-methylbenzo
- Bromin
- Lab Safety for Bromination of Arenes | PDF | Chemical Reactions | Arom
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE
- Heat Effects of Mixing | Example Problems 1 and 2 | Solution Thermodynamics - YouTube
- Endothermic vs. exothermic reactions (article) - Khan Academy
- Toluene - Wikipedia
- Bromination of Toluene Experiment Guide | PDF | Arom
- Integration of Heat Transfer and Chemical Reactions - Wiley-VCH
- ethyl 4-methylbenzo
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Enthalpy of mixing - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. fauske.com [fauske.com]
- 9. quora.com [quora.com]
- 10. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 11. mt.com [mt.com]
- 12. wjarr.com [wjarr.com]
- 13. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 14. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 15. cetjournal.it [cetjournal.it]
- 16. dollycorporation.com [dollycorporation.com]
- 17. echemi.com [echemi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. scribd.com [scribd.com]
- 20. Process Safety Management Overview: Key Elements for Safety [weeklysafety.com]
- 21. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 22. Process Safety Management (PSM) - Prime Process Safety Center [primeprocesssafety.com]
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- 24. OSHA Process Safety Management (PSM) Requirements [safetybydesigninc.com]
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- 31. scribd.com [scribd.com]
"hydrolysis of Methyl 3-bromo-4-methylbenzoate during workup"
Topic: Troubleshooting and Prevention of Ester Hydrolysis During Aqueous Workup
Welcome to the technical support guide for handling Methyl 3-bromo-4-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with product stability during reaction workup. Here, we address the common issue of unintended ester hydrolysis, providing in-depth FAQs, a step-by-step troubleshooting guide, and optimized protocols to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant problem during workup?
Ester hydrolysis is a chemical reaction in which an ester molecule is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] This process is the reverse of the Fischer esterification used to synthesize the ester.[2] During an aqueous workup, the goal is to isolate the pure ester product. However, the very solutions used for purification—such as water, dilute acids, or bases—create an environment ripe for this unwanted hydrolysis.[1] This can lead to a significant reduction in product yield and contamination of the final material with the starting carboxylic acid (3-bromo-4-methylbenzoic acid).
Q2: Which specific steps in a standard workup pose the highest risk for hydrolyzing my product?
The greatest risk comes from any step involving contact with aqueous solutions, particularly basic washes.[1]
-
Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture can initiate hydrolysis.
-
Basic Washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid catalyst (e.g., H₂SO₄) is a major risk factor.[1] This process, known as saponification, is a base-catalyzed hydrolysis. Under basic conditions, the resulting carboxylic acid is deprotonated to form a carboxylate salt, which makes the reaction essentially irreversible and drives the equilibrium towards hydrolysis.[2][3]
Q3: I suspect my ester is hydrolyzing. What are the common analytical signs?
The primary indicators of unintended hydrolysis are a lower-than-expected final yield and the reappearance of the starting carboxylic acid. You can confirm this using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe a new or intensified spot that corresponds to the more polar 3-bromo-4-methylbenzoic acid, which will have a lower Rf value than your ester product.
-
NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks corresponding to the starting carboxylic acid alongside your desired ester peaks.[1]
-
IR Spectroscopy: The presence of a very broad O-H stretch (typically ~2500-3300 cm⁻¹) characteristic of a carboxylic acid is a strong indicator of hydrolysis.[1]
Q4: Is the C-Br bond on the aromatic ring also at risk of hydrolysis during workup?
No, the carbon-bromine bond on the benzene ring of this compound is very stable under standard aqueous workup conditions. Aryl halides are significantly less reactive towards hydrolysis than alkyl halides.[4] This stability is due to the overlap of the lone pair electrons on the bromine atom with the delocalized π-system of the benzene ring, which gives the C-Br bond partial double-bond character.[4] This strengthens the bond, making it resistant to the nucleophilic attack required for hydrolysis.
Visual Guide to Saponification Mechanism
The diagram below illustrates the base-catalyzed hydrolysis (saponification) of this compound. This reaction is a primary cause of yield loss during basic workup steps.
Caption: Base-catalyzed hydrolysis (saponification) pathway.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
If you are experiencing low yields, use this decision tree to diagnose the potential cause and find a solution.
Caption: Troubleshooting workflow for diagnosing hydrolysis issues.
Best Practices for Workup: A Comparative Table
To maximize your yield of this compound, adhere to the recommended conditions outlined below.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Neutralizing Agent | Strong Bases (e.g., NaOH, KOH) | Saturated, cold NaHCO₃ or Na₂CO₃ solution | A weak base is sufficient to neutralize strong acid catalysts but minimizes the rate of base-catalyzed hydrolysis (saponification).[1] |
| Temperature | Room Temperature or warmer | 0-5 °C (Ice Bath) | Hydrolysis is a chemical reaction with kinetics that are highly temperature-dependent. Cold conditions dramatically slow the rate of decomposition.[1] |
| Contact Time | Prolonged or delayed separations | Rapid and efficient extractions | Minimizing the duration of contact between the ester in the organic phase and the aqueous phase reduces the opportunity for hydrolysis to occur.[1] |
| Water Removal | Relying on solvent evaporation alone | Brine wash followed by an anhydrous drying agent (Na₂SO₄, MgSO₄) | A brine wash removes the bulk of dissolved water from the organic layer.[1] A drying agent removes the final traces, preventing hydrolysis during storage or concentration.[1] |
Optimized Protocol for Workup of this compound
This protocol is designed to isolate the ester product while minimizing hydrolytic decomposition.
1. Cool the Reaction Mixture:
-
Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature.
-
Submerge the reaction flask in an ice-water bath to cool it to 0-5 °C.
2. Dilute with Organic Solvent:
-
Add an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane) to the cooled reaction mixture.
3. Neutralizing Wash (Critical Step):
-
Transfer the mixture to a separatory funnel.
-
Slowly add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions.
-
Caution: Swirl the unstoppered funnel initially to safely vent any CO₂ gas that evolves from the neutralization of the acid catalyst.
-
Once gas evolution subsides, stopper the funnel and shake gently, venting frequently.
-
Drain the aqueous layer. Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves, indicating complete neutralization.
4. Brine Wash:
-
Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine) .[1] This step helps to break up any emulsions and removes the majority of dissolved water from the organic layer.[5]
-
Separate and discard the aqueous brine layer.
5. Drying the Organic Layer:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Add the agent until it no longer clumps together and flows freely when the flask is swirled. This indicates that all trace water has been absorbed.
6. Isolation of Product:
-
Filter or decant the dried organic solution away from the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to yield the crude this compound.
-
Proceed with further purification (e.g., column chromatography or recrystallization) as required.
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem.
- Ester Hydrolysis - J&K Scientific LLC.
- Ch20: Hydrolysis of Esters - University of Calgary.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.
- Are alkyl bromides susceptible to hydrolysis? - ResearchGate.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Theory of Aqueous Workup - Chemistry Teaching Labs - University of York.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Optimizing Reactions with Methyl 3-bromo-4-methylbenzoate
Welcome, researchers and drug development professionals, to your dedicated resource for troubleshooting and optimizing chemical reactions involving Methyl 3-bromo-4-methylbenzoate. As a Senior Application Scientist, I understand that navigating the complexities of reaction conditions is paramount to achieving your synthetic goals. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the reactivity of this versatile intermediate, with a specific focus on the critical role of solvent selection.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice
Here, we address the foundational questions that underpin successful reaction design.
Q1: Why is solvent selection so critical when working with this compound?
A1: The solvent is not merely a medium for your reaction; it is an active participant that can profoundly influence reaction rates, yields, and even the product distribution.[1][2][3] For a substrate like this compound, the solvent's role is multifaceted. It must first ensure adequate solubility of the aryl bromide, your coupling partner (e.g., a boronic acid in a Suzuki reaction), the base, and the palladium catalyst.[4][5] Beyond solubility, the solvent's polarity and coordinating ability can stabilize or destabilize key intermediates and transition states within the catalytic cycle, directly impacting the reaction's efficiency.[2][6][7]
Q2: What are the main classes of solvents I should consider for palladium-catalyzed cross-coupling reactions?
A2: Solvents for reactions like Suzuki-Miyaura and Heck couplings are generally categorized as follows:
-
Aprotic Nonpolar Solvents: Toluene and 1,4-dioxane are common choices. They are effective at dissolving organic reagents but may require a co-solvent for inorganic bases.[4][8]
-
Aprotic Polar Solvents: DMF, DMSO, acetonitrile (MeCN), and THF fall into this category.[6] These solvents can often accelerate reactions by stabilizing charged intermediates.[4] However, their coordinating ability can sometimes interfere with the catalyst.[2]
-
Protic Solvents: Water and alcohols are frequently used as co-solvents, particularly in Suzuki reactions, to dissolve inorganic bases like potassium carbonate or phosphate.[3][4][8] While beneficial for base solubility, they can also promote side reactions like protodeboronation.[9]
Q3: My reaction is sluggish or fails to proceed. Could the solvent be the culprit?
A3: Absolutely. If you're experiencing low or no conversion, poor solubility is a primary suspect.[4] Ensure all your reagents are soluble at the reaction temperature. If not, consider a different solvent or a co-solvent system.[4] Another critical factor is the presence of dissolved oxygen, which can oxidize and deactivate your Pd(0) catalyst.[8] Always use solvents that have been thoroughly degassed by sparging with an inert gas like argon or nitrogen.[8]
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, its success is highly dependent on a careful balance of conditions.
Q4: I'm seeing a low yield in my Suzuki coupling of this compound with a boronic acid. What solvent-related issues should I investigate?
A4: Low yields in Suzuki couplings can often be traced back to solvent and base incompatibility or the promotion of side reactions.[8][9]
-
Incompatible Solvent-Base Combination: If you are using an inorganic base like K₂CO₃ or K₃PO₄, a purely nonpolar solvent like toluene may not be effective as the base will not dissolve.[4] In such cases, a biphasic system like Toluene/Water or Dioxane/Water is often employed to ensure all components can interact.[4]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, is a common issue, especially with electron-deficient boronic acids.[8] It can be exacerbated by the presence of excess water or prolonged heating.[9] If you suspect this is occurring, consider using anhydrous conditions with a suitable base, or minimizing the amount of water in your co-solvent system.[8]
-
Catalyst Deactivation: As mentioned, ensure your solvent is rigorously degassed to prevent oxidation of the palladium catalyst.[8]
Q5: I'm observing significant homocoupling of my boronic acid. How can my choice of solvent help minimize this?
A5: Homocoupling is often promoted by the presence of oxygen. Therefore, the most crucial step is to ensure your solvent and reaction setup are free of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas.[9] While solvent choice has a direct impact, meticulous experimental technique in excluding air is paramount.
Part 3: Troubleshooting Guide for Heck Reactions
The Mizoroki-Heck reaction presents its own set of challenges, where solvent and temperature play pivotal roles.
Q6: My Heck reaction between this compound and an alkene is not giving the desired product. What are the typical solvent considerations?
A6: Heck reactions often require higher temperatures and polar aprotic solvents to proceed efficiently.[10][11]
-
Solvent Choice: DMF is a conventional choice for Heck reactions as it is a polar aprotic solvent that can facilitate the reaction.[1] Other options include DMA (N,N-dimethylacetamide) and NMP (N-methyl-2-pyrrolidone).[6][12] The choice can be substrate-dependent, so screening a few polar aprotic solvents may be necessary.
-
Temperature: The high boiling points of solvents like DMF and DMA are advantageous as many Heck couplings require heating to temperatures above 100 °C.[10] If your reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition at excessive temperatures.[8]
Part 4: Considerations for Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl bromides without strong electron-withdrawing groups, understanding solvent effects in SNAr is crucial for broader synthetic applications.
Q7: If I were to attempt an SNAr reaction with a more activated derivative of this compound, why would a polar aprotic solvent be essential?
A7: In an SNAr reaction, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are ideal for SNAr reactions. They are polar enough to dissolve the reagents but lack acidic protons. This means they do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.[14]
-
Polar Protic Solvents (e.g., water, methanol): These solvents should generally be avoided for SNAr reactions. Their acidic protons will form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and drastically reduces its nucleophilicity and reactivity.[15]
Part 5: Data Summary and Visualization
To facilitate your decision-making, the following table summarizes the key properties and common applications of various solvents for reactions with this compound.
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Common Use Cases for Aryl Bromides | Key Considerations |
| Toluene | Aprotic, Nonpolar | 2.4 | 111 | Suzuki Coupling | Good for dissolving organics; requires a co-solvent or phase-transfer catalyst for inorganic bases.[16] |
| 1,4-Dioxane | Aprotic, Polar | 2.2 | 101 | Suzuki Coupling | Miscible with water, making it excellent for biphasic reactions with aqueous bases.[4][8] |
| THF | Aprotic, Polar | 7.6 | 66 | Suzuki Coupling | Lower boiling point may limit reaction temperature.[3][4] |
| DMF | Aprotic, Polar | 36.7 | 153 | Heck, Suzuki | High boiling point, good solvating power. Can be difficult to remove.[1][17] |
| Acetonitrile | Aprotic, Polar | 37.5 | 82 | Suzuki Coupling | Can influence reaction selectivity in some cases.[6][18] Lower boiling point. |
| Water | Protic, Polar | 80.1 | 100 | Co-solvent in Suzuki | Excellent for dissolving inorganic bases. Can promote protodeboronation.[3][9] |
Visualizing the Solvent Selection Process
The following workflow provides a general decision-making framework for selecting a solvent system for a Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for Suzuki coupling solvent selection.
Part 6: Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic System
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the inorganic base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to the flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required, e.g., PPh₃, 0.04 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Solvent Addition: Add degassed DMF (5 mL) to the tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitoring and Workup: Follow a similar procedure to the Suzuki coupling for monitoring and workup, using an appropriate solvent for extraction.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Ch 8 : Solvent Effects - University of Calgary.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate.
- Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-boronobenzoate - Benchchem.
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University.
- Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling... - ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.
- ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Methyl 3-bromo-4-methylbenzoate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to resolving challenges in palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-4-methylbenzoate. This guide provides in-depth, question-and-answer-based troubleshooting for common issues leading to low conversion and suboptimal reaction outcomes. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to enhance your experimental success.
Understanding the Substrate: this compound
This compound presents a unique set of challenges in cross-coupling reactions. The presence of an electron-withdrawing ester group and a sterically influential methyl group ortho to the bromine can significantly impact reactivity. This guide will focus primarily on Suzuki-Miyaura coupling, as it is one of the most common C-C bond-forming reactions, but the principles discussed are often applicable to other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low conversion. What are the first things I should check?
A1: Low conversion is a common issue that can often be traced back to fundamental aspects of the reaction setup. A systematic evaluation of your reagents and conditions is the most effective starting point.
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Inadequate inert gas purging is a frequent cause of catalyst deactivation. Ensure your flask is thoroughly flame-dried, and the solvent is rigorously degassed. A minimum of three evacuate-backfill cycles with argon or high-purity nitrogen is recommended before adding the catalyst.[1][2]
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[2] Using fresh, high-purity boronic acid is crucial. If you suspect degradation, consider converting the boronic acid to a more stable pinacol ester.[2]
-
Solvent and Base: Ensure you are using anhydrous, degassed solvents. The purity of the base is also critical; older bases may have absorbed moisture or carbon dioxide from the air.[2][3]
-
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[2] Using fresh catalyst and ligand is a simple way to rule out this variable.
Q2: I've confirmed my basic setup is correct, but the conversion is still poor. Could the choice of catalyst and ligand be the issue?
A2: Absolutely. The electronic and steric properties of your substrate demand careful consideration of the catalyst system. This compound is an electron-deficient aryl bromide with some steric hindrance from the ortho-methyl group, influencing the oxidative addition step.
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, it may not be active enough for this substrate. Consider using more modern, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition of the aryl bromide to the palladium center.[4][5] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand often provide better results.[6]
-
Ligand Selection:
-
For Steric Hindrance: The methyl group ortho to the bromine can hinder the approach of the catalyst. Bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other biarylphosphines can be highly effective for sterically hindered substrates.[7][8] These ligands promote the formation of a monoligated palladium species, which is highly active in oxidative addition.[9]
-
For Electron-Deficient Aryl Halides: While electron-withdrawing groups on the aryl halide generally promote oxidative addition, a well-chosen ligand is still critical to balance the entire catalytic cycle.[9]
-
Below is a table summarizing potential catalyst systems for your consideration:
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, classic catalyst. | May lack sufficient activity for this substrate. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for sterically hindered and electron-deficient aryl bromides.[7][8] | Higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Broad substrate scope, high activity. | Air-sensitive ligand. |
| [Pd(allyl)Cl]₂ / cataCXium® A | NHC-based | Highly active, good for challenging substrates. | May require specific reaction conditions. |
Experimental Protocol: Catalyst System Screening
A small-scale screening of different catalyst/ligand combinations is a highly effective way to identify the optimal system for your specific reaction.
-
Setup: Prepare several small reaction vials, each charged with this compound (e.g., 0.1 mmol), the boronic acid partner (1.2 equivalents), and the chosen base (2-3 equivalents).
-
Inert Atmosphere: Place the vials in a glovebox or use a Schlenk line to establish an inert atmosphere.
-
Catalyst/Ligand Addition: To each vial, add a different pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (4 mol%).
-
Solvent and Reaction: Add the degassed solvent, seal the vials, and run the reactions at your standard temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to compare conversion rates.
Q3: What is the role of the base in this reaction, and how do I choose the right one?
A3: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3][6] The choice of base can significantly impact the reaction's success, especially when dealing with substrates that have base-sensitive functional groups like esters.
-
Common Bases:
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and often effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective in some cases.[3]
-
Phosphates (K₃PO₄): A strong base that is often used for challenging couplings.
-
Fluorides (KF, CsF): Can be effective, particularly when dealing with base-sensitive functional groups, as they are milder.[6]
-
Hydroxides (NaOH, KOH) and Alkoxides (KOtBu): Stronger bases that can accelerate the reaction but may also promote side reactions, including hydrolysis of the methyl ester on your substrate.[3][10]
-
Troubleshooting Base Selection:
If you are observing low conversion or side products, consider the following:
-
Base Strength: If using a weaker base like Na₂CO₃, switching to a stronger one like K₃PO₄ or Cs₂CO₃ might improve the rate of transmetalation.[10]
-
Ester Hydrolysis: If you are seeing significant hydrolysis of the methyl ester to the corresponding carboxylic acid, a milder base like KF might be a better choice.[6]
-
Solubility: The solubility of the base can be a factor. K₃PO₄ is often used as a fine powder to maximize its surface area.
Q4: Could the solvent and reaction temperature be contributing to the low yield?
A4: Yes, both solvent and temperature are critical parameters that influence reaction kinetics and catalyst stability.[11][12]
-
Solvent Choice:
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[13] They are generally good at dissolving the reactants and catalyst.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[14]
-
Solvent Effects on Reactivity: The polarity of the solvent can influence the rate-determining step.[13] For some systems, a more polar solvent can accelerate the reaction.[15]
-
-
Temperature:
-
General Range: Most Suzuki couplings are run at elevated temperatures, typically between 80 °C and 110 °C.[16]
-
Too Low: Insufficient temperature can lead to slow reaction rates and incomplete conversion.
-
Too High: Excessive heat can cause catalyst decomposition, leading to the formation of palladium black and a loss of catalytic activity. It can also promote side reactions.
-
Troubleshooting Workflow for Conditions:
If you suspect your conditions are suboptimal, a systematic approach is best.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - American Chemical Society.
- Suzuki Coupling - Organic Chemistry Portal.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. vapourtec.com [vapourtec.com]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Crude Methyl 3-bromo-4-methylbenzoate
Welcome to the technical support guide for identifying impurities in crude Methyl 3-bromo-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify common impurities encountered during the synthesis and analysis of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development processes.
Introduction: The Origin of Impurities
The purity of this compound is critical for its downstream applications, particularly in pharmaceutical synthesis where even trace impurities can have significant impacts on reaction outcomes, biological activity, and safety profiles. Impurities in the crude product typically originate from two main sources: the synthetic route chosen and the subsequent work-up and purification procedures. The two most common synthetic pathways to this compound are:
-
Fischer Esterification of 3-bromo-4-methylbenzoic acid: This method involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
-
Electrophilic Bromination of Methyl p-toluate: This route involves the direct bromination of the aromatic ring of Methyl p-toluate.
Understanding the potential side reactions and unreacted starting materials from these routes is the first step in effective impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my crude this compound?
The most common impurities are highly dependent on the synthetic route employed.
-
From Fischer Esterification: The most likely impurity is the unreacted starting material, 3-bromo-4-methylbenzoic acid . Due to the equilibrium nature of the Fischer esterification, some starting material may remain even after extended reaction times.[1][2]
-
From Bromination of Methyl p-toluate: You may find unreacted Methyl p-toluate . Additionally, regioisomers such as Methyl 2-bromo-4-methylbenzoate and poly-brominated species like Methyl 3,5-dibromo-4-methylbenzoate can be formed.[3] Side-chain bromination can also occur, leading to Methyl 3-bromo-4-(bromomethyl)benzoate .[4][5]
Q2: I see multiple spots on my TLC plate after running a reaction to synthesize this compound. What do they likely represent?
Multiple spots on a TLC plate are a clear indication of a mixture of compounds. The spot corresponding to your product, this compound, should be the major component. Other spots could be:
-
Starting Materials: Unreacted 3-bromo-4-methylbenzoic acid or Methyl p-toluate. The carboxylic acid will typically have a lower Rf value than the ester product.
-
Isomeric Byproducts: If you used the bromination route, you might have isomeric products that may or may not be easily separable by TLC from the desired product.
-
Poly-brominated Byproducts: These are generally less polar than the mono-brominated product and will have a higher Rf value.
Q3: How can I best store my crude this compound to prevent degradation?
While this compound is relatively stable, it is good practice to store it in a cool, dark, and dry place.[6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.
Troubleshooting Guides
Guide 1: Interpreting Unexpected Peaks in ¹H NMR Spectra
An ¹H NMR spectrum is one of the most powerful tools for identifying impurities. Below is a table of expected chemical shifts for the product and common impurities.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Ar-H | 8.23, 7.90, 7.33 | s, d, d |
| -OCH₃ | 3.94 | s | |
| Ar-CH₃ | 2.48 | s | |
| 3-bromo-4-methylbenzoic acid | Ar-H, -COOH | Similar to product, but with a broad singlet for the carboxylic acid proton (>10 ppm) | |
| Methyl p-toluate | Ar-H | ~7.87, ~7.20 | d, d |
| -OCH₃ | ~3.85 | s | |
| Ar-CH₃ | ~2.38 | s | |
| Methyl 3,5-dibromo-4-methylbenzoate | Ar-H | Aromatic protons will show different splitting patterns and integration. | |
| Methyl 3-bromo-4-(bromomethyl)benzoate | -CH₂Br | ~4.5 | s |
Troubleshooting Workflow for Unexpected NMR Peaks
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. chembk.com [chembk.com]
Validation & Comparative
"comparative reactivity of Methyl 3-bromo-4-methylbenzoate vs Methyl 4-bromo-3-methylbenzoate"
An In-Depth Guide to the Comparative Reactivity of Methyl 3-bromo-4-methylbenzoate and Methyl 4-bromo-3-methylbenzoate
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Positional isomers, while seemingly similar, can exhibit profoundly different chemical behaviors. This guide provides a detailed comparative analysis of the reactivity of two such isomers: this compound and Methyl 4-bromo-3-methylbenzoate. We will dissect the electronic and steric factors governing their reactivity and provide experimental context for their application in key organic transformations.
Structural and Electronic Foundations of Reactivity
The distinct reactivity of these two isomers originates from the unique electronic environment on the aromatic ring, created by the interplay of three substituents: a methyl group (-CH₃), a bromo group (-Br), and a methyl ester group (-COOCH₃).
-
Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic attack through inductive effects and hyperconjugation. It is an ortho, para-director.
-
Bromo Group (-Br): A halogen that exhibits a dual nature. It is electron-withdrawing via induction (deactivating) but electron-donating via resonance, making it an ortho, para-director. Overall, it is considered a deactivator.[1][2]
-
Methyl Ester Group (-COOCH₃): A strongly electron-withdrawing group (EWG) that deactivates the ring through both inductive and resonance effects. It is a meta-director.[1][3]
The cumulative influence of these groups on each isomer dictates the preferred sites of reaction and the overall reaction rates.
| Isomer | Structure | Analysis of Substituent Effects |
| This compound | ![]() | The activating -CH₃ group at C4 and the deactivating -Br group at C3 work in concert with the meta-directing -COOCH₃ group at C1. The most activated position for electrophilic attack is C5, which is ortho to the activating methyl group and meta to the deactivating ester. |
| Methyl 4-bromo-3-methylbenzoate | ![]() | The activating -CH₃ group at C3 strongly directs incoming electrophiles to the C2 (ortho), C4 (ortho, blocked), and C6 (para) positions. The -Br at C4 directs to C5 (ortho). The -COOCH₃ group directs to C5 (meta). The most probable sites for electrophilic attack are C2, C5, and C6, driven primarily by the activating methyl group.[1] |
Comparative Reactivity in Key Synthetic Transformations
The subtle structural differences between the two isomers lead to significant divergences in their behavior in common synthetic reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its efficiency is highly sensitive to the steric and electronic environment of the aryl halide.[4][5][6] The key step affected is the oxidative addition of the palladium catalyst to the carbon-bromine bond.
Comparative Analysis:
-
This compound: The bromine atom at the C3 position is flanked by substituents at C2 (the ester-bearing carbon) and C4 (the methyl group). This creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex, potentially leading to slower reaction rates or requiring more forcing conditions.
-
Methyl 4-bromo-3-methylbenzoate: The bromine atom is at the C4 position. This position is sterically less encumbered, with only one adjacent substituent (the methyl group at C3). This greater accessibility facilitates the crucial oxidative addition step, making this isomer the more reactive partner in palladium-catalyzed cross-coupling reactions.[7][8]
Predicted Performance Data:
| Isomer | Predicted Suzuki Coupling Reactivity | Governing Factor | Expected Yield |
| This compound | Lower | High Steric Hindrance at C-Br | Moderate to Good (may require optimized catalyst/ligand system) |
| Methyl 4-bromo-3-methylbenzoate | Higher | Low Steric Hindrance at C-Br | Good to Excellent |
Experimental Protocol: Typical Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system for assessing the reactivity of the two isomers under identical conditions.
Reagents:
-
Aryl Bromide (Isomer 1 or 2) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/H₂O (4:1 mixture, 5 mL)
Procedure:
-
Vessel Preparation: Add the aryl bromide, arylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Predicted outcomes for electrophilic aromatic substitution (nitration).
Conclusion: A Tale of Two Isomers
While separated only by the transposition of a methyl and bromo group, this compound and Methyl 4-bromo-3-methylbenzoate exhibit distinct chemical personalities.
-
For palladium-catalyzed cross-coupling reactions , Methyl 4-bromo-3-methylbenzoate is the superior substrate due to the reduced steric hindrance around the carbon-bromine bond, facilitating easier oxidative addition.
-
For electrophilic aromatic substitution , This compound offers greater regioselectivity, reliably yielding a single major product due to the convergent directing effects of its substituents. In contrast, Methyl 4-bromo-3-methylbenzoate is more likely to produce a mixture of isomers.
This guide underscores the principle that a thorough understanding of steric and electronic effects is paramount for any synthetic chemist. The judicious choice between these isomers, based on the desired transformation, can save significant time in optimization and purification, ultimately accelerating the path to the target molecule.
References
- Benchchem. (n.d.). Synthesis routes of this compound.
- ChemicalBook. (2024). This compound | 104901-43-1.
- ChemBK. (2024). This compound.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Benchchem. (n.d.). Ethyl 4-bromo-3-methylbenzoate | High Purity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis.
- Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95 148547-19-7.
- Echemi. (n.d.). This compound.
- Smolecule. (n.d.). Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Homework.Study.com. (n.d.). Why does the electrophilic aromatic substitution of methyl benzoate using E^+ as an electrophile does not go to completion?.
- Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Amerigo Scientific. (n.d.). Methyl 4-bromo-3-methylbenzoate (95%).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
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A Comparative Guide to the Suzuki Coupling Reactivity of Bromo-methylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The Decisive Interplay of Electronic and Steric Effects
The reactivity of an aryl halide in the Suzuki coupling is predominantly governed by the kinetics of the oxidative addition step, which is often rate-determining. This crucial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The facility of this process is dictated by a delicate balance of electronic and steric factors inherent to the aryl halide substrate.
Electronic Effects: The Activating Nature of the Methoxycarbonyl Group
The methoxycarbonyl (-COOCH₃) group is moderately electron-withdrawing. This property enhances the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the oxidative addition of the electron-rich palladium(0) catalyst. Aryl halides substituted with electron-withdrawing groups are generally more reactive in the oxidative addition step of the Suzuki coupling.[1] This electronic activation is a common feature across all three bromo-methylbenzoate isomers. The position of the ester group, however, subtly modulates this effect. In the para and ortho isomers, the electron-withdrawing influence is more pronounced due to the contribution of resonance structures that delocalize electron density away from the C-Br bond.
Steric Hindrance: The Ortho Effect
Steric hindrance plays a crucial, and often dominant, role in determining the reactivity of substituted aryl halides. The sheer bulk of substituents near the reaction center can impede the approach of the palladium catalyst, thereby increasing the activation energy of the oxidative addition step. This "ortho effect" is the most significant differentiating factor among the bromo-methylbenzoate isomers.
Comparative Reactivity Analysis: A Clear Hierarchy
Based on the interplay of the aforementioned electronic and steric factors, a clear trend in the reactivity of the bromo-methylbenzoate isomers can be predicted:
para > meta >> ortho
para-Bromo-methylbenzoate: The Most Reactive Isomer
The para isomer is anticipated to be the most reactive of the three. The methoxycarbonyl group at the para position exerts a strong electron-withdrawing effect, activating the C-Br bond for oxidative addition. Crucially, this isomer experiences minimal steric hindrance, allowing for facile approach of the palladium catalyst.
meta-Bromo-methylbenzoate: Intermediate Reactivity
The meta isomer exhibits intermediate reactivity. The electron-withdrawing effect of the methoxycarbonyl group is still present, albeit slightly attenuated compared to the para isomer as it operates primarily through an inductive effect. The steric environment around the bromine atom is relatively unencumbered, similar to the para isomer.
ortho-Bromo-methylbenzoate: The Least Reactive Isomer
The ortho isomer is, by a significant margin, the least reactive. While electronically activated, the profound steric hindrance imposed by the adjacent methoxycarbonyl group severely obstructs the palladium catalyst's access to the C-Br bond. This steric impediment dramatically slows down the rate of oxidative addition, often necessitating more forcing reaction conditions, specialized bulky phosphine ligands, or advanced catalyst systems to achieve reasonable yields.[2][3]
Experimental Data Insights
While a direct comparative study is lacking, the literature provides numerous examples of Suzuki couplings with these isomers, which, when considered collectively, support the predicted reactivity trend. For instance, the coupling of ortho-substituted aryl bromides is frequently cited as a challenging transformation requiring specialized and bulky ligands to overcome steric hindrance.[2][3] In contrast, meta- and para-substituted aryl bromides with electron-withdrawing groups are generally considered good substrates for Suzuki coupling under standard conditions.
| Isomer | Structure | Predicted Reactivity | Key Influencing Factors |
| Methyl 4-bromobenzoate (para) | High | Strong electronic activation from the para -COOCH₃ group and minimal steric hindrance. | |
| Methyl 3-bromobenzoate (meta) | Moderate | Moderate electronic activation and minimal steric hindrance. | |
| Methyl 2-bromobenzoate (ortho) | Low | Significant steric hindrance from the adjacent -COOCH₃ group impeding catalyst approach. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromo-methylbenzoate isomer with an arylboronic acid. Note that for the ortho isomer, optimization of the catalyst, ligand, and reaction conditions will likely be necessary.
Materials:
-
Bromo-methylbenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-methylbenzoate isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of the aryl halide (bromo-methylbenzoate) to the active Pd(0) catalyst. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Conclusion
The reactivity of bromo-methylbenzoate isomers in Suzuki-Miyaura coupling is a clear illustration of the fundamental principles of electronic and steric effects in organic chemistry. The para isomer stands out as the most reactive due to favorable electronic activation and minimal steric hindrance. The meta isomer exhibits moderate reactivity, while the ortho isomer is significantly less reactive due to profound steric hindrance. For drug development professionals and synthetic chemists, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. While standard conditions are often sufficient for the para and meta isomers, the successful coupling of the ortho isomer will likely necessitate the use of specialized catalyst systems designed to overcome steric challenges.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358–3366. [Link]
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Improvements in the Methodology. Journal of the American Chemical Society, 2002, 124(7), 1162–1163. [https://doi.org/10.1021/ja017319+] ([Link])
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43(14), 1871–1876. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link]
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Navigating the Biaryl Landscape: A Comparative Guide to Alternatives for Methyl 3-bromo-4-methylbenzoate
A Senior Application Scientist's Guide to Modern Cross-Coupling Strategies
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a foundational element of molecular construction. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The workhorse reagent, methyl 3-bromo-4-methylbenzoate, has long served as a reliable electrophilic partner in numerous cross-coupling reactions. However, the evolving demands of modern synthesis—greater efficiency, broader functional group tolerance, milder conditions, and greener profiles—necessitate a critical evaluation of alternative reagents and strategies. This guide provides an in-depth, data-driven comparison of alternatives, moving beyond a simple list to explain the "why" behind experimental choices.
Beyond the Bromo-Benzoate: Re-evaluating the Electrophile
While aryl bromides are effective, their reactivity profile is not always optimal. Alternative electrophiles can offer distinct advantages in specific contexts.
Aryl Triflates and Tosylates: These sulfonates are often more reactive than the corresponding bromides, enabling couplings at lower temperatures or with less active catalysts.[2] This is particularly advantageous for substrates sensitive to harsh conditions. However, their synthesis from the corresponding phenols can add a step to the overall sequence.[3]
Aryl Chlorides: From a cost and availability standpoint, aryl chlorides are highly attractive. Historically, their low reactivity posed a significant challenge. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides increasingly routine.[4][5][6]
"Greener" Alternatives: Emerging strategies aim to circumvent the use of halogenated arenes altogether. Arenols (phenols) and their derivatives are being explored as coupling partners through C-O activation.[7] Decarboxylative coupling, where a carboxylic acid is used as a surrogate for an organometallic reagent, also represents a more atom-economical approach.[8][9][10]
The Nucleophilic Partner: A Universe of Organometallic Reagents
The choice of the nucleophilic coupling partner is arguably the most critical decision in biaryl synthesis, dictating the reaction mechanism and overall efficiency.
The Suzuki-Miyaura Coupling: Boron-Based Reagents
The Suzuki-Miyaura reaction is the most widely used cross-coupling method due to the generally low toxicity and high stability of boron reagents.[11][12]
Boronic Acids vs. Boronic Esters: This is a classic trade-off between reactivity and stability.[13]
-
Boronic Acids: Generally more reactive, often leading to faster reaction times.[14][15] However, they are susceptible to protodeboronation and can be challenging to purify.[13]
-
Boronic Esters (e.g., Pinacol Esters): Offer superior stability, making them easier to handle, purify, and store.[13][14] While sometimes less reactive, this can be overcome with appropriate catalyst and base selection.[16]
Potassium Organotrifluoroborates (R-BF3K): These reagents exhibit excellent stability and are often crystalline, free-flowing solids.[17][18][19] They are readily prepared from boronic acids and can participate in a wide range of cross-coupling reactions.[20][21]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are a revolutionary class of protected boronic acids.[22][23][24] They are exceptionally stable to a wide range of reaction conditions, including chromatography, yet are readily deprotected under mild basic conditions to reveal the reactive boronic acid.[22][25][26] This unique property enables iterative cross-coupling strategies for the synthesis of complex molecules.[25][26]
Comparative Performance of Boron Reagents in Suzuki-Miyaura Coupling
| Reagent Class | Reactivity | Stability & Handling | Purification | Key Advantage |
| Boronic Acids | High | Moderate to Low | Challenging | High reactivity, atom economical |
| Boronic Esters | Moderate to High | High | Straightforward | Excellent stability, ease of handling |
| Organotrifluoroborates | High | High | Straightforward | Crystalline solids, high stability |
| MIDA Boronates | Low (Protected) | Very High | Straightforward | Enables iterative cross-coupling |
The Stille Coupling: Organostannanes
The Stille reaction, utilizing organotin reagents, is known for its exceptional functional group tolerance and insensitivity to moisture and air.[6][27] A wide variety of organostannanes are commercially available or readily synthesized.[27] The primary drawback is the toxicity of tin compounds, which requires careful handling and purification to remove tin byproducts. Aryl triflates and bromides are common electrophilic partners.[27]
The Negishi Coupling: Organozincs
Organozinc reagents, employed in the Negishi coupling, are among the most reactive organometallic nucleophiles.[28][29] This high reactivity allows for the coupling of less reactive electrophiles, such as aryl chlorides, often under mild conditions.[29][30][31] The development of specialized ligands has expanded the scope to include sterically hindered substrates.[32] However, organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring inert atmosphere techniques.
Conceptual Workflow for Biaryl Synthesis via Cross-Coupling
Caption: Selection of coupling partners for biaryl synthesis.
Modern Frontiers: C-H Activation
A paradigm shift in biaryl synthesis is the move towards C-H activation, which avoids the pre-functionalization of one of the aromatic partners.[1][33] This strategy offers a more atom- and step-economical route to biaryls.[7][34] Transition metal-catalyzed C-H arylation methodologies are now recognized as a sustainable alternative to traditional cross-coupling reactions.[1][33] While challenges in regioselectivity and substrate scope remain, the field is rapidly advancing, with directing groups often employed to control the site of C-H functionalization.
Decision Matrix for Selecting a Biaryl Synthesis Strategy
Caption: Decision-making flowchart for biaryl synthesis methods.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are representative protocols for the Suzuki-Miyaura, Stille, and Negishi couplings.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
Rationale: This protocol utilizes a standard palladium catalyst and a common boronic acid. The choice of a phosphine ligand is crucial for efficient catalysis.[35]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of an Aryl Bromide with Phenyltributyltin
Rationale: This protocol demonstrates the use of an organostannane. The reaction is often performed under anhydrous conditions with a palladium(0) source.
Materials:
-
This compound
-
Phenyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) followed by phenyltributyltin (1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the crude product by column chromatography, taking care to remove tin byproducts.
Protocol 3: Negishi Coupling of an Aryl Bromide with Phenylzinc Chloride
Rationale: This protocol involves the in situ preparation of the organozinc reagent, highlighting the need for strictly anhydrous and anaerobic conditions.
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (a biarylphosphine ligand)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: Part A: Preparation of Phenylzinc Chloride
-
To a flame-dried flask under argon, add anhydrous THF (5 mL) and cool to -78 °C.
-
Add bromobenzene (1.1 mmol) followed by the dropwise addition of n-BuLi (1.1 mmol). Stir for 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 mmol) in anhydrous THF (3 mL).
-
Transfer the ZnCl₂ solution to the aryllithium solution at -78 °C via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.
Part B: Cross-Coupling
-
In another flame-dried flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and SPhos (0.02 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL).
-
Transfer the freshly prepared phenylzinc chloride solution to the flask containing the aryl bromide and catalyst via cannula.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion
The synthesis of biaryls has evolved far beyond a single, standard protocol. While this compound remains a valuable building block, a modern synthetic chemist must be adept at selecting from a diverse toolbox of alternative reagents and strategies. The choice between Suzuki, Stille, and Negishi couplings, or even emerging C-H activation methods, hinges on a careful analysis of the specific substrate, desired functional group tolerance, scalability, and overall synthetic goals. Boron-based reagents, particularly the highly stable and versatile MIDA boronates, offer a powerful platform for complex molecule synthesis, while advances in catalysis continue to make less reactive electrophiles like aryl chlorides viable and cost-effective partners. By understanding the underlying principles and practical nuances of each approach, researchers can navigate the biaryl landscape with greater precision and efficiency.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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A Comparative Guide to the Structural Validation of Methyl 3-bromo-4-methylbenzoate Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 3-bromo-4-methylbenzoate and its derivatives are important intermediates in the synthesis of a range of pharmacologically active molecules.[1][2] Ensuring the correct regiochemistry and overall structure of these building blocks is paramount to the success of a synthetic route and the ultimate biological activity of the target compound.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound, a representative molecule of its class. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering experimental insights and data to support a comprehensive validation strategy.
The Imperative of Orthogonal Structural Verification
In the synthesis of substituted aromatic compounds like this compound, the possibility of isomeric impurities is a significant concern. For instance, bromination of methyl 4-methylbenzoate could potentially lead to isomers other than the desired 3-bromo product. Relying on a single analytical technique can sometimes be misleading. Therefore, a multi-pronged approach using orthogonal techniques—methods that measure different physical properties of the molecule—is essential for unambiguous structural elucidation.
This guide will explore how the synergistic use of NMR, MS, and X-ray Crystallography provides a self-validating system for the structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to resolve specific structural questions. For this compound, the key questions are:
-
Does the molecule contain the expected functional groups (methyl ester, aromatic ring, methyl group)?
-
What is the substitution pattern on the aromatic ring?
-
Are there any isomeric impurities?
To answer these, a standard suite of NMR experiments is employed, starting with ¹H and ¹³C NMR, and potentially including 2D techniques like COSY and HSQC for more complex derivatives.
Experimental Protocol: ¹H and ¹³C NMR of this compound
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Comparison
The expected and reported ¹H NMR data for this compound provide a clear fingerprint of the molecule.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm)[4] | Multiplicity | Integration | Coupling Constant (J) |
| Ar-H (ortho to COOCH₃) | ~8.1-8.3 | 8.23 | s | 1H | - |
| Ar-H (meta to COOCH₃) | ~7.8-8.0 | 7.90 | d | 1H | ~8 Hz |
| Ar-H (ortho to CH₃) | ~7.2-7.4 | 7.33 | d | 1H | ~8 Hz |
| OCH₃ | ~3.9 | 3.94 | s | 3H | - |
| Ar-CH₃ | ~2.4-2.5 | 2.48 | s | 3H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165-167 | Typical for an ester carbonyl. |
| C-Br | 120-125 | Aromatic carbon attached to bromine. |
| C-COOCH₃ | 130-135 | Quaternary carbon attached to the ester. |
| C-CH₃ | 140-145 | Quaternary carbon attached to the methyl group. |
| Ar-CH | 128-135 | Aromatic CH carbons. The specific shifts depend on the positions relative to the substituents. |
| OCH₃ | 51-53 | Methyl ester carbon. |
| Ar-CH₃ | 20-22 | Aromatic methyl carbon. |
The number of signals in the ¹³C NMR spectrum is a crucial piece of evidence. For the expected structure, nine distinct carbon signals should be observed. Any deviation from this would suggest the presence of isomers or impurities.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For halogenated compounds, the isotopic pattern is a particularly powerful diagnostic tool.
Causality Behind Experimental Choices in MS
The primary goals of using mass spectrometry for this analysis are:
-
To confirm the molecular weight of this compound.
-
To observe the characteristic isotopic pattern of bromine.
-
To analyze the fragmentation pattern to support the proposed structure.
Electron Ionization (EI) is a common technique that provides detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion with minimal fragmentation.
Experimental Protocol: ESI-MS of this compound
1. Sample Preparation:
- Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
2. Data Acquisition:
- Infuse the sample into an ESI-mass spectrometer.
- Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Comparison
The molecular weight of this compound (C₉H₉BrO₂) is 228.97 g/mol . Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of peaks of almost equal intensity separated by 2 m/z units.[5]
Table 3: Expected and Reported Mass Spectrometry Data for this compound
| Ion | Expected m/z | Reported m/z[4] | Key Feature |
| [M+H]⁺ (with ⁷⁹Br) | 229.98 | 231.0 (as M+H) | Isotopic peak for ⁷⁹Br |
| [M+H]⁺ (with ⁸¹Br) | 231.98 | Not explicitly reported, but expected | Isotopic peak for ⁸¹Br |
The fragmentation pattern in EI-MS would be expected to show losses of characteristic neutral fragments:
-
Loss of •OCH₃ (31 Da): leading to the acylium ion [M-31]⁺.
-
Loss of •COOCH₃ (59 Da): leading to the brominated toluene cation [M-59]⁺.
The presence of these fragments would provide strong corroborating evidence for the methyl ester functionality and the overall structure.
X-ray Crystallography: The Definitive Solid-State Structure
When a compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure in the solid state.[6] This technique can definitively resolve any questions of regiochemistry and stereochemistry.
Causality Behind Experimental Choices in X-ray Crystallography
The goal of this experiment is to obtain a high-quality single crystal of this compound to:
-
Unequivocally determine the connectivity of all atoms.
-
Precisely measure bond lengths and angles.
-
Analyze the packing of molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
- Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is a common method for growing single crystals.
2. Data Collection:
- A suitable crystal is mounted on a diffractometer.
- The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
3. Structure Solution and Refinement:
- The diffraction data is used to solve the crystal structure, typically using direct methods.
- The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Data Interpretation and Comparison
While a crystal structure for this compound is not publicly available, the analysis of related structures, such as methyl 4-bromo-3-hydroxybenzoate, demonstrates the power of this technique.[7] An X-ray structure of this compound would be expected to confirm:
-
The planar nature of the benzene ring.
-
The substitution pattern of the bromo, methyl, and methyl ester groups.
-
The conformation of the methyl ester group relative to the aromatic ring.
The data obtained would serve as the ultimate proof of structure, validating the interpretations from NMR and MS.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives, emphasizing the interplay between the different analytical techniques.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound derivatives is a critical step in their use as synthetic intermediates. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for unambiguous structure determination. NMR provides detailed information about the molecular framework, MS confirms the molecular weight and elemental composition, and X-ray crystallography offers definitive proof of the three-dimensional structure. By integrating the data from these orthogonal techniques, researchers can have the highest level of confidence in the structure of their compounds, ensuring the integrity and reproducibility of their scientific work.
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- PubMed. (n.d.). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate.
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Introduction: The Analytical Imperative for Methyl 3-bromo-4-methylbenzoate
An In-Depth Technical Guide to the LC-MS Analysis of Methyl 3-bromo-4-methylbenzoate Reaction Mixtures
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships that underpin robust analytical method development. We will explore experimental choices, present comparative data, and offer a validated protocol to ensure scientific integrity and reliable, reproducible results.
This compound (MW: 229.07 g/mol ) is a crucial intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] Its production, typically via the electrophilic bromination of methyl 4-methylbenzoate, requires precise monitoring to maximize yield and minimize impurities.[3] The reaction mixture is a complex matrix containing the starting material, the desired product, potential isomeric byproducts (e.g., methyl 2-bromo-4-methylbenzoate), and di-substituted species.
Effective in-process control and final product quality assessment hinge on an analytical method that can separate and quantify these closely related aromatic compounds. LC-MS is the technique of choice, offering the high sensitivity and specificity needed for this task.[4][5] This guide compares key parameters in LC-MS method development to provide a framework for creating a robust, fit-for-purpose assay.
Foundational Strategy: The Analytical Workflow
A successful analysis is not merely the execution of steps but a well-considered strategy. The workflow for analyzing these reaction mixtures involves several critical decision points, each impacting the quality of the final data.
Caption: High-level workflow for LC-MS analysis of reaction mixtures.
Comparative Analysis of Chromatographic Conditions
The quality of separation is paramount. Here, we compare two common reversed-phase columns and mobile phase compositions, explaining the rationale behind each choice.
Column Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase chemistry is critical for achieving selectivity between structurally similar aromatic isomers.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. For the target analytes, a C18 column provides good retention and is an excellent starting point.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity mechanism. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of the analytes. This can significantly improve the resolution between isomers where simple hydrophobicity differences are minimal.
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier in the mobile phase affects selectivity and elution strength.
-
Acetonitrile (ACN): Generally provides lower backpressure and is an excellent solvent for many organic molecules.
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and different interaction mechanisms (e.g., hydrogen bonding).
For MS detection, a volatile buffer like formic acid is typically added at a low concentration (0.1%) to aid ionization and improve peak shape.[6][7]
Performance Comparison Data
The following table summarizes the performance of four different methods on a hypothetical reaction mixture containing Methyl 4-methylbenzoate (Starting Material, SM), this compound (Product, P), and an isomeric impurity, Methyl 2-bromo-4-methylbenzoate (Impurity, IMP).
| Method | Column | Mobile Phase B | Resolution (P / IMP) | Product Peak Tailing Factor | Notes |
| A | C18, 100 x 2.1 mm, 2.7 µm | Acetonitrile | 1.4 | 1.3 | Poor resolution, indicating co-elution risk. |
| B | C18, 100 x 2.1 mm, 2.7 µm | Methanol | 1.6 | 1.2 | Slightly improved resolution over Method A. |
| C | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm | Acetonitrile | 2.5 | 1.1 | Optimal. Baseline separation achieved due to π-π interactions. |
| D | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm | Methanol | 2.2 | 1.1 | Good separation, but slightly less resolution than with ACN. |
Mass Spectrometry Detection: A Tale of Two Ionization Sources
For non-polar, low-molecular-weight compounds like this compound, the choice of ionization source can dramatically impact sensitivity.
-
Electrospray Ionization (ESI): The most common technique, ideal for polar and ionizable compounds. It can work for this analyte, especially in the presence of an acid modifier, but may not be the most efficient.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): Often superior for less polar, neutral molecules of lower molecular weight.[8] APCI involves a gas-phase ionization process that is generally more robust and less susceptible to matrix effects for this compound class.
Comparative Rationale: While ESI is a default for many labs, an APCI source is predicted to yield a 5-10 fold increase in signal intensity for the primary analytes in this mixture, leading to lower limits of detection (LOD) and quantification (LOQ).
A key feature in the mass spectrum of brominated compounds is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a powerful tool for confirming the identity of brominated species.[9][10][11]
Caption: Decision logic for selecting the optimal ionization source.
A Validated Protocol for In-Process Reaction Monitoring
This protocol is built on the principles discussed above and represents a self-validating system for generating trustworthy data. Method validation should be performed according to ICH or internal guidelines to establish linearity, accuracy, precision, and robustness.[12][13][14]
Reagents and Materials
-
Acetonitrile (LC-MS Grade)
-
Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Reference Standards: this compound, Methyl 4-methylbenzoate
Sample Preparation
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench in 990 µL of a 50:50 Acetonitrile/Water mixture (a 1:100 dilution).
-
Vortex for 30 seconds.
-
If necessary, centrifuge to pellet any solids.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS System Parameters
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography System | Standard requirement for separation. |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm | Optimal selectivity for aromatic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with MS-compatible additive. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with MS-compatible additive. |
| Gradient | 40% B to 95% B over 5 min | Efficiently elutes all components of interest. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS System | Single Quadrupole or Triple Quadrupole MS | |
| Ionization Source | APCI, Positive Ion Mode | Best sensitivity for this class of compounds.[8] |
| Corona Discharge | 4 µA | Standard starting point for APCI. |
| Source Temp. | 450 °C | Ensures efficient vaporization and ionization. |
| Scan Range | m/z 100-400 | Covers all expected reactants and products. |
| Key Ions (SIM) | m/z 151 (SM), m/z 229/231 (Product) | For targeted quantification and confirmation. |
System Suitability Test (SST)
Before analyzing samples, inject a standard mixture containing the starting material and product. The system is deemed suitable if:
-
Resolution between any critical pair > 2.0
-
Tailing factor for the product peak is between 0.9 and 1.5
-
Peak area reproducibility for 5 replicate injections is < 2.0% RSD
This SST ensures the system is performing correctly before committing to sample analysis, a cornerstone of a trustworthy protocol.
Conclusion
The successful LC-MS analysis of this compound reaction mixtures is not accidental; it is the result of deliberate, evidence-based choices. By selecting a Phenyl-Hexyl column, one can leverage π-π interactions to achieve superior resolution of critical isomers. Furthermore, employing an APCI source provides a significant sensitivity advantage for this less-polar analyte compared to the more common ESI. The provided protocol, grounded in these principles and incorporating a rigorous system suitability test, offers a robust and reliable framework for researchers in process development and quality control, ensuring data of the highest scientific integrity.
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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of Methyl 3-Bromo-4-Methylbenzoate
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a substance's purity is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method, offering direct quantification without the need for identical reference standards.[1][2] This guide provides an in-depth, comparative analysis of the qNMR methodology for the purity assessment of methyl 3-bromo-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the critical choice of internal standards and its impact on the accuracy and reliability of the results, grounded in established scientific principles and validated protocols.
The Principle of qNMR: A Foundation of Accuracy
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a nuclear magnetic resonance signal and the number of nuclei responsible for that signal.[2][3] When experimental conditions are carefully controlled, particularly ensuring full relaxation of all nuclei, NMR transitions from a qualitative structural elucidation tool to a highly precise and accurate quantitative technique.[1][4] This allows for the determination of the absolute purity or concentration of a sample by co-dissolving it with a certified internal standard of known purity and concentration.[5][6]
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity
-
analyte = this compound
-
std = Internal Standard
This guide will compare the use of two common internal standards, Maleic Acid and Dimethyl Sulfone (DMSO₂) , for the qNMR analysis of this compound.
The Critical Role of the Internal Standard
The selection of an appropriate internal standard is the cornerstone of a robust qNMR method.[7][8] An ideal internal standard should possess several key characteristics:
-
High Purity: Certified purity (≥99%) is essential to ensure accurate quantification.[7]
-
Chemical Stability: It must be stable and not react with the analyte, solvent, or trace impurities.[1][8]
-
Solubility: The standard must be fully soluble in the chosen deuterated solvent.[7]
-
Non-overlapping Signals: The NMR signals of the internal standard must be well-resolved from those of the analyte and any impurities.[7][9]
-
Simple Spectrum: A simple spectrum, ideally a sharp singlet, simplifies integration and reduces the chance of error.[1]
Experimental Design: A Comparative Study
This section details the experimental workflow for determining the purity of this compound using Maleic Acid and Dimethyl Sulfone as internal standards.
Materials and Methods
Analyte: this compound (Molar Mass: 229.07 g/mol )[10] Internal Standards:
-
Maleic Acid (Molar Mass: 116.07 g/mol )
-
Dimethyl Sulfone (DMSO₂) (Molar Mass: 94.13 g/mol ) Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Experimental Workflow Diagram
Caption: Workflow for comparative qNMR analysis.
Step-by-Step Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
For the first sample, add approximately 10 mg of accurately weighed Maleic Acid (Certified Reference Material).
-
For the second sample, add approximately 10 mg of accurately weighed Dimethyl Sulfone (Certified Reference Material) to a separate vial of the analyte.
-
Record all masses precisely.
-
Add approximately 0.75 mL of DMSO-d₆ to each vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solutions to separate 5 mm NMR tubes.
Causality: The internal standard method is chosen for its high accuracy, as both the analyte and standard are subjected to the exact same experimental conditions, minimizing errors.[6] Precise weighing is critical as it is a primary source of uncertainty in the final calculation.[11]
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer.
-
Critical Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation.[7][12]
-
Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.[7]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure spectral stability.
-
Causality: Failure to allow for full relaxation (insufficient d1 delay) is a common source of systematic error in qNMR, as signals with different T₁ values will be attenuated to different extents, leading to inaccurate integral ratios.[8]
3. Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significantly broadening the lines.[13]
-
Perform careful manual phasing and baseline correction to ensure accurate integration.[14]
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the singlet from the methyl ester protons (-OCH₃) is often a good choice. For the internal standards, the singlet from the two olefinic protons of maleic acid and the singlet from the six methyl protons of DMSO₂ are used.
Causality: Automated processing can sometimes lead to errors in phasing and baseline correction, especially in crowded spectra. Manual inspection and correction are crucial for achieving the highest accuracy.[15]
Data Presentation and Comparison
Chemical Structures and Quantifiable Protons
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"synthetic utility of Methyl 3-bromo-4-methylbenzoate versus its chloro-analogue"
An In-Depth Guide to the Synthetic Utility of Methyl 3-bromo-4-methylbenzoate Versus its Chloro-Analogue
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that influences reaction efficiency, scalability, and overall cost. Substituted aryl halides, such as this compound and its chloro-analogue, Methyl 3-chloro-4-methylbenzoate, are fundamental building blocks for constructing complex molecular architectures. While structurally similar, the seemingly minor difference between a bromine and a chlorine substituent has profound implications for their synthetic utility. This guide provides an in-depth comparison of these two reagents, focusing on their reactivity in palladium-catalyzed cross-coupling reactions, and offers field-proven insights to inform experimental design.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the physical properties of these two compounds. These characteristics can influence reaction setup, solvent choice, and purification methods.
| Property | This compound | Methyl 3-chloro-4-methylbenzoate |
| CAS Number | 104901-43-1[1][2] | 56525-63-4[3][4] |
| Molecular Formula | C₉H₉BrO₂[2] | C₉H₉ClO₂[3][4] |
| Molecular Weight | 229.07 g/mol [2][5] | 184.62 g/mol [3][4] |
| Appearance | Colorless to light orange/yellow liquid or solid[1][6] | White to almost white powder or lump[7] |
| Melting Point | 38-44 °C[1][2][8] | 28-29 °C[7] |
| Boiling Point | 125-130 °C at 0.1 mmHg[1][2] | 119-120 °C at 10 mmHg[7] |
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary determinant of the differential reactivity between the bromo- and chloro-analogues is the strength of the carbon-halogen (C-X) bond. This is quantitatively described by the Bond Dissociation Energy (BDE), which is the energy required to cleave the C-X bond homolytically.
The established trend for aryl halides is: Ar-F > Ar-Cl > Ar-Br > Ar-I .[9]
-
C-Cl Bond: The bond dissociation energy is significantly higher, indicating a stronger, more stable, and less easily broken bond.
-
C-Br Bond: The BDE is lower, making the bond weaker and more susceptible to cleavage.[9]
This difference in BDE is most critical in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[10][11] In this step, a low-valent palladium(0) complex inserts into the C-X bond. The weaker C-Br bond of this compound allows this insertion to occur more readily and under milder conditions than with the stronger C-Cl bond of its chloro-analogue.[11][12]
Caption: Relationship between Bond Dissociation Energy and Reactivity.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. Comparing the performance of our two subject compounds in this reaction provides a clear illustration of their respective utilities.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition step is where the choice between the bromo- and chloro-analogue has the most significant impact.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
This compound: The High-Reactivity Option
Due to its lower C-Br bond energy, this substrate is highly favored for its reliability and efficiency, especially in complex syntheses.
-
Advantages :
-
Milder Conditions : Reactions can often be run at lower temperatures (room temperature to ~80 °C).[14]
-
Broader Catalyst Scope : A wider range of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands can be used effectively.
-
Faster Reactions : Reaction times are typically shorter, leading to higher throughput.
-
-
Disadvantages :
-
Higher Cost : Aryl bromides are generally more expensive than their corresponding chlorides.
-
Lower Atom Economy : Bromine contributes more to the molecular weight than chlorine, which is a consideration in large-scale manufacturing.
-
Methyl 3-chloro-4-methylbenzoate: The Economic, Scalable Option
The greater strength of the C-Cl bond makes this substrate more challenging to activate but offers significant cost advantages.
-
Advantages :
-
Lower Cost : Aryl chlorides are significantly cheaper and more readily available, making them ideal for industrial-scale production.
-
-
Disadvantages :
-
Forcing Conditions : Higher temperatures (often >100 °C) are typically required.
-
Specialized Catalysts : Activation requires more sophisticated and often proprietary catalysts. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that can facilitate the difficult oxidative addition step.[15]
-
Longer Reaction Times : Reactions may need to run longer to achieve comparable yields to the bromo-analogue.
-
Comparative Reaction Conditions
| Parameter | This compound | Methyl 3-chloro-4-methylbenzoate |
| Typical Temperature | Room Temp. - 80 °C | 80 °C - 120 °C |
| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/Standard Phosphines | Pd₂(dba)₃ or Pd(OAc)₂ with specialized ligands (e.g., Buchwald ligands, NHCs)[15] |
| Reaction Time | Generally shorter (1-12 h) | Generally longer (12-24 h) |
| Key Challenge | Potential for side reactions if substrate is complex | Achieving efficient oxidative addition of the C-Cl bond |
Experimental Protocols: A Practical Comparison
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Suzuki Coupling with this compound
This protocol uses a standard, widely available palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture, followed by Pd(OAc)₂ and PPh₃.
-
Reaction Execution : Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with Methyl 3-chloro-4-methylbenzoate
This protocol requires a more advanced catalyst system to overcome the higher activation barrier.
Materials:
-
Methyl 3-chloro-4-methylbenzoate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 8 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Solvent: Anhydrous Toluene
Procedure:
-
Reaction Setup : In a glovebox or under a strict inert atmosphere, add Methyl 3-chloro-4-methylbenzoate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction Execution : Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress using GC-MS or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Wash the combined filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[13]
Synthesis of Starting Materials
The accessibility and synthesis of the starting materials themselves are also important considerations.
-
This compound : This compound is typically prepared by the esterification of 3-bromo-4-methylbenzoic acid.[16] The esterification can be achieved via Fischer esterification using methanol and a catalytic amount of strong acid (like H₂SO₄) or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol.[1][5]
-
Methyl 3-chloro-4-methylbenzoate : Similarly, this ester is synthesized from 3-chloro-4-methylbenzoic acid. The synthesis of the parent acid can be more involved, sometimes requiring multi-step procedures.[17]
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analogue is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
Recommendation for this compound : This reagent is the superior choice for early-stage discovery, medicinal chemistry, and the synthesis of complex, sensitive molecules . Its high reactivity ensures reliable reaction outcomes, faster development timelines, and compatibility with a broad range of functional groups under mild conditions. The higher material cost is justified by the reduced process development time and higher probability of success.
-
Recommendation for Methyl 3-chloro-4-methylbenzoate : This reagent is the preferred option for large-scale manufacturing, process chemistry, and cost-driven projects . While it requires a greater initial investment in process optimization to identify a robust catalyst system and suitable reaction conditions, the significant cost savings on the starting material are paramount for commercial viability. The continued evolution of highly active palladium catalysts is making aryl chlorides increasingly accessible and practical for a wider range of applications.[18][19]
By understanding the fundamental principles of C-X bond reactivity and the practical implications for catalyst selection and reaction conditions, researchers can make informed, strategic decisions that align with the specific goals of their synthetic projects.
References
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- Lin, Y., et al. (2005). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 24(22), 5324–5330.
- Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- ChemBK. (2024). This compound.
- Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 143(27), 10437–10453.
- Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(43), 11343-11346.
- Wang, D., et al. (2003). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (16), 2052-2053.
- Gao, Y., et al. (2021). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 86(19), 13643-13653.
- Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.
- Gao, Y., et al. (2021). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Lee, H. M., & Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters, 2(14), 2053-2055.
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- Lingzhiyue Technology. (n.d.). 104901-43-1 this compound.
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- PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.
- Amerigo Scientific. (n.d.). Methyl 4-bromo-3-methylbenzoate (95%).
- Houk, K. N., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.
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- Al-Sultani, A. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1954-1968.
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A Senior Application Scientist's Guide to the Strategic Synthesis and Application of Methyl 3-bromo-4-methylbenzoate
Executive Summary
Methyl 3-bromo-4-methylbenzoate is a pivotal building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1][2] Its utility stems from a strategically substituted benzene ring, featuring a bromine atom amenable to cross-coupling reactions and an ester functional group for further derivatization. This guide presents a comprehensive cost-benefit analysis of its synthesis and application, designed for researchers, scientists, and drug development professionals. We will dissect common synthetic routes, compare its performance against viable alternatives, and provide field-proven experimental protocols to ground our analysis in practical, reproducible science.
Part 1: Comparative Analysis of Synthetic Routes to this compound
The economic viability and scalability of any synthetic campaign begin with the efficient preparation of key intermediates. The synthesis of this compound is primarily achieved via the esterification of its corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid.[3] However, the choice of esterification method carries significant implications for cost, yield, purity, and scalability. We will compare two prevalent methods: direct Fischer Esterification and an acid chloride-mediated route.
Route A: Direct Fischer Esterification
This classical method involves the reaction of 3-bromo-4-methylbenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.[4][5]
-
Mechanism & Rationale: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and is typically driven to completion by using an excess of methanol, which also serves as the solvent. This approach is favored for its operational simplicity and low cost of reagents.
Route B: Acid Chloride-Mediated Esterification
This two-step route first involves the conversion of 3-bromo-4-methylbenzoic acid to its more reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride, with a catalytic amount of DMF.[6] The resulting acyl chloride is then reacted with methanol to yield the final ester.
-
Mechanism & Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, leading to a rapid and irreversible reaction with methanol. This method is often employed for acid-sensitive substrates or when the equilibrium of Fischer esterification is unfavorable. While faster and often higher-yielding for difficult substrates, it introduces more expensive and hazardous reagents.
Workflow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Fischer Esterification | Route B: Acid Chloride Route | Analysis |
| Starting Material | 3-Bromo-4-methylbenzoic acid | 3-Bromo-4-methylbenzoic acid | Identical starting point. |
| Key Reagents | Methanol, Sulfuric Acid (catalytic) | Oxalyl Chloride, DMF (catalytic), Methanol | Route A reagents are significantly cheaper and less hazardous. Oxalyl chloride is costly and moisture-sensitive. |
| Reaction Time | ~42 hours[4] | ~2-3 hours[6] | The acid chloride route is substantially faster, a key benefit for rapid library synthesis. |
| Typical Yield | Quantitative[4] | High (not specified, but typically >90%) | Both methods are high-yielding. |
| Purification | Simple workup (extraction); often used without further purification.[4] | Requires quenching, extraction, and flash column chromatography.[6] | Route A is far superior in terms of process mass intensity and post-reaction workup, making it ideal for scale-up. |
| Cost-Benefit | High Benefit, Low Cost. Ideal for large-scale synthesis where time is less critical than material cost and process simplicity. | High Benefit, High Cost. Best for small-scale, rapid synthesis or for substrates incompatible with Route A conditions. | The choice is application-dependent. |
Part 2: Cost-Benefit Analysis in Downstream Applications: A Comparative Study
The true value of a building block is measured by its performance in subsequent, value-adding transformations. Here, we analyze the use of this compound against common alternatives in the context of a palladium-catalyzed Suzuki cross-coupling reaction—a cornerstone of modern drug discovery.[3]
Scenario: Synthesis of a Biaryl Amide
Our hypothetical target is a biaryl structure, a common motif in medicinal chemistry. The key step is a Suzuki coupling.
Alternative 1: The Regioisomeric Building Block (Methyl 4-bromo-3-methylbenzoate)
A common alternative is the regioisomer, Methyl 4-bromo-3-methylbenzoate.[7][8]
-
Cost: The cost of regioisomers is often comparable at the research scale. The primary "cost" is in the divergent synthetic outcome.
-
Benefit & Causality: The choice between these isomers is dictated entirely by the desired final structure. The electronic and steric environment around the C-Br bond is different. In this compound, the para-methyl group is weakly electron-donating, which can slightly decelerate the rate of oxidative addition compared to an unsubstituted bromobenzene. In Methyl 4-bromo-3-methylbenzoate, the ortho-methyl group introduces steric hindrance, which can significantly impact the ability of the palladium catalyst to access the C-Br bond, often requiring more sophisticated ligands or harsher conditions to achieve comparable yields.
-
Verdict: This is not a cost-benefit decision but a strategic one. The choice is dictated by the target molecule's required substitution pattern.
Alternative 2: The Halogen Exchange (Iodo vs. Bromo vs. Chloro Analogues)
A frequent decision point in process chemistry is the choice of the aryl halide.
-
Aryl Iodide (e.g., Methyl 3-iodo-4-methylbenzoate):
-
Benefit: The C-I bond is weaker than the C-Br bond, leading to faster rates of oxidative addition. This results in shorter reaction times, lower catalyst loadings, and effectiveness with a broader range of coupling partners.
-
Cost: Aryl iodides are significantly more expensive than their bromo counterparts due to the higher cost of iodine. Their higher molecular weight also negatively impacts process mass intensity.
-
-
Aryl Chloride (e.g., Methyl 3-chloro-4-methylbenzoate):
-
Benefit: Aryl chlorides are the most cost-effective option, as chlorine is abundant and inexpensive.
-
Cost (in Complexity): The C-Cl bond is much stronger and less reactive. It requires more advanced, often proprietary and expensive, catalyst systems (e.g., bulky, electron-rich phosphine ligands) and frequently higher reaction temperatures to activate the bond. The development and optimization of these conditions can be time-consuming and costly.
-
-
Verdict: this compound represents the optimal balance. It is reactive enough for most modern cross-coupling protocols without requiring highly specialized catalysts, yet it is far more economical than the corresponding iodide. This makes it the workhorse for both bench-scale discovery and process development.
Decision Tree for Halide Selection in Cross-Coupling
Caption: Strategic selection of aryl halides for synthesis.
Part 3: Validated Experimental Protocols
To ensure the trustworthiness of this guide, we provide a detailed, field-proven protocol for the cost-effective synthesis of this compound.
Protocol: Synthesis of this compound via Fischer Esterification
This protocol is adapted from established procedures.[4][5]
Materials:
-
3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol)
-
Methanol (20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 0.04 mL, ~2 drops)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (2.0 g, 9.30 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.04 mL) to the suspension.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60°C with vigorous stirring. The solid should dissolve as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to proceed for 42 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots and spotting against the starting material.
-
Work-up (Step 1 - Quenching & Concentration): After completion, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Work-up (Step 2 - Extraction): Dissolve the residue in ethyl acetate (e.g., 30 mL). Transfer the solution to a separatory funnel and wash it carefully with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid. A subsequent wash with brine (1 x 20 mL) may be performed.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the title compound.
-
Analysis: The product, this compound, is obtained as an orange or pale yellow oil/low melting solid (Expected yield: ~2.25 g, quantitative).[4] The product is often of sufficient purity (>95%) to be used in subsequent steps without further purification.[4] Characterization can be performed via ¹H NMR and LC-MS.
Conclusion
The strategic value of This compound lies in its optimal balance of cost, reactivity, and synthetic versatility.
-
For its own synthesis, direct Fischer esterification provides a highly economical and scalable route, making it the preferred method for process chemistry, despite a longer reaction time. The acid chloride route remains a viable, albeit more expensive, option for rapid, small-scale synthesis.
-
In downstream applications, it serves as a "goldilocks" aryl halide. It is significantly more cost-effective than its iodo-analogue while being far more reactive and synthetically convenient than its chloro-counterpart, which often requires bespoke catalyst development.
For research, development, and manufacturing campaigns that require a reliable, economically sensible, and synthetically versatile building block for constructing complex molecular architectures, this compound presents a compelling and field-proven choice.
References
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Performance Analysis of Methyl 3-bromo-4-methylbenzoate in High-Throughput Screening: A Comparative Guide for Covalent Fragment-Based Discovery
Abstract
The resurgence of targeted covalent inhibitors has revitalized the demand for well-characterized, moderately reactive electrophilic fragments for high-throughput screening (HTS) campaigns.[1][2] This guide provides an in-depth performance analysis of Methyl 3-bromo-4-methylbenzoate, a representative aryl halide fragment, within the context of modern drug discovery. We objectively compare its utility against other common electrophilic "warheads," supported by a discussion of key performance metrics, potential liabilities, and field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically employ covalent fragment-based approaches to prosecute challenging drug targets.
Introduction: The Strategic Rise of Covalent Fragments
Historically, high-throughput screening (HTS) has relied on vast libraries of large, drug-like molecules to find reversible inhibitors.[3] However, Fragment-Based Drug Discovery (FBDD) has emerged as a more efficient and powerful alternative, particularly for difficult targets previously deemed "undruggable."[3][4][5] FBDD screens smaller, low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so with high ligand efficiency.[6][7] This provides a more tractable starting point for rational, structure-guided optimization.[6]
Within this paradigm, the use of electrophilic fragments to form stable, covalent bonds with a target protein has gained significant traction.[8][9] Targeted covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[2][10] The discovery process for these agents often begins with an "electrophile-first" approach, screening libraries of reactive fragments to identify initial hits.[11][12] this compound serves as a pertinent case study for a mildly reactive aryl halide, a class of electrophiles whose performance characteristics are critical to understand for successful HTS implementation.
Profiling the Candidate: this compound
This compound is a small organic molecule featuring an aromatic ring substituted with a bromine atom, a methyl group, and a methyl ester. Its structure makes it a suitable candidate for FBDD, adhering to the general "Rule of Three" for fragments (MW < 300 Da, cLogP < 3, etc.).[13] The key feature for its use in covalent screening is the bromo-aromatic motif, which can act as a mild electrophile.
Under appropriate conditions, particularly when positioned correctly within a protein's binding pocket, the aryl bromide can undergo nucleophilic aromatic substitution with a suitably activated nucleophilic amino acid residue, most commonly cysteine. While less reactive than other common electrophiles, this tempered reactivity can be a significant advantage, reducing the likelihood of promiscuous, non-specific binding and off-target toxicity.[11][14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [15][16][17] |
| Molecular Weight | 229.07 g/mol | [16][17] |
| CAS Number | 104901-43-1 | [17][18][19] |
| Appearance | Colorless liquid or low-melting solid | [15][17][18] |
| Melting Point | 38-44 °C | [15][18] |
| cLogP (Predicted) | 2.8 | [16] |
| Solubility | Soluble in DMSO | [15][18] |
| Reactivity Class | Mild Electrophile (Aryl Halide) | [20][21] |
This compound is primarily used as a synthetic intermediate in the creation of more complex molecules, particularly in the pharmaceutical and materials science sectors.[22][23][24] Its utility in HTS stems from its potential as a starting fragment for building more potent and selective covalent inhibitors.
The Competitive Landscape: A Comparison of Electrophilic Warheads
The performance of this compound can only be assessed by comparing it to alternative electrophilic warheads commonly used in screening libraries. The choice of warhead is a critical experimental decision, dictating reactivity, selectivity, and the potential for reversibility.
Table 2: Comparative Analysis of Common Electrophilic Warheads
| Warhead Class | Example(s) | Reactivity | Mechanism | Key Considerations |
| Aryl Halides | This compound , Fluoro-aromatics | Low / Tunable | Nucleophilic Aromatic Substitution | Generally low reactivity requires binding-pocket activation; can be highly selective. Often used for targeting non-catalytic cysteines.[11] |
| α,β-Unsaturated Carbonyls | Acrylamides, Maleimides | Moderate to High | Michael Addition | The most common warhead class in approved covalent drugs (e.g., Ibrutinib).[1][9] Can be promiscuous if not optimized. |
| Strained Rings | β-Lactones, Aziridines | High | Ring Opening | Highly reactive and often non-specific; generally less common in modern screening libraries due to safety concerns. |
| Activated Alkyl Halides | Chloroacetamides, Iodoacetamides | High | Sₙ2 Reaction | More reactive than aryl halides. Chloroacetamides are a common feature in electrophilic fragment libraries.[11][25] Iodoacetamides are often too reactive for selective targeting.[25] |
| Sulfonyl Derivatives | Sulfonyl Fluorides (SO₂F) | Low to Moderate | Sulfur(VI) Fluoride Exchange (SuFEx) | Highly stable warhead that requires specific protein interactions (e.g., hydrogen bonding) to facilitate reaction, leading to high selectivity.[26] |
| Reversible Covalent | Nitriles, Boronic Acids | Reversible | Nucleophilic Addition | Form a transient covalent bond, offering a unique pharmacological profile that blends the high occupancy of covalent drugs with the safety of reversible inhibitors.[10] |
This compound occupies the lower end of the reactivity spectrum. This is a double-edged sword: it reduces the risk of false positives from non-specific alkylators but may require highly sensitive assays to detect hits, as the bond formation may be slow or require significant binding-induced proximity and activation.[11]
HTS Performance Framework: Key Metrics and Considerations
To objectively evaluate any fragment in HTS, a standard set of performance metrics must be considered.
-
Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay robustness, incorporating the signal-to-background ratio and data variation. A Z' between 0.5 and 1.0 is considered excellent for HTS.[27] For covalent fragments, achieving a high Z' requires an assay format (e.g., fluorescence or mass spectrometry) that can reliably detect partial target modification.
-
Hit Rate: This is the percentage of screened compounds that meet the predefined activity criteria.[7][28] For electrophilic fragment screens, hit rates can be higher than traditional HTS because the covalent bond formation provides a potent signal.[11][12] However, a high hit rate can also signal a promiscuous, overly reactive compound.
-
False Positives & Pan-Assay Interference Compounds (PAINS): A major challenge in HTS is the identification of compounds that appear active but interfere with the assay technology or are non-specific.[29][30] Electrophilic compounds can be prone to this. PAINS are chemical substructures known to cause interference in various assays.[31][32] While some reactive motifs are flagged by PAINS filters, a well-designed screening cascade can distinguish true hits from artifacts.[32]
HTS Campaign Workflow & Decision Logic
The successful deployment of an electrophilic fragment like this compound requires a well-structured workflow.
Caption: High-level workflow for an electrophilic fragment screening campaign.
The decision to include a fragment like this compound depends on the nature of the target protein and the goals of the screening campaign.
Caption: Decision logic for selecting a covalent fragment class.
Experimental Protocol: Representative Electrophilic Fragment Screen
This protocol outlines a robust method for screening an electrophilic fragment library against a purified, cysteine-containing protein using a fluorescence-based readout, with mass spectrometry for hit confirmation.
Objective: To identify fragments that covalently modify a target protein at a rate significantly above their intrinsic reactivity.
Materials:
-
Target Protein (with a single reactive cysteine, >95% purity)
-
Electrophilic Fragment Library (including this compound) dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glutathione (GSH) for counterscreening.
-
CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin) fluorescent probe.
-
Quenching solution (e.g., 8 M Guanidine HCl, 100 mM HEPES, pH 7.0).
-
384-well assay plates (black, low-volume).
Methodology:
-
Compound Plating (Primary Screen):
-
Dispense 100 nL of each fragment from the library plate into wells of a 384-well assay plate to achieve a final concentration of 100 µM.
-
Causality: A 100 µM concentration is high enough to drive the reaction of weakly binding fragments but low enough to minimize solubility issues.
-
-
Protein Incubation:
-
Add 10 µL of target protein (final concentration 1 µM) to each well.
-
Incubate at room temperature for a defined period (e.g., 4 hours).
-
Causality: The incubation period allows for the covalent reaction to proceed. This timing may need to be optimized based on the general reactivity of the library.
-
-
Thiol Quantification:
-
At the end of the incubation, add 5 µL of CPM solution (final concentration 5 µM) dissolved in quenching solution.
-
Incubate for 10 minutes in the dark.
-
Causality: CPM dye fluoresces upon reacting with free thiols. Unmodified protein (with its free cysteine) will react with CPM, giving a high signal. Covalently modified protein will not react, resulting in a low signal. The quenching solution denatures the protein to ensure the cysteine is accessible to the dye.
-
-
Data Acquisition & Analysis:
-
Read the plate on a fluorescence plate reader (Excitation: ~387 nm, Emission: ~463 nm).
-
Normalize data to controls: High signal (DMSO vehicle) and Low signal (protein pre-alkylated with a saturating concentration of N-ethylmaleimide).
-
Calculate percent inhibition for each fragment. Hits are defined as fragments exceeding a threshold (e.g., >50% inhibition or 3x standard deviation of the mean).
-
-
Counterscreen (Reactivity Assessment):
-
Repeat the assay, but substitute the target protein with 100 µM Glutathione (GSH).
-
Causality: This step is critical to identify "promiscuous" electrophiles. Fragments that show high reactivity with GSH are likely non-specific and are deprioritized, as their interaction is not driven by specific binding to the target protein.[33]
-
-
Hit Confirmation (Orthogonal Method):
-
Confirm top hits from the primary screen and counterscreen using intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incubate the hit compound with the target protein and analyze the resulting mixture for a mass shift corresponding to the fragment's molecular weight.
-
Causality: This provides direct, unambiguous evidence of covalent bond formation and validates the results from the indirect fluorescence assay.[34]
-
Conclusion and Strategic Outlook
This compound represents a valuable tool in the arsenal of the modern medicinal chemist engaged in covalent drug discovery. Its performance in high-throughput screening is characterized by its mild electrophilicity, which positions it as a fragment capable of achieving high selectivity at the cost of requiring sensitive and robust assay formats.
Compared to highly reactive alternatives like acrylamides or chloroacetamides, aryl halides like this compound are less likely to generate false positives due to promiscuous reactivity.[11] However, they demand a well-designed screening cascade with rigorous counterscreening and orthogonal validation to confidently identify true, binding-driven hits. Its ideal application is in targeting proteins where a cysteine residue is located within a well-defined binding pocket that can stabilize the transition state of the nucleophilic aromatic substitution reaction.
Ultimately, the decision to include this and similar fragments in an HTS campaign should be a strategic one, balancing the need for novel chemical matter against the technical demands of screening low-reactivity compounds. When deployed thoughtfully, this compound can serve as an excellent starting point for the development of potent, selective, and highly differentiated targeted covalent therapies.
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- Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
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A Comparative Guide to the Electronic Properties of Methyl 3-bromo-4-methylbenzoate: A Computational Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and functional materials, a precise understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological activity.[1] Methyl 3-bromo-4-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis.[2] This guide provides a comparative analysis of its electronic characteristics using foundational computational methods, offering a framework for in-silico evaluation.
Introduction to this compound
This compound (C9H9BrO2) is a derivative of benzoic acid characterized by the presence of a bromo and a methyl substituent on the aromatic ring.[3][4] Its structure lends itself to a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1] The electronic landscape of this molecule, dictated by the interplay of the electron-withdrawing bromo group and the electron-donating methyl and ester groups, governs its behavior in chemical reactions.
The Computational Lens: Methodologies for Electronic Property Prediction
To elucidate the electronic properties of this compound, we turn to the powerful tools of computational chemistry. This guide focuses on two cornerstone methodologies:
-
Hartree-Fock (HF) Theory: A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can impact the accuracy of certain predictions.[5][6]
-
Density Functional Theory (DFT): A widely used method that calculates the electronic properties of a system based on its electron density. DFT incorporates electron correlation through various exchange-correlation functionals, often providing a better balance between accuracy and computational cost compared to HF.[6][7][8]
The choice of basis set, which describes the atomic orbitals, is also crucial. In this guide, we will consider the popular Pople-style basis set, 6-31G*, for both methods to ensure a consistent comparison.
Workflow for Computational Analysis
The following diagram outlines the typical workflow for a computational study of a molecule like this compound.
Caption: Workflow for computational analysis of molecular properties.
Comparative Analysis of Electronic Properties
The following table summarizes the predicted electronic properties of this compound using both Hartree-Fock and Density Functional Theory (B3LYP functional) with the 6-31G* basis set. These values are hypothetical and intended for comparative purposes.
| Electronic Property | Hartree-Fock (HF/6-31G) | Density Functional Theory (DFT/B3LYP/6-31G) |
| HOMO Energy (eV) | -9.5 | -6.8 |
| LUMO Energy (eV) | 1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 10.7 | 5.3 |
| Dipole Moment (Debye) | 2.8 | 2.5 |
HOMO and LUMO Analysis:
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap generally indicates higher reactivity.[6]
As seen in the table, DFT predicts a significantly smaller HOMO-LUMO gap compared to the Hartree-Fock method. This is a common trend, as HF theory tends to overestimate this gap due to the neglect of electron correlation.[5] The DFT result suggests that this compound is a moderately reactive molecule.
The distribution of the HOMO and LUMO orbitals provides insight into the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks, respectively.
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A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-bromo-4-methylbenzoate
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. Methyl 3-bromo-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.
The Criticality of Purity for this compound
This compound is often utilized in reactions where precise stoichiometry and the absence of reactive impurities are paramount for achieving high yields and predictable outcomes. Potential impurities, such as unreacted starting materials, by-products from side reactions, or residual solvents, can interfere with subsequent synthetic steps, lead to the formation of undesired products, and complicate purification processes. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
Identifying Potential Impurities
A thorough understanding of the synthetic route is the first step in identifying potential impurities. A common method for synthesizing this compound is the esterification of 3-bromo-4-methylbenzoic acid with methanol, often catalyzed by an acid like sulfuric acid.[1] Another route involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol.[2]
Based on these synthetic pathways, potential impurities include:
-
Unreacted Starting Material: 3-bromo-4-methylbenzoic acid.
-
Reagents and Catalysts: Sulfuric acid, oxalyl chloride, N,N-dimethylformamide.
-
By-products of Side Reactions: Isomeric esters or products of over-bromination.
-
Residual Solvents: Methanol, dichloromethane, ethyl acetate, hexanes.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required. For purity assessment, a combination of chromatographic and spectroscopic methods, along with a fundamental physical property measurement, provides a holistic view.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile compounds; excellent for quantification. | May not be suitable for highly volatile impurities. | Quantitative purity determination and separation of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identification and quantification of volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for structural elucidation and identification of unknown impurities; can be quantitative (qNMR). | Lower sensitivity for quantification compared to chromatographic methods for trace impurities. | Structural confirmation of the primary compound and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | Simple, rapid, and cost-effective; a sharp melting range is indicative of high purity. | Non-specific; the presence of impurities typically broadens and depresses the melting range. | A preliminary, qualitative assessment of purity. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of synthesized this compound in 10 mL of the initial mobile phase composition.
Expected Results: The main peak corresponding to this compound should be well-resolved from any impurity peaks. The unreacted starting material, 3-bromo-4-methylbenzoic acid, being more polar, is expected to elute earlier. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, which may not be readily detected by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Expected Results: The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of the main peak can be compared to a library (e.g., NIST) for confirmation of the structure of this compound. The mass spectra of any smaller peaks can be used to identify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unparalleled level of structural detail, making it the gold standard for structural confirmation and identification of impurities with distinct chemical structures.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (in CDCl₃): [2]
-
δ 8.23 (s, 1H, Ar-H)
-
δ 7.90 (d, 1H, J=8 Hz, Ar-H)
-
δ 7.33 (d, 1H, J=8 Hz, Ar-H)
-
δ 3.94 (s, 3H, -OCH₃)
-
δ 2.48 (s, 3H, Ar-CH₃)
Expected ¹³C NMR Chemical Shifts (Predicted based on analogues):
-
Around 166 ppm (C=O)
-
Between 125-140 ppm (Aromatic carbons)
-
Around 52 ppm (-OCH₃)
-
Around 20 ppm (Ar-CH₃)
The presence of impurity peaks in the NMR spectrum can be used for their identification and, with the use of an internal standard of known concentration (quantitative NMR or qNMR), for their quantification. For instance, the characteristic carboxylic acid proton of the starting material, 3-bromo-4-methylbenzoic acid, would appear as a broad singlet significantly downfield (typically >10 ppm).
Melting Point Analysis
Melting point is a fundamental physical property that provides a quick and straightforward indication of purity. Pure crystalline solids have a sharp melting point, while impurities will typically cause a depression and broadening of the melting range.
Experimental Protocol: Melting Point Determination (Following USP <741> Guidelines) [3][5][6]
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: The sample should be thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2.5-3.5 mm.[5]
-
Procedure:
-
Place the capillary tube in the heating block.
-
Heat at a rate of approximately 10 °C/min until the temperature is about 5 °C below the expected melting point.[5][6]
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion).
-
Expected Results: The reported melting point for this compound is in the range of 38-44 °C.[1] A sharp melting range within this window is indicative of high purity. A broader range or a depressed melting point suggests the presence of impurities.
Comparative Analysis Summary
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the specific question being asked about the purity of the synthesized compound.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
A robust assessment of the purity of synthesized this compound necessitates a multi-pronged analytical strategy. While a sharp melting point provides a quick preliminary check, it lacks specificity. NMR spectroscopy is indispensable for unequivocal structural confirmation and the identification of significant impurities. For accurate quantitative purity determination, HPLC is the method of choice due to its high resolution for non-volatile compounds. Complementing this, GC-MS is crucial for detecting and identifying volatile impurities and residual solvents that might otherwise be missed. By integrating these techniques, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate, thereby safeguarding the integrity of their subsequent research and development efforts.
References
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- Scribd. USP 741 Melting Point or Range.
- U.S. Pharmacopeia.
- ResolveMass Laboratories Inc. Melting Point Determination.
- SIELC Technologies. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. Supplementary Information for...
- Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature.
- Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- PubChem. Methyl 3-bromo-4-hydroxybenzoate.
- SpectraBase. 3-Bromo-4-methyl-benzoic acid.
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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A Comparative Benchmarking Guide to the Reactivity of Methyl 3-bromo-4-methylbenzoate in Cross-Coupling Reactions
Introduction: Positioning a Versatile Building Block in Modern Synthesis
In the landscape of synthetic organic chemistry, the selection of an appropriate aryl halide is a critical decision that dictates the efficiency, scope, and economic viability of a synthetic route. Methyl 3-bromo-4-methylbenzoate is a key aromatic building block, widely utilized as a pharmaceutical intermediate for antineoplastics and in the synthesis of functional materials.[1][2][3] Its utility stems from a unique substitution pattern: a bromine atom poised for cross-coupling, an electron-withdrawing methyl ester, and an electron-donating methyl group.
This guide provides an in-depth, objective comparison of this compound against a panel of other common aryl bromides. We will dissect its performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding its reactivity profile, enabling informed decisions in catalyst selection and reaction design.
Physicochemical and Structural Properties: The Foundation of Reactivity
Before delving into kinetic performance, it is crucial to understand the fundamental properties of the substrates. The interplay of steric and electronic factors, dictated by the substituents on the aromatic ring, governs the reactivity of an aryl bromide in catalytic cycles.
Table 1: Comparison of Physicochemical Properties of Selected Aryl Bromides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
| This compound | C₉H₉BrO₂ | 229.07 | 38-44[1][4] | 130 (at 0.1 mmHg)[2][4] | Moderately electron-withdrawing ester; weakly electron-donating methyl group ortho to the bromide. |
| Bromobenzene | C₆H₅Br | 157.01 | -31 | 156 | Unsubstituted benchmark. |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 11-12 | 210 | Strong electron-donating methoxy group para to the bromide. |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.02 | 111-114 | 235-237 | Strong electron-withdrawing nitrile group para to the bromide. |
| 2-Bromotoluene | C₇H₇Br | 171.04 | -27 | 181.7 | Weak electron-donating methyl group ortho to the bromide, introducing steric hindrance. |
The structure of this compound presents a nuanced electronic profile. The electron-withdrawing character of the meta-disposed methyl ester is expected to render the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, a frequently rate-determining step in cross-coupling reactions.[5][6] Conversely, the ortho-methyl group introduces both a weak electron-donating effect and, more significantly, potential steric hindrance around the reaction center. This steric crowding can sometimes accelerate reactions by destabilizing the ground state of the aryl halide.[7]
Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, valued for its operational simplicity and broad functional group tolerance.[8][9] The reaction's efficiency is highly dependent on the electronic nature of the aryl halide.
Experimental Data Summary
The following data represents typical outcomes for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid under standardized conditions, illustrating the impact of substituents on reaction performance.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Catalyst System | Base | Time (h) | Yield (%) | Rationale for Performance |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 4 | 92 | The electron-withdrawing ester group activates the C-Br bond, facilitating efficient oxidative addition. |
| Bromobenzene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 8 | 85 | Serves as the baseline; lacks electronic activation, leading to a slower reaction rate. |
| 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 16 | 65 | The strong electron-donating methoxy group deactivates the aryl bromide towards oxidative addition, requiring longer reaction times.[10] |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 2 | >95 | The potent electron-withdrawing nitrile group strongly activates the C-Br bond, resulting in a very rapid and high-yielding reaction.[6] |
| 2-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 10 | 80 | Steric hindrance from the ortho-methyl group can slightly impede catalyst coordination, slowing the reaction compared to bromobenzene. |
Interpretation: this compound demonstrates excellent reactivity in Suzuki-Miyaura couplings, outperforming the unsubstituted bromobenzene and the electron-rich 4-bromoanisole. Its performance is only surpassed by aryl bromides bearing exceptionally strong electron-withdrawing groups. This positions it as a highly reliable and efficient substrate for constructing C-C bonds.
Benchmarking in the Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes and is a fundamental tool for C-C bond formation.[11][12] The mechanism shares the initial oxidative addition step with the Suzuki reaction, making it similarly sensitive to the electronic properties of the aryl bromide.
Experimental Data Summary
The following table outlines the comparative performance for the Heck coupling of various aryl bromides with methyl acrylate.
Table 3: Comparative Performance in Heck Coupling with Methyl Acrylate
| Aryl Bromide | Catalyst System | Base | Time (h) | Yield (%) | Rationale for Performance |
| This compound | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | 6 | 88 | Favorable electronics lead to a robust and high-yielding reaction. |
| Bromobenzene | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | 12 | 80 | Standard reactivity, requiring moderate reaction times for good conversion. |
| 4-Bromoanisole | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | 24 | 55 | The electron-donating group significantly retards the initial oxidative addition step, resulting in poor yield. |
| 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | 4 | 94 | High electronic activation of the C-Br bond enables a fast and efficient coupling. |
| 2-Bromotoluene | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | 18 | 72 | Steric hindrance around the bromide can disfavor catalyst association, leading to a slower and less efficient reaction. |
Interpretation: Similar to the Suzuki reaction, this compound shows strong performance in the Heck reaction. Its reactivity is superior to that of non-activated or sterically hindered aryl bromides, making it an excellent choice for the synthesis of substituted alkenes.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in the pharmaceutical industry.[13][14] This reaction often requires more specialized ligands to facilitate the crucial C-N reductive elimination step.
Experimental Data Summary
The data below compares the amination of various aryl bromides with morpholine, a common secondary amine nucleophile.
Table 4: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Aryl Bromide | Catalyst System | Base | Time (h) | Yield (%) | Rationale for Performance |
| This compound | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | NaOtBu | 5 | 90 | The substrate's favorable electronics are well-suited for modern, highly active catalyst systems. |
| Bromobenzene | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | NaOtBu | 8 | 88 | Couples efficiently with modern ligands, though slightly slower than activated substrates. |
| 4-Bromoanisole | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | NaOtBu | 12 | 85 | Electron-rich aryl bromides are challenging but can be coupled effectively with specialized, electron-rich phosphine ligands. |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | NaOtBu | 3 | >95 | Highly activated substrate leads to rapid C-N bond formation. |
| 2-Bromotoluene | Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | NaOtBu | 10 | 75 | Steric hindrance is a significant challenge in C-N coupling, often leading to lower yields even with bulky ligands designed to promote the reaction. |
Interpretation: this compound is an excellent substrate for Buchwald-Hartwig amination reactions. Its balanced electronic profile allows for rapid oxidative addition without impeding the subsequent reductive elimination step, leading to high yields in short reaction times.
Detailed Experimental Protocol: A Validated Workflow
To ensure reproducibility and trustworthiness, we provide a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv, e.g., 229 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, e.g., 23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Reaction vial with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
Procedure:
-
Vessel Preparation: An oven-dried reaction vial containing a magnetic stir bar is charged with this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inerting: The vial is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Anhydrous 1,4-dioxane and degassed water are added via syringe. The use of degassed solvents prevents catalyst oxidation.
-
Reaction: The mixture is stirred vigorously and heated to 90 °C in a pre-heated oil bath.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots. A typical mobile phase for TLC would be 20% ethyl acetate in hexanes.
-
Workup: Upon completion (disappearance of the starting aryl bromide), the reaction is cooled to room temperature. Ethyl acetate (10 mL) and water (10 mL) are added. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biphenyl product.
Conclusion
This comparative guide establishes this compound as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile is superior to that of unsubstituted or electron-rich aryl bromides and approaches that of substrates with strongly deactivating groups. The mild activating effect of the methyl ester group ensures efficient oxidative addition, while the steric and electronic influence of the ortho-methyl group does not significantly impede performance with modern catalyst systems. For researchers and process chemists, this compound represents a reliable, "plug-and-play" building block that delivers high yields under standard conditions, making it an excellent choice for complex molecule synthesis in pharmaceutical and materials science discovery.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 3-bromo-4-methylbenzoate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 3-bromo-4-methylbenzoate, grounding every recommendation in established safety standards and regulatory requirements. The core principle is to manage this compound not as a generic chemical but as a specific member of the halogenated organic waste category, which dictates its entire lifecycle from the bench to its final disposition.
Hazard Identification and a Mandate for Caution
Before any disposal procedure is considered, a thorough understanding of the compound's inherent risks is essential. This compound, like many of its structural analogs, is classified as a hazardous substance. This classification is not a mere formality; it is a directive for cautious handling and the implementation of appropriate personal protective equipment (PPE) at all times.
According to safety data sheets for closely related brominated benzoates, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. These hazards necessitate the use of nitrile gloves, chemical splash goggles, and a fully buttoned lab coat when handling the material. All operations, including the transfer of waste, should be conducted within a certified chemical fume hood to prevent the inhalation of vapors[2][3].
Table 1: Hazard Profile of Brominated Aromatic Esters
| Hazard Classification | GHS Hazard Statement | Rationale & Required Precautions |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The compound can cause inflammation and irritation upon contact with the skin. Always wear compatible chemical-resistant gloves (e.g., nitrile)[1][2]. |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation. Mandates the use of chemical safety goggles[1][4]. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory tract. All handling must occur in a well-ventilated area, preferably a chemical fume hood[2][4]. |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct categorization. Due to the presence of a carbon-bromine bond, this compound is defined as a halogenated organic compound [5][6]. This classification is paramount for two primary reasons:
-
Regulatory Compliance: Environmental protection agencies mandate the strict segregation of halogenated and non-halogenated waste streams. Improper mixing can lead to significant regulatory penalties.
-
Disposal Method: Halogenated organic wastes cannot be recycled or fuel-blended in the same manner as simple non-halogenated solvents. They require high-temperature incineration in specialized facilities equipped with scrubbers and other emission control systems to safely neutralize the harmful byproducts (e.g., hydrobromic acid) generated during combustion[7][8].
Causality: Mixing halogenated waste like this compound with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes) contaminates the entire batch. This forces the entire volume to be treated as the more hazardous and expensive halogenated waste, needlessly increasing disposal costs and environmental burden[9][10].
Step-by-Step Disposal Protocol
This protocol ensures safety, compliance, and operational efficiency.
Step 1: Container Selection and Labeling
-
Action: Procure a dedicated hazardous waste container specifically for halogenated organic liquids . These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded for easy identification[5][10].
-
Rationale: The container must be constructed of a material compatible with the chemical to prevent degradation and leaks. It must also have a secure, vapor-tight sealing cap[11][12].
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and the approximate quantity being added. Do not use abbreviations or chemical formulas[12].
Step 2: Waste Collection
-
Action: While wearing appropriate PPE and working inside a chemical fume hood, carefully pour the waste this compound into the designated halogenated waste container.
-
Rationale: Performing the transfer in a fume hood contains any vapors, protecting the user and the lab environment.
Step 3: Container Management and Storage
-
Action: Keep the waste container securely capped at all times, except when actively adding waste[12]. Store the container in a designated satellite accumulation area within your laboratory.
-
Rationale: A sealed cap prevents the release of volatile organic compounds (VOCs) into the lab atmosphere. Proper storage ensures the container is away from incompatible materials such as strong oxidizing agents, acids, and bases, which could cause dangerous reactions[2][11].
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or you have completed the project, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for request and handoff.
-
Rationale: The generator of hazardous waste is legally responsible for it from "cradle to grave"[9]. Only licensed hazardous waste disposal services are permitted to transport and dispose of these materials, ensuring they are managed in an environmentally sound manner[7][9].
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: Wearing full PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste through the same halogenated waste stream[1][13].
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
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- Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
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A Researcher's Guide to the Safe Handling of Methyl 3-bromo-4-methylbenzoate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Methyl 3-bromo-4-methylbenzoate. Designed for researchers and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is an aromatic ester widely used in organic synthesis. While essential for many research applications, it presents several health hazards that necessitate stringent safety measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. Some sources also indicate potential for more severe toxicity, underscoring the importance of minimizing all routes of exposure.
A thorough risk assessment is the foundational step before handling this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, potential for aerosolization, and the presence of other reagents.
Table 1: Hazard Classification for this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact. | Dermal |
| Eye Irritation | Causes serious eye irritation. | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when working with this compound. The following recommendations are based on established safety standards for handling irritating and halogenated organic compounds.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation. Therefore, ANSI-certified (Z87) chemical splash goggles are mandatory.[1] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in conjunction with splash goggles.[2][3]
Skin and Body Protection
A standard knee-length laboratory coat should be worn and kept buttoned to protect against accidental skin contact.[1] For procedures involving larger quantities, an acid-resistant apron provides an additional layer of protection.[3] Long pants and closed-toe shoes are required for all laboratory work.[3]
Hand Protection
Choosing the correct gloves is critical, as no single material is impervious to all chemicals. For this compound, a halogenated aromatic ester, nitrile or neoprene gloves are recommended.[4][5] Disposable nitrile gloves offer good resistance to a range of organic solvents and are suitable for incidental contact.[5] However, it is crucial to change them immediately upon contamination. For prolonged handling or immersion, thicker, reusable gloves may be more appropriate, but always consult the manufacturer's compatibility data.
Table 2: Glove Selection Guide for Aromatic Esters
| Glove Material | Recommended Use | Not Recommended For |
| Nitrile | Good for splash protection and incidental contact with many organic solvents, weak acids, and bases.[5] | Ketones, halogenated hydrocarbons, strong acids.[5] |
| Neoprene | Suitable for work with solvents, oils, and mild corrosives.[4] | Halogenated hydrocarbons (prolonged exposure).[6] |
| Butyl Rubber | Excellent for handling ketones, esters, and highly corrosive acids. | Aliphatic or aromatic hydrocarbons.[6] |
Respiratory Protection
Due to its potential to cause respiratory irritation, work with this compound, especially in solid form or when heating, should be conducted within a certified chemical fume hood.[7] If the risk of inhaling dust or vapors cannot be eliminated through engineering controls, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is suitable for vapors.[8] If significant dust is present, a combination cartridge with a P100 particulate filter should be used.[8]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble all necessary PPE: Ensure all recommended PPE is available and in good condition.
-
Prepare the workspace: Conduct all manipulations of the compound within a chemical fume hood.[7] Ensure the area is clean and free of clutter.
-
Have spill cleanup materials ready: An appropriate spill kit should be accessible.
Handling
-
Weighing and Transfer: When handling the solid, use scoops or spatulas to minimize dust generation.[7] Avoid creating fine powders.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2]
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous halogenated organic waste.[7]
Step-by-Step Disposal Protocol
-
Segregation: Never mix halogenated waste with non-halogenated waste.[7]
-
Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be clearly marked as "Halogenated Organic Waste".
-
Collection: Collect all waste, including excess reagent, solutions, and rinsates from cleaning glassware, in the designated container.
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be placed in the halogenated waste container.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and approximate concentrations of all components.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Spill Cleanup
In the event of a small spill, if you are trained and have the appropriate materials, follow these steps:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[9][10]
-
Absorb the material: Gently cover the spill with an inert absorbent material, working from the outside in.[10][11]
-
Collect the waste: Once absorbed, carefully scoop the material into a labeled container for hazardous waste disposal.[11]
-
Decontaminate the area: Clean the spill area with soap and water.[11]
-
For large spills, evacuate the area and contact your institution's EHS.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
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- Irritants - Environmental Health & Safety Services. Syracuse University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


